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  • Product: 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid
  • CAS: 147920-37-4

Core Science & Biosynthesis

Foundational

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid chemical properties

An In-Depth Technical Guide to 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid Abstract This technical guide provides a comprehensive overview of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS No. 147...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS No. 147920-37-4), a heterocyclic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active agents.[1][2] This document details the compound's fundamental chemical and physical properties, provides a plausible synthetic pathway with a detailed experimental protocol, and explores its spectroscopic signature. Furthermore, we analyze the molecule's chemical reactivity and derivatization potential, placing it within the broader context of the known therapeutic applications of pyridazinone derivatives, particularly in cardiovascular and anti-inflammatory research.[2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Molecular Identity and Physicochemical Properties

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a bicyclic heteroaromatic compound. The core structure consists of a dihydropyridazinone ring, which is characterized by two adjacent nitrogen atoms, substituted with a phenyl group at the N-1 position, a carboxylic acid at C-3, and a ketone at C-4.

G Synthetic Workflow start Starting Materials: - Diethyl Ketomalonate - Phenylhydrazine step1 Step 1: Hydrazone Formation Solvent: Ethanol Temp: 0°C to RT start->step1 step2 Step 2: Cyclization Reagent: Sodium Ethoxide Condition: Reflux step1->step2 Intermediate formation step3 Workup & Purification - Neutralization - Extraction - Chromatography step2->step3 ester Intermediate: Ethyl 4-oxo-1-phenyl-1,4-dihydro- pyridazine-3-carboxylate step3->ester step4 Step 3: Saponification Reagent: NaOH Solvent: EtOH/H2O ester->step4 step5 Step 4: Acidification Reagent: 2N HCl step4->step5 Forms carboxylate salt product Final Product: 4-Oxo-1-phenyl-1,4-dihydro- 3-pyridazinecarboxylic acid step5->product Precipitation

Sources

Exploratory

An In-Depth Technical Guide to 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS 147920-37-4)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, a heterocyclic compound belonging to the p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, a heterocyclic compound belonging to the pharmacologically significant pyridazinone class. This document will delve into its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization, and a discussion of its potential applications in drug discovery, grounded in the established biological activities of the pyridazinone scaffold.

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, recognized for its wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated and have shown promise as anti-inflammatory, analgesic, anticonvulsant, and antitubercular agents.[1][2][3] The structural versatility of the pyridazinone ring allows for fine-tuning of its physicochemical and pharmacological properties, making it a focal point in the design of novel therapeutic agents. 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS 147920-37-4) represents a key building block within this class, incorporating a phenyl group at the 1-position and a carboxylic acid at the 3-position, features that can be crucial for receptor binding and pharmacokinetic profiles.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueSource
CAS Number 147920-37-4[4]
Molecular Formula C₁₁H₈N₂O₃[4]
Molecular Weight 216.196 g/mol [4]
Melting Point 211-213 °C[4]
Appearance Expected to be a solidGeneral knowledge

Synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

The synthesis of 1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxylic acids is typically achieved through a well-established cyclocondensation reaction.[5][6] The following protocol describes a reliable method for the preparation of the title compound, based on analogous syntheses reported in the literature.

Reaction Scheme

Caption: General synthesis pathway.

Step-by-Step Protocol

Materials:

  • Diethyl oxaloacetate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated charcoal

  • Standard laboratory glassware (reflux condenser, round-bottom flasks, beakers, Buchner funnel)

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxaloacetate (1 equivalent) in absolute ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Hydrolysis: To the crude intermediate, add a solution of sodium hydroxide (2-3 equivalents) in water. Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the ester group.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture, potentially with the use of activated charcoal to remove colored impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from structurally similar pyridazinone derivatives, the following spectral characteristics are expected.[7]

¹H NMR Spectroscopy
  • Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm corresponding to the protons of the phenyl ring.

  • Pyridazinone Ring Proton: A singlet for the proton at the 5-position of the pyridazinone ring, typically observed downfield.

  • Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, typically observed at δ 10.0-12.0 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches: Absorption bands in the region of 1500-1600 cm⁻¹.

  • C-Cl Stretch (if applicable to derivatives): A characteristic absorption in the fingerprint region, typically around 700-800 cm⁻¹.[7]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.196 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and other characteristic cleavages of the pyridazinone ring.

Potential Applications in Drug Development

The pyridazinone nucleus is a well-established pharmacophore with a diverse range of biological activities.[1] While specific studies on 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid are not extensively reported in publicly available literature, its structural features suggest potential for various therapeutic applications.

Anti-inflammatory and Analgesic Activity

Many pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties.[7] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. The phenyl and carboxylic acid moieties of the title compound provide opportunities for interaction with the active sites of such enzymes.

Anticonvulsant Activity

The pyridazinone scaffold has been explored for the development of anticonvulsant agents.[2][3] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems in the central nervous system.

Antitubercular Activity

Certain pyridazinone derivatives have shown promising activity against Mycobacterium tuberculosis.[1] The specific mode of action is an area of ongoing research, but it highlights the potential of this chemical class in addressing infectious diseases.

As a Synthetic Intermediate

Beyond its own potential biological activity, 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for the generation of libraries of compounds for high-throughput screening.

Conclusion

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a compound of significant interest within the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure embodies the key features of the pharmacologically active pyridazinone class. While further specific biological evaluation of this particular molecule is warranted, the existing body of research on related compounds strongly suggests its potential as a lead structure or a versatile building block in the development of new therapeutic agents for a range of diseases. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and exploration of this promising compound.

References

[1] Asif, M., Singh, A., & Khan, S. A. (2012). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Journal of the Serbian Chemical Society, 77(1), 1-12. Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and biological evaluation of some new pyridazinone derivatives as anti-inflammatory agents. Acta Poloniae Pharmaceutica, 65(5), 557-563. [7] Amir, M., Kumar, S., & Khan, S. A. (2007). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of the Iranian Chemical Society, 4(4), 481-488. [5] Patel, K. D., & Patel, N. K. (2005). Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. European Journal of Medicinal Chemistry, 40(12), 1325-1330. [2] Asif, M. (2012). Studies on new substituted pyridazinones: synthesis and biological evaluation. Medicinal Chemistry Research, 21(9), 2417-2425. [3] Asif, M., Singh, A., & Khan, S. A. (2011). Anticonvulsant and antitubercular activity of some newly synthesized 6-aryl-2-(substituted)methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives. Journal of the Korean Chemical Society, 55(5), 815-821. [8] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (2014). Georg Thieme Verlag. [9] Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [6] Beilstein Journal of Organic Chemistry. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [10] Google Patents. (1991). Pyridazinone manufacture (CA1313374C). [4] Exclusive Chemistry Ltd. (n.d.). 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. Retrieved from [A representative commercial supplier's website] [11] ResearchGate. (n.d.). Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids. [12] ResearchGate. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. [13] National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [14] PubMed. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. [15] SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [16] PubChem. (n.d.). 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid. [17] Google Patents. (2001). 4-Oxo-3,5-dihydro-4H-pyridazino[4,5-b]-indole-1-acetamide derivatives, their preparation and their application in therapy (US6262045B1). [18] Google Patents. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents (US4822801A). [19] Università degli Studi di Sassari Institutional Research Archive. (2025). New pyridazinone-4-carboxamides as new ca. Indian Journal of Chemistry - Section B. (2003). 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. [20] Google Patents. (1994). Process for preparing pyridinecarboxylic acid derivatives (US5322948A). [21] Grafiati. (2022). Bibliographies: 'Pyridazinone Synthesis'. [] BOC Sciences. (n.d.). CAS 147920-37-4 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. [23] Google Patents. (1991). Pyridazinone manufacture (US5010192A). [24] ResearchGate. (2025). Synthesis of[1][5]triazolo[4,3-b]pyridazine-3-carboxylic acids. [25] Beilstein Journals. (n.d.). Search Results.

Sources

Foundational

A Technical Guide to the Structural Elucdidation of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

Preamble: The Rationale for a Multifaceted Analytical Approach Part 1: Proposed Synthesis – Establishing the Foundation Experimental Protocol: Synthesis Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. To a...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Multifaceted Analytical Approach

Part 1: Proposed Synthesis – Establishing the Foundation

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

    • To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the intermediate pyridazin-3(2H)-one.[1][2]

  • Step 2: Synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

    • While various methods exist for the synthesis of pyridazinone derivatives, a common approach involves the reaction of a suitable precursor with an arylhydrazine.[3] A plausible route to the title compound would involve the reaction of a β-keto ester with phenylhydrazine.

It is imperative for the researcher to fully characterize all intermediates to ensure the integrity of the final product.

Part 2: The Analytical Workflow – A Symphony of Techniques

The core of our structural elucidation lies in the integrated interpretation of data from multiple analytical techniques. The workflow is designed to move from foundational information about functional groups and molecular weight to a detailed map of atomic connectivity and, finally, to the definitive three-dimensional arrangement of atoms in space.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure cluster_conclusion Final Confirmation Synthesis Proposed Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy (1D & 2D) Purification->NMR Connectivity & Environment Final_Structure Elucidated Structure FTIR->Final_Structure MS->Final_Structure XRay Single-Crystal X-ray Diffraction NMR->XRay Hypothesized Structure XRay->Final_Structure Unambiguous 3D Structure

Caption: A logical workflow for the structure elucidation of a novel compound.

Part 3: Spectroscopic Characterization – Decoding the Molecular Signature

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups

FTIR spectroscopy serves as our initial probe, providing rapid and definitive evidence for the presence of key functional groups. The interpretation of the FTIR spectrum is grounded in the characteristic vibrational frequencies of molecular bonds.[4]

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale & Commentary
O-H Stretch (Carboxylic Acid)3300-2500 (broad)The broadness of this peak is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids.
C-H Stretch (Aromatic)3100-3000Characteristic of the C-H bonds on the phenyl and pyridazinone rings.
C=O Stretch (Ketone)1680-1660The carbonyl of the pyridazinone ring. Conjugation with the ring system will slightly lower this frequency.
C=O Stretch (Carboxylic Acid)1720-1700The carbonyl of the carboxylic acid functional group.
C=N Stretch (Pyridazinone Ring)1650-1580A characteristic stretching vibration for the endocyclic C=N bond.
C=C Stretch (Aromatic)1600-1450Multiple bands are expected due to the phenyl and pyridazinone rings.
  • Prepare a KBr pellet by intimately mixing a small amount of the dried sample with potassium bromide powder.

  • Alternatively, for a quicker analysis, utilize a Diamond ATR (Attenuated Total Reflectance) accessory.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan to subtract atmospheric CO₂ and water vapor signals.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and, by extension, the molecular formula of our target compound. The fragmentation pattern observed in the mass spectrum provides corroborating evidence for the proposed structure.

IonExpected m/zFragmentation Pathway & Commentary
[M+H]⁺231.0715The protonated molecular ion. The exact mass is calculated for C₁₁H₈N₂O₃.
[M-H]⁻229.0562The deprotonated molecular ion in negative ion mode.
[M-COOH]⁺185.0769Loss of the carboxylic acid group as a radical, a common fragmentation for carboxylic acids.[5][6]
[C₆H₅N₂]⁺105.0453Fragmentation leading to the phenyl-diazene cation.
  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquire spectra in both positive and negative ion modes to maximize the information obtained.

  • Utilize tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of a molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Commentary
~13.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift.
8.0-7.8m2HH-ortho (Phenyl)The ortho protons of the N-phenyl group are deshielded by the pyridazinone ring.
7.6-7.4m3HH-meta, H-para (Phenyl)The meta and para protons of the N-phenyl group.
~7.2d1HH-5 (Pyridazinone)The proton at the 5-position of the pyridazinone ring, coupled to H-6.
~6.8d1HH-6 (Pyridazinone)The proton at the 6-position of the pyridazinone ring, coupled to H-5.
Chemical Shift (δ, ppm)AssignmentRationale & Commentary
~165.0COOHThe carbonyl carbon of the carboxylic acid.
~160.0C-4 (C=O)The ketone carbonyl carbon of the pyridazinone ring.
~145.0C-3The carbon bearing the carboxylic acid group.
~140.0C-ipso (Phenyl)The carbon of the phenyl ring attached to the nitrogen.
~135.0C-6The CH carbon at the 6-position of the pyridazinone ring.
~129.0C-meta (Phenyl)The meta carbons of the phenyl ring.
~128.0C-para (Phenyl)The para carbon of the phenyl ring.
~125.0C-ortho (Phenyl)The ortho carbons of the phenyl ring.
~120.0C-5The CH carbon at the 5-position of the pyridazinone ring.
  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire a ¹H NMR spectrum to assess purity and obtain initial structural information.

  • Acquire a broadband-decoupled ¹³C NMR spectrum.

  • Perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., H-5 to H-6).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.[7]

nmr_connectivity cluster_phenyl Phenyl Ring cluster_pyridazinone Pyridazinone Ring cluster_acid Carboxylic Acid H_ortho H-ortho H_meta H-meta H_ortho->H_meta COSY C4 C-4 (C=O) H_ortho->C4 HMBC (3J) H_para H-para H_meta->H_para COSY H5 H-5 H6 H-6 H5->H6 COSY C3 C-3 H5->C3 HMBC (2J) H5->C4 HMBC (2J) H6->C4 HMBC (3J) COOH_H COOH COOH_H->C3 HMBC (2J) COOH_C COOH

Caption: Key expected 2D NMR correlations for structural confirmation.

Part 4: Single-Crystal X-ray Diffraction – The Definitive Answer

While the combination of spectroscopic techniques provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation.[8] It provides a precise three-dimensional map of the atoms in the crystal lattice, confirming not only the connectivity but also the bond lengths, bond angles, and conformation. The crystal structure of the closely related [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid] provides a valuable reference for the expected molecular geometry.[9][10]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Conclusion: A Self-Validating Structural Dossier

By systematically applying this multifaceted analytical workflow, we can confidently elucidate the structure of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. The initial FTIR and mass spectrometry data provide a foundational hypothesis regarding the functional groups and molecular formula. This hypothesis is then rigorously tested and refined through a comprehensive suite of 1D and 2D NMR experiments, which map out the precise atomic connectivity. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing a definitive and high-resolution three-dimensional structure. This integrated approach ensures the highest level of scientific integrity and provides a complete and trustworthy structural dossier for this novel compound.

References

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  • Lu, J.-F., et al. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 929–930. Available at: [Link]

  • Arrue, L., et al. (2017). Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Repositorio UC. Available at: [Link]

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  • Baklanov, M. V., & Rybakova, Y. V. (2019). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 55(4-5), 384-393. Available at: [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]

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  • Pan, H.-B., et al. (2024). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]-(methylsulfinyl)methane, C15H16N2O6S. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1007-1009. Available at: [Link]

  • Sławiński, J., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6296. Available at: [Link]

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  • ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid: Molecular Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, a heterocyclic compound belonging to the pyridazinone class. Designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, a heterocyclic compound belonging to the pyridazinone class. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, a plausible synthetic pathway, and its potential significance within the broader context of pyridazinone-based pharmacophores. The information is synthesized from established chemical principles and analogous compounds reported in the scientific literature, offering a robust framework for further investigation.

Compound Identification and Physicochemical Properties

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a specific derivative of the pyridazinone core, a scaffold known for its wide range of biological activities.[1][2] The fundamental identifiers and key physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid-
CAS Number 147920-37-4[3]
Molecular Formula C₁₁H₈N₂O₃[3]
Molecular Weight 216.196 g/mol [3]
Melting Point 211-213 °C[3]
Appearance Expected to be a solid at room temperature-

Molecular Structure and Spectroscopic Analysis

The molecular structure of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is characterized by a dihydropyridazinone ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C3 position.

Figure 1: 2D structure of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

Crystallographic Insights

While the specific crystal structure for this exact molecule is not publicly available, data from the closely related compound, [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], provides valuable insights.[4] The pyridazinone ring is expected to be nearly planar. The exocyclic phenyl group at the N1 position would likely be twisted relative to the pyridazinone ring to minimize steric hindrance. The carboxylic acid group at C3 will influence intermolecular interactions, primarily through hydrogen bonding, which is a critical determinant of the crystal packing and physical properties such as melting point and solubility.

Predicted Spectroscopic Data

Based on analyses of similar pyridazinone structures, the following spectroscopic characteristics can be anticipated.[5][6]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Phenyl Ring): Multiple signals expected in the range of δ 7.2-8.0 ppm.

  • Pyridazinone Ring Protons: Two distinct signals for the protons at C5 and C6 are expected, likely appearing as doublets or multiplets in the δ 6.5-8.5 ppm range, depending on coupling.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (C4): A signal in the range of δ 160-170 ppm.

  • Carboxylic Acid Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals between δ 110-150 ppm for the phenyl and pyridazinone ring carbons.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Keto and Carboxylic Acid): Strong, distinct absorption bands around 1650-1720 cm⁻¹.

  • C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): Expected at m/z = 216.05, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and fragmentation of the pyridazinone ring.

Proposed Synthetic Pathway

A common and effective method for the synthesis of pyridazinone cores involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[2] For the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, a plausible route would involve the reaction of a suitable 1,4-dicarbonyl precursor with phenylhydrazine.

G start Diethyl 2-formyl-3-oxosuccinate intermediate Hydrazone Intermediate start->intermediate Condensation reagent1 Phenylhydrazine reagent1->intermediate product 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid intermediate->product Intramolecular Cyclization hydrolysis Ester Hydrolysis (e.g., NaOH, H₃O⁺) product->hydrolysis

Figure 2: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol (Representative)

This protocol is based on established methodologies for the synthesis of related pyridazinone derivatives and serves as a guiding framework.

  • Step 1: Condensation to form Hydrazone Intermediate.

    • To a solution of a suitable β-keto-γ-aldehyde ester (e.g., a derivative of formyl-oxaloacetic ester) in a protic solvent like ethanol, add an equimolar amount of phenylhydrazine.

    • The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the phenylhydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Phenylhydrazine acts as a nucleophile, attacking one of the carbonyl groups of the dicarbonyl precursor to form a C=N bond, resulting in the hydrazone.

  • Step 2: Intramolecular Cyclization.

    • The hydrazone intermediate, often without isolation, undergoes spontaneous or acid/base-catalyzed intramolecular cyclization. Refluxing the reaction mixture is a common practice to drive the reaction to completion.

    • Causality: The remaining amino group of the hydrazone moiety nucleophilically attacks the second carbonyl group, leading to the formation of the six-membered dihydropyridazinone ring and elimination of a water molecule.

  • Step 3: Ester Hydrolysis.

    • The resulting pyridazinone ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

    • Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to cleavage of the ester bond and formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

  • Step 4: Purification.

    • The crude product is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Relevance in Medicinal Chemistry and Drug Development

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] Derivatives of pyridazinone have been reported to exhibit a broad spectrum of pharmacological activities.

Key Biological Activities of the Pyridazinone Core:

  • Cardiovascular Effects: Many pyridazinone derivatives have been investigated as cardiotonic, antihypertensive, and vasodilator agents.[1][7]

  • Anti-inflammatory and Analgesic Properties: The scaffold is present in compounds that show potent anti-inflammatory and analgesic effects.[8]

  • Anticancer Activity: Certain pyridazinones have demonstrated antiproliferative effects on various cancer cell lines.[1]

  • Enzyme Inhibition: Pyridazinone-containing molecules have been developed as inhibitors for various enzymes, including phosphodiesterases (PDEs) and kinases like DYRK1A.[9]

  • Antimicrobial and Antiviral Activity: The pyridazinone nucleus is also a component of molecules with reported antimicrobial and antiviral properties.[2]

The presence of both a phenyl group and a carboxylic acid on the pyridazinone ring of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid provides key functionalities for molecular interactions. The phenyl group can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, while the carboxylic acid can act as a hydrogen bond donor and acceptor, or form salt bridges with basic residues. These features make it a compelling candidate for lead optimization in drug discovery programs targeting enzymes or receptors where such interactions are crucial for binding.

Conclusion

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid represents a structurally interesting member of the pharmacologically significant pyridazinone family. While specific experimental data for this compound is limited in publicly accessible literature, this guide has provided a robust overview based on foundational chemical principles and data from closely related analogues. The outlined structural features, a plausible synthetic route, and the well-documented biological potential of the pyridazinone core underscore the value of this compound as a target for synthesis and further investigation in medicinal chemistry and drug discovery.

References

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Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the expected spectroscopic data for 4-Oxo-1-phenyl-1,4-dihydro-3-pyri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS 147920-37-4), a molecule of interest in medicinal chemistry. Given the scarcity of directly published complete spectra for this specific compound, this document serves as a predictive and instructional manual. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we will delineate the anticipated spectral features and the methodologies for their acquisition and interpretation. This approach is designed to empower researchers to confidently identify and characterize this molecule.

The molecular structure, with the systematic numbering used for NMR assignments, is presented below:

Caption: Molecular structure of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For the title compound, the IR spectrum is expected to be dominated by absorptions from the carboxylic acid and the pyridazinone ring system.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Characteristics
3300-2500O-H (Carboxylic Acid)StretchingVery broad and strong, due to intermolecular hydrogen bonding.[1][2]
~1725-1700C=O (Carboxylic Acid)StretchingStrong and sharp.[3][4]
~1670-1650C=O (Pyridazinone Amide)StretchingStrong and sharp.
~1600-1450C=C and C=NStretchingMultiple medium to strong bands from the phenyl and pyridazinone rings.[3]
~1320-1210C-O (Carboxylic Acid)StretchingMedium to strong.
~960-900O-H (Carboxylic Acid)Out-of-plane bendBroad and medium intensity.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices

ATR-FT-IR is chosen for its simplicity, speed, and the minimal sample preparation required. It is a non-destructive technique that provides high-quality spectra for solid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Carboxylic Acid (-COOH)12.0 - 13.0broad singlet-The acidic proton is typically deshielded and often exchanges, leading to a broad signal.
H57.9 - 8.1doublet~8-10Coupled to H6. Its position is influenced by the adjacent C4-carbonyl group.
H67.6 - 7.8doublet~8-10Coupled to H5.
Phenyl Protons (ortho, meta, para)7.2 - 7.6multiplet-The protons on the N-phenyl ring will appear as a complex multiplet.
¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.[5]
C4 (Pyridazinone C=O)155 - 165The amide carbonyl carbon is also significantly deshielded.[5]
C3145 - 155Attached to the carboxylic acid and adjacent to a nitrogen atom.
C6135 - 145Influenced by the adjacent nitrogen atom.
C1' (Phenyl)138 - 142The ipso-carbon attached to the nitrogen.
C2', C6' (Phenyl)120 - 125Ortho-carbons of the phenyl ring.
C3', C5' (Phenyl)128 - 132Meta-carbons of the phenyl ring.
C4' (Phenyl)125 - 130Para-carbon of the phenyl ring.
C5115 - 125Shielded relative to other pyridazinone ring carbons.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This will show all carbon signals as singlets.

    • Longer acquisition times may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings, particularly within the pyridazinone and phenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in DMSO-d6) H1_NMR 1D ¹H NMR (Proton Spectrum) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Spectrum) SamplePrep->C13_NMR COSY 2D COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Structure Structure Elucidation HMBC->Structure

Caption: A typical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 216, corresponding to the molecular formula C₁₁H₈N₂O₃.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z 198): Dehydration from the carboxylic acid group.

    • Loss of COOH (m/z 171): Loss of the carboxylic acid radical.[6]

    • Loss of CO (m/z 188): Decarbonylation from the pyridazinone ring.

    • Fragments of the Phenyl Group (m/z 77): A common fragment for the phenyl cation.

    • Fragments of the Pyridazinone Ring: Cleavage of the heterocyclic ring can lead to various smaller fragments.

G M [M]⁺˙ m/z 216 M_H2O [M-H₂O]⁺˙ m/z 198 M->M_H2O - H₂O M_COOH [M-COOH]⁺ m/z 171 M->M_COOH - •COOH M_CO [M-CO]⁺˙ m/z 188 M->M_CO - CO Phenyl [C₆H₅]⁺ m/z 77 M_COOH->Phenyl - C₄H₂N₂O

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule and is less likely to cause extensive fragmentation than EI, making it ideal for accurate mass determination.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to measure the mass-to-charge ratio with high accuracy (typically to four or five decimal places).

  • Data Analysis: The exact mass obtained is compared to the calculated theoretical mass of the protonated molecule [M+H]⁺ (217.0557) or the deprotonated molecule [M-H]⁻ (215.0411) to confirm the elemental composition.

Trustworthiness of the Protocol

HRMS provides a self-validating system. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental formula, providing strong evidence for the compound's identity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. By understanding the expected IR, NMR, and MS data, and by following the outlined experimental protocols, researchers can confidently synthesize, isolate, and characterize this compound. The provided rationale for the predicted spectral features, grounded in the analysis of analogous structures and fundamental spectroscopic principles, serves as a valuable tool for drug development professionals working with novel heterocyclic entities.

References

  • McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207. [Link]

  • Ghencea, A., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(11), 2947. [Link]

  • Yakan, H., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. University of Calgary. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Griffith University. (n.d.). Table of Characteristic IR Absorptions. Griffith University. [Link]

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Exploratory

A Comprehensive Technical Guide to Determining the Solubility of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid in Organic Solvents

Abstract This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS: 147920...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS: 147920-37-4) in a range of organic solvents. Recognizing the critical role of solubility in preclinical development and formulation, this document outlines the underlying theoretical principles, provides a detailed, step-by-step experimental protocol based on the gold-standard shake-flask method, and discusses appropriate analytical techniques for quantification. The guide is structured to ensure scientific integrity, reproducibility, and a deep understanding of the experimental causality.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. Low solubility can lead to poor bioavailability, unpredictable in vitro results, and significant challenges in formulation, ultimately increasing development costs and timelines.[1][2] 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, with its molecular formula C₁₁H₈N₂O₃[3], possesses structural features—a carboxylic acid group, an aromatic ring, and a heterocyclic pyridazine core—that suggest complex solubility behavior influenced by solvent polarity, hydrogen bonding capabilities, and pH. Accurate and reliable solubility data in various organic solvents are therefore paramount for informed decision-making in lead optimization, process chemistry, and formulation design.

This guide provides a comprehensive methodology to establish the thermodynamic solubility of this compound, ensuring that the generated data is robust and suitable for critical development milestones.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the solution. This equilibrium is influenced by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, the key structural features influencing its solubility are:

  • Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its solubility is highly dependent on the ability of the solvent to engage in hydrogen bonding.

  • Phenyl Group (-C₆H₅): This nonpolar aromatic ring contributes to van der Waals interactions and may favor solubility in less polar or aromatic solvents.

  • Pyridazine Ring: This heterocyclic system contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to its polarity.

  • Oxo Group (=O): The ketone group is a hydrogen bond acceptor.

The interplay of these functional groups dictates that the solubility of this molecule will vary significantly across a spectrum of organic solvents with differing polarities and hydrogen bonding capacities.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[4] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Materials and Reagents
  • 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (solid, purity >98%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), toluene) of appropriate purity (e.g., HPLC grade).

  • Scintillation vials or glass test tubes with screw caps.

  • Orbital shaker or rotator.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF).

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC system).

Step-by-Step Experimental Procedure
  • Preparation of Solvent Vials: Add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent to a series of appropriately labeled vials.

  • Addition of Excess Solute: Weigh and add an excess amount of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid to each vial. An amount that is visibly in excess after equilibration is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) at a controlled temperature (e.g., 25 °C).[5] Allow the mixtures to equilibrate for a sufficient duration. A period of 24 to 72 hours is typically adequate for most compounds to reach equilibrium.[5] It is advisable to perform a time-to-equilibrium study for a subset of solvents to confirm the necessary incubation period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to ensure complete sedimentation of undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining particulate matter, filter the aliquot through a syringe filter into a clean vial.[6] Critical Step: The first few drops of the filtrate should be discarded to prevent adsorption effects from the filter membrane.

  • Sample Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

Analytical Quantification

The choice of analytical technique is critical for accurate solubility determination. UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed methods.

UV-Vis Spectroscopy

This method is suitable if the compound has a significant chromophore and the solvent does not interfere with its absorbance spectrum.[7]

  • Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of standard solutions of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method, particularly useful if the sample contains impurities or if the solvent has significant UV absorbance.

  • Principle: The compound is separated from other components on a chromatographic column and detected by a suitable detector (e.g., UV-Vis).

  • Procedure:

    • Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detector wavelength).

    • Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

    • Inject the diluted sample from the solubility experiment and quantify the concentration using the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Solubility of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid in Various Organic Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Data][Calculated Data]
Ethanol24.5[Experimental Data][Calculated Data]
Acetone20.7[Experimental Data][Calculated Data]
Ethyl Acetate6.02[Experimental Data][Calculated Data]
Dichloromethane9.08[Experimental Data][Calculated Data]
Acetonitrile37.5[Experimental Data][Calculated Data]
DMSO46.7[Experimental Data][Calculated Data]
Toluene2.38[Experimental Data][Calculated Data]

The results should be interpreted in the context of the solvent properties. For instance, higher solubility in polar protic solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. Solubility in aprotic polar solvents like DMSO and acetonitrile would indicate the role of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like toluene would highlight the overall polar nature of the compound.

Visualizing the Workflow and Concepts

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Solvent to Vial B Add Excess Solute A->B C Agitate (24-72h) at Controlled Temp. B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify (UV-Vis/HPLC) F->G H Calculate Solubility G->H

Caption: Shake-Flask Solubility Determination Workflow.

Chemical Structure and Solubility Factors

G cluster_compound 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid cluster_features Key Functional Groups cluster_solvents Solvent Interactions Compound [Image of the chemical structure] A Carboxylic Acid (H-bond donor/acceptor) Compound->A B Phenyl Group (Nonpolar) Compound->B C Pyridazine Ring (Polar, H-bond acceptor) Compound->C D Oxo Group (H-bond acceptor) Compound->D S1 Polar Protic (e.g., Methanol) A->S1 Strong Interaction S2 Polar Aprotic (e.g., DMSO) A->S2 S3 Nonpolar (e.g., Toluene) B->S3 Favorable Interaction C->S1 C->S2 D->S1 D->S2

Sources

Foundational

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Significance of the Pyridazinone Heterocycle The pyridazinone nucleus, a six-membere...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridazinone Heterocycle

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in the development of novel therapeutics.[1] This guide provides a comprehensive technical overview of the biological significance of the pyridazinone core, delving into its diverse pharmacological activities, underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for its evaluation. We will explore how this seemingly simple heterocycle has given rise to a multitude of bioactive compounds, addressing critical unmet needs in cardiovascular disease, oncology, inflammation, and beyond. For drug development professionals, understanding the nuances of the pyridazinone core is not merely an academic exercise; it is a strategic imperative for designing next-generation therapies with enhanced efficacy and safety profiles.

I. The Spectrum of Biological Activity: A Multi-Targeting Powerhouse

The pyridazinone scaffold is a chameleon in the world of pharmacology, capable of eliciting a broad spectrum of biological responses. This adaptability stems from its unique electronic and steric properties, which allow for facile modification and the introduction of various pharmacophoric features. The result is a library of derivatives with tailored activities against a host of diseases.[2]

Cardiovascular Applications: From Inotropy to Vasodilation

Perhaps the most well-established therapeutic area for pyridazinone derivatives is in the management of cardiovascular diseases.[3] These compounds have demonstrated a remarkable ability to modulate cardiac contractility and vascular tone, offering a dual-pronged approach to treating conditions like heart failure.

A prime example is Levosimendan , a calcium sensitizer that enhances myocardial contractility by binding to cardiac troponin C in a calcium-dependent manner.[4][5] This mechanism is distinct from traditional inotropes as it does not significantly increase intracellular calcium concentrations, thereby avoiding an increase in myocardial oxygen demand.[4][6] Levosimendan also exhibits vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[5][7]

Pimobendan , another prominent pyridazinone derivative primarily used in veterinary medicine, also functions as an inodilator.[8][9] Its mechanism involves both calcium sensitization of the cardiac contractile apparatus and inhibition of phosphodiesterase III (PDE3), leading to increased cardiac contractility and vasodilation.[10][11][12]

The vasodilatory properties of other pyridazinone derivatives have also been extensively explored, with some compounds showing potent antihypertensive activity comparable to established drugs like hydralazine.[13]

Oncology: A New Frontier in Cancer Therapeutics

The pyridazinone core has emerged as a promising scaffold for the development of novel anticancer agents.[14] Its derivatives have been shown to target various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

One of the key targets for pyridazinone-based anticancer drugs is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical mediator of angiogenesis.[15][16][17] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors rely on for growth and metastasis.

Furthermore, pyridazinone derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key apoptotic markers such as caspases and members of the Bcl-2 family.[14] The cytotoxic effects of some pyridazinones have been observed across a wide range of human cancer cell lines, with some exhibiting IC50 values in the low micromolar or even nanomolar range.[14]

Anti-inflammatory and Analgesic Properties: Targeting the Drivers of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the pyridazinone scaffold has proven to be a valuable starting point for the design of potent anti-inflammatory agents.[18][19]

A significant mechanism of action for the anti-inflammatory effects of pyridazinone derivatives is the inhibition of cyclooxygenase-2 (COX-2) , an enzyme responsible for the production of pro-inflammatory prostaglandins.[18][20][21][22][23] Selective COX-2 inhibitors are sought after as they can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Beyond COX-2, pyridazinone derivatives have also been shown to inhibit phosphodiesterase 4 (PDE4) , an enzyme that degrades cyclic adenosine monophosphate (cAMP).[24] Increased cAMP levels have anti-inflammatory effects, and PDE4 inhibitors have shown therapeutic potential in inflammatory conditions.[25][26][27][28][29]

Antimicrobial and Neuroprotective Potential

The biological activities of the pyridazinone core extend to combating microbial infections and protecting the nervous system. Various derivatives have demonstrated antibacterial and antifungal properties.[30] Additionally, the neuroprotective effects of certain pyridazinone compounds are being investigated for their potential in treating neurodegenerative diseases.[2]

II. Deciphering the Code: Structure-Activity Relationships (SAR)

The biological activity of pyridazinone derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds and designing more potent and selective drugs.

Table 1: Illustrative Structure-Activity Relationships of Pyridazinone Derivatives

Core Modification/Substituent Position Observed Effect on Biological Activity Example Target/Assay Illustrative IC50/EC50 Values Reference
Phenyl group with electron-withdrawing groups6Increased anti-inflammatory and analgesic activity.Carrageenan-induced paw edema5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone showed 77.23% inhibition.[14]
Methoxyindole moiety4Potent and selective PDE4B inhibition.PDE4B enzymatic assayIC50 = 251 ± 18 nM[24]
Pyrazolo[3,4-d]pyridazinone core-Potent and irreversible BTK inhibition.BTK kinase assayIC50 = 2.1 nM[3]
Carboxymethyloxyphenyl group6High vasodilatory action.Vasodilation assayIC50 = 0.051 μM[3]
Amino and carboxylic acid groups-Improved ACE inhibitory activity.ACE inhibitory assayIC50 = 5.78 g/ml[3]

Note: The presented values are for illustrative purposes and can vary based on specific assay conditions.

These examples underscore the importance of systematic structural modifications to fine-tune the pharmacological profile of pyridazinone-based compounds. The strategic placement of different functional groups can significantly impact potency, selectivity, and pharmacokinetic properties.

III. Key Signaling Pathways Modulated by Pyridazinone Derivatives

To fully appreciate the biological significance of the pyridazinone core, it is essential to understand the key signaling pathways that its derivatives modulate.

VEGFR-2 Signaling Pathway in Angiogenesis

Pyridazinone-based VEGFR-2 inhibitors interfere with the signaling cascade that promotes the formation of new blood vessels.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazinone derivatives.

PDE4 Signaling Pathway in Inflammation

By inhibiting PDE4, pyridazinone derivatives increase intracellular cAMP levels, leading to a dampening of the inflammatory response.

PDE4_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA Activation AMP AMP PDE4->AMP AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibition

Caption: PDE4 signaling pathway and the inhibitory action of pyridazinone derivatives.

COX-2 Inflammatory Pathway

Pyridazinone-based COX-2 inhibitors block the synthesis of prostaglandins, which are key mediators of inflammation and pain.

COX2_Pathway MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 Inhibition Synthesis_Workflow Start Aromatic Compound + Succinic Anhydride Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Ketoacid γ-Ketoacid Step1->Ketoacid Step2 Cyclization with Hydrazine Hydrate Ketoacid->Step2 Product 6-Phenyl-4,5-dihydro- 3(2H)-pyridazinone Step2->Product

Caption: General synthetic workflow for the pyridazinone scaffold.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test pyridazinone derivative at various concentrations. Prepare a solution of recombinant VEGFR-2 enzyme and a master mix containing ATP and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).

  • Assay Plate Setup: In a 96-well plate, add the test compound or vehicle control.

  • Add the VEGFR-2 enzyme solution to all wells except the negative control.

  • Kinase Reaction: Initiate the reaction by adding the ATP/substrate master mix to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vitro PDE4 Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of the PDE4 enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test pyridazinone derivative. Prepare a solution of recombinant PDE4 enzyme and a fluorescently labeled cAMP substrate.

  • Assay Plate Setup: Add the test compound or control to the wells of a 96-well plate.

  • Add the PDE4 enzyme solution.

  • Enzymatic Reaction: Initiate the reaction by adding the cAMP substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add a binding agent that differentiates between hydrolyzed and non-hydrolyzed substrate. Measure the fluorescence polarization.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay to assess the cytotoxic effects of pyridazinone derivatives on cancer cell lines. [31][32][33][34][35] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis following treatment with a pyridazinone derivative. [36][37][38][39] Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used in vivo model to assess the acute anti-inflammatory effects of pyridazinone derivatives.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test pyridazinone derivative or vehicle control via a suitable route (e.g., oral gavage).

  • Induction of Inflammation: After a specific pre-treatment time, inject a solution of carrageenan into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

V. Conclusion and Future Perspectives

The pyridazinone core has unequivocally demonstrated its immense value in drug discovery, serving as a versatile and adaptable scaffold for the development of a wide range of therapeutic agents. Its ability to engage with diverse biological targets has led to the creation of compounds with significant cardiovascular, anticancer, and anti-inflammatory properties. The continued exploration of this privileged heterocycle, guided by a deep understanding of its structure-activity relationships and the underlying biological pathways, holds immense promise for addressing ongoing and emerging health challenges.

Future research in this area will likely focus on the development of more selective and potent pyridazinone derivatives with improved pharmacokinetic profiles. The use of computational tools for in silico screening and rational drug design will undoubtedly accelerate the discovery of novel pyridazinone-based drug candidates. Furthermore, the exploration of novel therapeutic applications for this remarkable scaffold will continue to be a vibrant and fruitful area of investigation for the foreseeable future.

References

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  • Today's Veterinary Practice. (n.d.). Pimobendan and Heart Disease.
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  • ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. Retrieved from [Link]

  • National Institutes of Health. (2024). Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review.
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  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
  • LITFL. (2024). Levosimendan.
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  • ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. Retrieved from [Link]

  • Wikipedia. (n.d.). Pimobendan.
  • ResearchGate. (2025). A review of the pharmacology and clinical uses of pimobendan.
  • ResearchGate. (n.d.). Schematic of inflammatory signaling pathways, PDE4B is involved in the... Retrieved from [Link]

  • Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. (2009).
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  • ResearchGate. (n.d.). Active-site cavity of COX-1 and COX-2 (schematic). Retrieved from [Link]

  • ResearchGate. (n.d.). Cardiac PDE signalosomes. PDE4 family members have been shown to... Retrieved from [Link]

  • ResearchGate. (n.d.). The diagram highlights the roles of PDE4 and PDE5 in regulating second... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure.
  • ResearchGate. (n.d.). Schematic representation of VEGFR-2 structure and diagrams of mutant... Retrieved from [Link]

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  • ResearchGate. (n.d.). Schematic diagram of pathways influencing COX/COX-2 expression in the... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors.
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Exploratory

An In-Depth Technical Guide to 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid: A Research Chemical with Therapeutic Potential

Introduction: Unveiling a Promising Heterocyclic Scaffold In the landscape of medicinal chemistry, the pyridazine core represents a privileged scaffold, with its derivatives exhibiting a remarkable breadth of pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Heterocyclic Scaffold

In the landscape of medicinal chemistry, the pyridazine core represents a privileged scaffold, with its derivatives exhibiting a remarkable breadth of pharmacological activities. This guide focuses on a specific, yet underexplored, member of this family: 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid . This molecule, identified by its CAS number 147920-37-4, holds significant promise as a research chemical due to the established therapeutic relevance of the wider pyridazinone class.

The pyridazine nucleus is a foundational element in a variety of biologically active compounds, demonstrating activities that span anti-inflammatory, analgesic, antimicrobial, and anticancer domains. The structural motif of a 4-oxo-1,4-dihydropyridazine, in particular, is a key feature in molecules designed to interact with various biological targets. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, synthesizing available data on its chemical properties, plausible synthetic routes, and potential biological applications based on structurally related compounds.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. For 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, the following data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 147920-37-4Alfa Chemistry, BOC Sciences
Molecular Formula C₁₁H₈N₂O₃Alfa Chemistry
Molecular Weight 216.19 g/mol Alfa Chemistry
Melting Point 211-213 °CBOC Sciences
Purity ≥96%Alfa Chemistry

These fundamental properties are crucial for sample handling, experimental design, and analytical characterization. The melting point suggests a stable crystalline solid under standard conditions.

Synthesis and Characterization: A Proposed Pathway

The proposed synthesis is a multi-step process, likely commencing with a condensation reaction followed by cyclization and hydrolysis.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isomerization cluster_3 Step 4: Decarboxylation A Diethyl 2-(phenylhydrazono)succinate B Diethyl 1-phenyl-3-oxopyridazine-4,5-dicarboxylate A->B Heat/Base C 1-Phenyl-3-oxo-2,3-dihydropyridazine-4,5-dicarboxylic acid B->C NaOH (aq) D 4-Oxo-1-phenyl-1,4-dihydro-3,5-pyridazinedicarboxylic acid C->D Acid/Heat E 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid D->E Heat

Caption: Proposed synthetic workflow for 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

Step-by-Step Methodology (Inferred)

Step 1: Synthesis of Diethyl 1-phenyl-3-oxopyridazine-4,5-dicarboxylate

  • To a solution of diethyl 2-(phenylhydrazono)succinate in a suitable high-boiling solvent (e.g., diphenyl ether), add a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Phenyl-3-oxo-2,3-dihydropyridazine-4,5-dicarboxylic acid

  • Dissolve the diethyl 1-phenyl-3-oxopyridazine-4,5-dicarboxylate in a mixture of ethanol and aqueous sodium hydroxide.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 3 & 4: Synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

  • Heat the 1-Phenyl-3-oxo-2,3-dihydropyridazine-4,5-dicarboxylic acid in a high-boiling point solvent or neat at a temperature above its melting point. The isomerization and subsequent decarboxylation are expected to occur.

  • Monitor the evolution of carbon dioxide to gauge the reaction progress.

  • Cool the reaction mixture and recrystallize the solid residue from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Analytical Characterization (Predicted)

Due to the absence of published spectral data for the title compound, the following are predicted characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: Aromatic protons of the phenyl group would appear as multiplets in the range of δ 7.2-7.8 ppm. The protons on the pyridazine ring would likely appear as distinct singlets or doublets between δ 6.0 and 8.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbonyl carbons of the pyridazinone ring and the carboxylic acid would resonate at δ > 160 ppm. The aromatic carbons would appear in the typical range of δ 110-150 ppm.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z 216 or 217, respectively.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid can be inferred from the extensive research on the pyridazinone scaffold. This class of compounds is known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of pyridazinone derivatives. A structurally related series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives has been shown to inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α by targeting the NF-κB pathway.[3] This suggests that 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid could be a valuable tool for investigating novel anti-inflammatory mechanisms.

Anti_Inflammatory_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Induces Transcription Compound 4-Oxo-1-phenyl-1,4-dihydro- 3-pyridazinecarboxylic acid (Hypothesized Target) Compound->IKK Inhibits?

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Antibacterial Activity

Research on 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acids, close analogs of the title compound, has demonstrated their potential as antibacterial agents.[1][2] These compounds exhibited in vitro activity against both Gram-positive and Gram-negative bacteria, suggesting that 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid warrants investigation for its antimicrobial properties. The mechanism of action could potentially involve the inhibition of essential bacterial enzymes, a common mode of action for heterocyclic carboxylic acids.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, the following established in vitro assays are recommended.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages
  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cytokine release by 50%.

In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution Method: Prepare a two-fold serial dilution of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a research chemical with significant, yet largely untapped, potential. Its structural similarity to known bioactive pyridazinones strongly suggests that it may possess valuable pharmacological properties, particularly in the realms of anti-inflammatory and antibacterial research. This guide provides a foundational framework for initiating studies on this compound, from its synthesis to its biological evaluation.

Future research should focus on the definitive synthesis and thorough analytical characterization of this molecule to confirm its structure and purity. Subsequent in-depth biological screening against a wider range of targets, including various kinases and other enzymes, could unveil novel therapeutic applications. The exploration of this and other understudied pyridazine derivatives will undoubtedly contribute to the development of new and effective therapeutic agents.

References

  • Nagawade, R. R., Khanna, V. V., Bhagwat, S. S., & Shinde, D. B. (2005). Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. European Journal of Medicinal Chemistry, 40(12), 1325–1330. [Link]

  • Lu, J.-F., Wang, D., Sheng, Y.-M., Xie, Y.-J., Han, B.-B., & Zhu, W.-D. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 929–930. [Link]

  • Nagawade, R. R., et al. (2005). Synthesis of New Series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl Pyridazine-3-carboxylic Acid as Potential Antibacterial Agents. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

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Foundational

The Ascendancy of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyridazinecarboxylic Acids

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide charts the scientific journey of pyridazinecarboxylic acids, from their conceptual infancy in the late 19th century to their co...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide charts the scientific journey of pyridazinecarboxylic acids, from their conceptual infancy in the late 19th century to their contemporary role as pivotal scaffolds in medicinal chemistry and materials science. We will navigate the key discoveries, explore the evolution of synthetic strategies, and provide a forward-looking perspective on the expanding applications of this important class of nitrogen-containing heterocycles.

Introduction: The Pyridazine Core and the Significance of Carboxylic Acid Functionality

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, presents a unique electronic landscape that has long intrigued chemists. The introduction of a carboxylic acid group onto this scaffold profoundly influences its physicochemical properties, enhancing its potential for molecular interactions and providing a versatile handle for further chemical modifications. This combination of a π-deficient nitrogenous ring and an acidic functional group has established pyridazinecarboxylic acids as valuable building blocks in the rational design of new pharmaceuticals and functional materials.

The journey of pyridazine chemistry began in 1886 when Emil Fischer, during his seminal work on the Fischer indole synthesis, inadvertently prepared the first substituted pyridazine.[1] This was followed by the synthesis of the parent pyridazine heterocycle by Tauber in 1895.[2] However, the exploration of pyridazine derivatives, particularly the carboxylic acids, remained a relatively niche area of research for many decades, largely due to the rarity of pyridazines in nature.[3] The subsequent discovery of their diverse biological activities would catalyze a surge in synthetic efforts and application-oriented research.

Foundational Syntheses: The Dawn of Pyridazinecarboxylic Acid Chemistry

The earliest chapter in the history of pyridazinecarboxylic acids is intrinsically linked to the synthesis of the parent pyridazine ring itself. A key historical synthesis involved the oxidation of benzocinnoline to yield pyridazine-3,4,5,6-tetracarboxylic acid, which upon decarboxylation, afforded the parent pyridazine. While not a direct synthesis of a monocarboxylic acid, this established a foundational route involving a polycarboxylic acid intermediate.

A significant milestone in the specific history of pyridazine dicarboxylic acids was the first synthesis of pyridazine-4,5-dicarboxylic acid derivatives. This lineage of research ultimately led to the preparation of 4,5-dicyanopyridazine in 1968 by Di Stefano and Castle, a versatile intermediate synthesized from pyridazine-4,5-dicarboxylic acid.[4]

The synthesis of simpler, unsubstituted pyridazinemonocarboxylic acids is less definitively documented in a single "discovery" paper. Their emergence in the chemical literature appears to be a gradual process, with various synthetic methods being developed and refined over time. One of the early and enduring strategies for accessing pyridazinecarboxylic acids involves the oxidation of an alkyl-substituted pyridazine . For instance, the oxidation of a methyl group on the pyridazine ring to a carboxylic acid has been a common and effective approach.

The Evolution of Synthetic Strategies: From Classical Reactions to Modern Methodologies

The synthetic toolbox for accessing pyridazinecarboxylic acids has expanded considerably since the early foundational work. The evolution of these methods reflects the broader advancements in organic synthesis, with a clear trajectory towards greater efficiency, regioselectivity, and functional group tolerance.

Classical Approaches: Building the Heterocyclic Core

The condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine remains a cornerstone of pyridazine synthesis.[2] This fundamental approach can be adapted to produce pyridazinecarboxylic acids by utilizing dicarbonyl precursors bearing a carboxylic acid or a group that can be subsequently converted to a carboxylic acid.

A generalized workflow for this classical approach is depicted below:

classical_synthesis Dicarbonyl 1,4-Dicarbonyl Precursor (with -COOH or precursor) Cyclocondensation Cyclocondensation Dicarbonyl->Cyclocondensation Hydrazine Hydrazine (H2N-NH2) Hydrazine->Cyclocondensation Dihydropyridazine Dihydropyridazine Intermediate Cyclocondensation->Dihydropyridazine Oxidation Oxidation Dihydropyridazine->Oxidation Pyridazine Pyridazinecarboxylic Acid Oxidation->Pyridazine

Caption: Classical synthesis of pyridazinecarboxylic acids.

Modern Synthetic Innovations

More contemporary methods offer greater control and versatility in the synthesis of pyridazinecarboxylic acids. These include:

  • Aza-Diels-Alder Reactions: The inverse electron-demand aza-Diels-Alder reaction has emerged as a powerful tool for constructing the pyridazine ring with a high degree of regioselectivity.[5][6] This approach allows for the direct incorporation of functional groups, including ester moieties that can be hydrolyzed to the corresponding carboxylic acids.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have enabled the functionalization of pre-formed pyridazine rings, providing a modular approach to the synthesis of various derivatives, including those bearing carboxylic acid groups.

  • Oxidation of Methylpyridazines: As mentioned earlier, the oxidation of methylpyridazines is a direct and often high-yielding method for the synthesis of pyridazinecarboxylic acids. Various oxidizing agents, including potassium permanganate (KMnO4), can be employed for this transformation.[7]

Experimental Protocol: Synthesis of 6-chloropyridazine-3-carboxylic acid via Oxidation

This protocol details a representative procedure for the synthesis of a pyridazinecarboxylic acid through the oxidation of a methylpyridazine derivative.[7]

Materials:

  • 3-chloro-6-methylpyridazine

  • Sulfuric acid (50%)

  • Potassium permanganate (KMnO4)

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60 ml of 50% sulfuric acid.

  • While stirring, gradually add 38g (0.24 mol) of potassium permanganate.

  • After the addition is complete, allow the reaction to proceed at 80°C for 2 hours.

  • Cool the reaction mixture and then dilute it with 200 ml of ice water.

  • Filter the solution.

  • Extract the filtrate with ethyl acetate (4 x 100 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved through recrystallization.

The Rise of a Pharmacophore: Biological and Medicinal Significance

The initial sparks of interest in the biological potential of pyridazinecarboxylic acids and their derivatives have grown into a significant flame within the field of medicinal chemistry. The pyridazine scaffold is now recognized as a "privileged structure," appearing in a multitude of biologically active compounds.[8]

The diverse pharmacological activities of pyridazine derivatives include:

Biological ActivityExamples of Pyridazine-Containing Drugs
AntihypertensiveCadralazine, Hydralazine
AntidepressantMinaprine, Pipofezine
Anti-inflammatoryEmorfazone
AnticonvulsantZardaverine
AnticancerVarious investigational drugs
AntiviralNumerous compounds targeting viral enzymes

The carboxylic acid functionality in these molecules often plays a crucial role in their biological activity, participating in key hydrogen bonding interactions with target proteins or improving the pharmacokinetic properties of the drug.

Early biological evaluations of pyridazine derivatives laid the groundwork for their later development as therapeutic agents. For instance, studies on the anticonvulsant properties of pyridazine derivatives demonstrated their potential in treating epilepsy. Similarly, the anti-inflammatory effects of certain pyridazine compounds have been well-documented.[8] More recently, pyridazine derivatives have been investigated as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs).[9]

The logical progression from a simple heterocyclic scaffold to a key pharmacophore is illustrated below:

pharma_significance Discovery Initial Discovery and Synthesis of Pyridazine Core Functionalization Introduction of Carboxylic Acid and Other Functional Groups Discovery->Functionalization Screening Biological Screening and Activity Identification Functionalization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Drug_Dev Drug Development and Clinical Trials Lead_Opt->Drug_Dev

Caption: The pathway to pharmacological significance.

Conclusion and Future Outlook

The history of pyridazinecarboxylic acids is a testament to the enduring power of fundamental chemical research. From their serendipitous discovery to their current status as highly sought-after building blocks in drug discovery, these molecules have consistently demonstrated their versatility and utility. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and improved pyridazine-based therapeutics and advanced materials in the years to come. The journey of this humble heterocycle is far from over, and its future chapters are poised to be just as exciting as its rich past.

References

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid from starting materials

An Application Note from the Senior Synthesis Group Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, a key heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Synthesis Group

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The pyridazinone core is a prevalent motif in a wide array of pharmacologically active compounds, exhibiting activities such as cardiovascular, anti-inflammatory, and antimicrobial properties.[1][2] The described synthetic pathway is a robust, three-step process commencing from commercially available starting materials: diethyl 2-oxobutanedioate and phenylhydrazine. The methodology is designed for clarity, reproducibility, and scalability, incorporating insights from established chemical principles to guide the researcher. This document details the complete workflow, from the initial hydrazone formation and subsequent thermal cyclization to the final ester hydrolysis, including full characterization parameters for the target compound.

Introduction and Synthetic Strategy

The synthesis of pyridazinone heterocycles is a cornerstone of modern medicinal chemistry.[2][3] The general and most reliable strategy for constructing the 1,2-diazine ring involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound, typically a γ-keto acid or its ester equivalent.[1][4] This fundamental approach offers a high degree of control over the substitution pattern on the resulting pyridazinone ring.

For the synthesis of the title compound, 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, we employ a logical and efficient three-step sequence (Figure 1).

  • Step A: Phenylhydrazone Formation. The synthesis begins with the reaction between diethyl 2-oxobutanedioate (diethyl oxaloacetate) and phenylhydrazine. This is a classic condensation reaction that proceeds readily under mild acidic conditions to form the stable diethyl 2-(2-phenylhydrazono)succinate intermediate.

  • Step B: Intramolecular Cyclization. The formed hydrazone undergoes a thermally induced intramolecular cyclization. This key ring-forming step proceeds via nucleophilic attack of the secondary amine of the hydrazone onto one of the ester carbonyls, followed by elimination of ethanol to yield the stable, aromatic pyridazinone ring system, specifically ethyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate.

  • Step C: Saponification. The final step is a standard ester hydrolysis (saponification) under basic conditions, followed by acidic workup. This converts the ethyl ester at the 3-position into the desired carboxylic acid, yielding the final product.

This strategy was chosen for its reliability, use of readily accessible starting materials, and straightforward reaction conditions that can be easily implemented in a standard laboratory setting.

Visualized Synthetic Pathway

Synthetic_Pathway Figure 1. Overall synthetic scheme for the target compound. DiethylOxaloacetate Diethyl 2-oxobutanedioate invis1 DiethylOxaloacetate->invis1 Phenylhydrazine Phenylhydrazine Phenylhydrazine->invis1 Intermediate Diethyl 2-(2-phenylhydrazono)succinate EsterProduct Ethyl 4-Oxo-1-phenyl-1,4- dihydro-3-pyridazinecarboxylate Intermediate->EsterProduct Step B Heat (Reflux) invis2 EsterProduct->invis2 Step C.1 NaOH, H₂O/EtOH FinalProduct 4-Oxo-1-phenyl-1,4-dihydro- 3-pyridazinecarboxylic acid invis1->Intermediate Step A Ethanol, Acetic Acid invis2->FinalProduct Step C.2 HCl (aq) invis3

Caption: Figure 1. Overall synthetic scheme for the target compound.

Detailed Experimental Protocols

Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of Diethyl 2-(2-phenylhydrazono)succinate
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 2-oxobutanedioate (10.1 g, 50 mmol, 1.0 equiv.) and 100 mL of absolute ethanol. Stir until the solution is homogeneous.

  • In a separate beaker, dissolve phenylhydrazine hydrochloride (7.95 g, 55 mmol, 1.1 equiv.) and sodium acetate (4.51 g, 55 mmol, 1.1 equiv.) in 50 mL of warm water. Stir until fully dissolved and then cool to room temperature.

  • Add the aqueous phenylhydrazine/acetate solution dropwise to the ethanolic solution of diethyl 2-oxobutanedioate over 15 minutes with vigorous stirring.

  • A yellow precipitate should begin to form. Continue stirring the mixture at room temperature for an additional 2 hours.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold 50% ethanol/water (2 x 30 mL) and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to a constant weight.

Senior Application Scientist's Note: The use of phenylhydrazine hydrochloride with sodium acetate is a classic method for generating free phenylhydrazine in situ while creating a buffered acetic acid environment. This mild acidity is optimal for the hydrazone formation mechanism, preventing unwanted side reactions that can occur under strongly acidic or basic conditions.

Part B: Cyclization to Ethyl 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate
  • Place the dried diethyl 2-(2-phenylhydrazono)succinate from Part A (assuming quantitative yield, ~13.9 g, 50 mmol) into a 250 mL round-bottom flask fitted with a reflux condenser.

  • Add 100 mL of glacial acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) using a heating mantle and stir for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize.

  • Slowly pour the cooled mixture into 500 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water until the filtrate is neutral to pH paper, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Recrystallization from ethanol can be performed if higher purity is required.

Senior Application Scientist's Note: The thermal cyclization in a high-boiling protic solvent like acetic acid facilitates the intramolecular condensation. The acidic environment can protonate the ester carbonyl, increasing its electrophilicity and promoting the ring-closing nucleophilic attack by the hydrazone nitrogen.

Part C: Hydrolysis to 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid
  • Suspend the dried ethyl ester from Part B (~11.6 g, 47.5 mmol) in a mixture of 100 mL of ethanol and 100 mL of water in a 500 mL round-bottom flask.

  • Add sodium hydroxide pellets (2.85 g, 71.25 mmol, 1.5 equiv.) to the suspension.

  • Heat the mixture to reflux with stirring for 3 hours. The suspension should become a clear, homogeneous solution as the reaction progresses.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (~6-7 mL) with vigorous stirring. A thick, off-white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the final product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum at 60 °C to a constant weight.

Reagents and Expected Results

Step Reactant/Reagent M. Wt. Amount Moles Role
A Diethyl 2-oxobutanedioate202.1910.1 g50 mmolStarting Material
Phenylhydrazine HCl144.607.95 g55 mmolReagent
Sodium Acetate82.034.51 g55 mmolBase/Buffer
B Diethyl 2-(2-phenylhydrazono)succinate278.30~13.9 g50 mmolIntermediate
Glacial Acetic Acid60.05100 mL-Solvent/Catalyst
C Ethyl 4-Oxo-1-phenyl...carboxylate246.25~11.6 g47.5 mmolIntermediate
Sodium Hydroxide40.002.85 g71.25 mmolReagent (Base)
Hydrochloric Acid (conc.)36.46~7 mL-Reagent (Acid)
Compound Expected Yield M.P. (°C) Appearance Key Characterization Data
Intermediate (Part A)85-95%~95-98Yellow SolidIR (cm⁻¹): ~3300 (N-H), ~1735 (Ester C=O), ~1600 (C=N)
Intermediate (Part B)75-85%~150-153Off-white Solid¹H NMR (CDCl₃): δ ~1.4 (t, 3H), ~4.4 (q, 2H), ~7.2-7.8 (m, 5H), ~8.0 (s, 1H)
Final Product (Part C) 80-90% >200 (dec.) White/Pale Tan Solid ¹H NMR (DMSO-d₆): δ ~7.3-7.9 (m, 5H), ~8.2 (s, 1H), ~13.5 (br s, 1H, COOH). IR (cm⁻¹): ~3000 (br, O-H), ~1720 (Acid C=O), ~1660 (Ring C=O)

Experimental Workflow Diagram

G cluster_0 Step A: Hydrazone Formation cluster_1 Step B: Cyclization cluster_2 Step C: Hydrolysis cluster_3 Final Analysis A1 Dissolve Reagents A2 React at RT (2h) A1->A2 A3 Isolate & Dry Intermediate 1 A2->A3 B1 Reflux in Acetic Acid (4h) A3->B1 Intermediate 1 B2 Precipitate in Water B1->B2 B3 Isolate & Dry Intermediate 2 B2->B3 C1 Reflux with NaOH (3h) B3->C1 Intermediate 2 C2 Acidify with HCl (pH 2-3) C1->C2 C3 Isolate & Dry Final Product C2->C3 D1 Confirm Structure & Purity (NMR, IR, MP, HRMS) C3->D1 Final Product

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

For correspondence: Abstract This document provides a comprehensive and detailed protocol for the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, a heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is approached via a robust and well-established multi-step sequence, commencing with the Japp-Klingemann reaction to generate a key phenylhydrazone intermediate, followed by an intramolecular cyclization to construct the pyridazinone core, and culminating in the hydrolysis of the corresponding ester to yield the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles and rationale for the chosen methodology.

Introduction

Pyridazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, as they are capable of interacting with a diverse range of biological targets.[1] The inherent structural features of the pyridazinone ring system, including its planarity, hydrogen bonding capabilities, and dipole moment, contribute to its ability to serve as a versatile pharmacophore. The title compound, 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic strategy detailed herein is designed to be efficient, scalable, and reproducible in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is accomplished in three main stages, as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Preparation of Phenylhydrazone Intermediate cluster_1 Stage 2: Cyclization to Pyridazinone Core cluster_2 Stage 3: Hydrolysis to Final Product Aniline Aniline Diazonium_Salt Benzenediazonium Chloride Aniline->Diazonium_Salt NaNO2, HCl 0-5 °C Diethyl_Phenylhydrazono_Succinate Diethyl 2-(phenylhydrazono)succinate Diazonium_Salt->Diethyl_Phenylhydrazono_Succinate Diethyl 2-oxosuccinate NaOAc, EtOH 0-5 °C Ethyl_Pyridazinone_Ester Ethyl 4-Oxo-1-phenyl-1,4-dihydro- 3-pyridazinecarboxylate Diethyl_Phenylhydrazono_Succinate->Ethyl_Pyridazinone_Ester NaOEt, EtOH Reflux Final_Product 4-Oxo-1-phenyl-1,4-dihydro- 3-pyridazinecarboxylic acid Ethyl_Pyridazinone_Ester->Final_Product 1. NaOH (aq) 2. HCl (aq) caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of Diethyl 2-(phenylhydrazono)succinate via Japp-Klingemann Reaction

The initial step involves the synthesis of the key intermediate, diethyl 2-(phenylhydrazono)succinate, through the Japp-Klingemann reaction. This reaction is a reliable method for the formation of hydrazones from β-keto-esters and aryl diazonium salts.[2][3]

Part A: Preparation of Benzenediazonium Chloride

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water dropwise from the dropping funnel. Ensure the temperature of the reaction mixture is maintained below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution of benzenediazonium chloride is used immediately in the next step.

Part B: Japp-Klingemann Coupling Reaction

  • In a separate 1 L beaker equipped with a mechanical stirrer, dissolve diethyl 2-oxosuccinate (diethyl oxaloacetate) (20.2 g, 0.1 mol) and sodium acetate trihydrate (41 g, 0.3 mol) in 200 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared benzenediazonium chloride solution from Part A to the stirred solution of diethyl 2-oxosuccinate. Maintain the temperature below 5 °C during the addition. A yellow precipitate will begin to form.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Pour the reaction mixture into 1 L of cold water.

  • Collect the precipitated crude diethyl 2-(phenylhydrazono)succinate by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford pure diethyl 2-(phenylhydrazono)succinate as yellow crystals.

Stage 2: Intramolecular Cyclization to Ethyl 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate

The pyridazinone ring is formed via a base-catalyzed intramolecular cyclization of the phenylhydrazone intermediate.

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • To the freshly prepared sodium ethoxide solution, add diethyl 2-(phenylhydrazono)succinate (29.2 g, 0.1 mol).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with glacial acetic acid.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the residue into cold water (200 mL) and stir.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure ethyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate.

Stage 3: Hydrolysis to 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

The final step is the saponification of the ester to the desired carboxylic acid.

  • In a 250 mL round-bottom flask, suspend ethyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate (24.6 g, 0.1 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 60-70 °C to yield 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

Quantitative Data Summary

StageStarting MaterialReagentsProductTheoretical Yield (g)Expected Yield (%)
1 Aniline (9.3 g) & Diethyl 2-oxosuccinate (20.2 g)NaNO₂, HCl, NaOAcDiethyl 2-(phenylhydrazono)succinate29.280-90
2 Diethyl 2-(phenylhydrazono)succinate (29.2 g)NaOEt, EtOHEthyl 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate24.675-85
3 Ethyl 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate (24.6 g)NaOH, HCl4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid21.885-95

Reaction Mechanism Overview

Reaction_Mechanism cluster_japp_klingemann Japp-Klingemann Reaction cluster_cyclization Intramolecular Cyclization cluster_hydrolysis Ester Hydrolysis jk_start Aniline -> Diazonium Salt jk_middle Enolate of Diethyl 2-oxosuccinate jk_start->jk_middle Nucleophilic Attack jk_end Azo Intermediate -> Phenylhydrazone jk_middle->jk_end Rearrangement cyc_start Phenylhydrazone cyc_middle Enolate Formation cyc_start->cyc_middle Base (NaOEt) cyc_end Pyridazinone Ring cyc_middle->cyc_end Nucleophilic Acyl Substitution hyd_start Ester hyd_middle Tetrahedral Intermediate hyd_start->hyd_middle OH- Attack hyd_end Carboxylate -> Carboxylic Acid hyd_middle->hyd_end Loss of Ethoxide & Protonation caption Key mechanistic steps.

Caption: Key mechanistic steps.

Trustworthiness and Self-Validation

The protocols described in this document are based on well-established and widely published chemical transformations. The Japp-Klingemann reaction is a cornerstone of hydrazone synthesis, and the subsequent base-catalyzed cyclization is a standard method for the formation of pyridazinone rings. To ensure the successful execution of this synthesis, it is imperative to:

  • Monitor each step by TLC: This allows for the confirmation of the consumption of starting materials and the formation of the desired product, guiding the appropriate reaction times.

  • Characterize intermediates: While not explicitly detailed in this protocol for brevity, it is best practice to characterize the products of Stage 1 and Stage 2 by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis to confirm their identity and purity before proceeding to the next step.

  • Control reaction temperatures: The diazotization and coupling reactions are highly temperature-sensitive. Maintaining the recommended temperature ranges is critical for obtaining high yields and minimizing side reactions.

  • Use anhydrous conditions where specified: The use of absolute ethanol for the preparation of sodium ethoxide is crucial to prevent the premature hydrolysis of the ester and to ensure the efficiency of the cyclization reaction.

By adhering to these principles of good laboratory practice, the researcher can have a high degree of confidence in the outcome of the synthesis.

References

  • Asif, M. (2015). A review on recent advances and future of the pyridazine derivatives as a versatile and potent moiety. Journal of Chemical and Pharmaceutical Research, 7(12), 484-498.
  • Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, und über die Constitution der aus den resultirenden Verbindungen entstehenden Farbstoffe. Berichte der deutschen chemischen Gesellschaft, 21(2), 2932-2936. [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]

Sources

Method

Application Notes and Protocols for Pyridazinone Synthesis via Cyclocondensation

Introduction: The Enduring Significance of the Pyridazinone Scaffold The pyridazinone core, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridazinone Scaffold

The pyridazinone core, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research.[1][2][3][4] Its derivatives exhibit a remarkable breadth of biological activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][5][6] The efficacy of commercial drugs such as Levosimendan, Amipizone, and Indolidan underscores the therapeutic potential embedded within this heterocyclic system.[2][5] The versatility of the pyridazinone ring, which allows for functionalization at multiple positions, makes it a highly attractive target for the development of novel therapeutic agents and agrochemicals.[1]

The primary and most robust method for constructing the pyridazinone ring is through a cyclocondensation reaction.[7][8] This strategy typically involves the reaction of a 1,4-dicarbonyl compound or a functional equivalent, such as a γ-ketoacid or γ-ketoester, with hydrazine or its derivatives.[7][9] The elegance of this approach lies in its atom economy and the direct formation of the core heterocyclic structure from readily available acyclic precursors. This document provides a detailed examination of the underlying mechanisms, field-proven protocols, and practical insights for the successful synthesis of pyridazinone derivatives via cyclocondensation.

Mechanistic Underpinnings: A Tale of Two Nucleophiles

The cyclocondensation reaction between a γ-ketoacid and hydrazine is a sequential process driven by the distinct reactivity of the carbonyl groups and the nucleophilicity of the hydrazine molecule. Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side reactions.

The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the γ-ketoacid. This is analogous to the formation of a hydrazone.[10][11][12] This initial step forms a carbinolamine intermediate which subsequently dehydrates to yield a linear hydrazone intermediate. The second, intramolecular cyclization step involves the attack of the remaining -NH2 group on the carboxylic acid carbonyl. This is typically the rate-determining step and often requires heat or acid/base catalysis to facilitate the elimination of a second molecule of water, leading to the formation of the stable, six-membered dihydropyridazinone ring. A subsequent oxidation or tautomerization step can then lead to the aromatic pyridazinone ring.

Pyridazinone Synthesis Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization & Dehydration Ketoacid γ-Ketoacid (e.g., Levulinic Acid) Intermediate1 Carbinolamine Intermediate Ketoacid->Intermediate1 Nucleophilic Attack Hydrazone Linear Hydrazone Intermediate Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate1 Intermediate1->Hydrazone - H₂O Dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one Hydrazone->Dihydropyridazinone Intramolecular Attack & - H₂O Hydrazone->Dihydropyridazinone Pyridazinone Pyridazin-3(2H)-one Dihydropyridazinone->Pyridazinone Oxidation or Tautomerization

Caption: General mechanism for pyridazinone synthesis.

Core Application & Protocol: Synthesis of 6-Methyl-3(2H)-pyridazinone from Levulinic Acid

This protocol details a classic and reliable method for the synthesis of a foundational pyridazinone structure using levulinic acid, a bio-based platform chemical, and hydrazine hydrate.[13] This reaction serves as an excellent model system for understanding the principles of pyridazinone synthesis.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
Levulinic AcidC₅H₈O₃116.12123-76-298% purity or higher
Hydrazine HydrateN₂H₄·H₂O50.067803-57-864-80% solution in water
EthanolC₂H₅OH46.0764-17-5Anhydrous or 95%
Hydrochloric AcidHCl36.467647-01-0Concentrated (37%)
Sodium HydroxideNaOH40.001310-73-2Pellets or solution
Activated CarbonC12.017440-44-0Decolorizing grade
Detailed Experimental Protocol

G A 1. Reaction Setup B 2. Reagent Addition A->B Dissolve Levulinic Acid in Ethanol C 3. Reflux B->C Add Hydrazine Hydrate dropwise D 4. Cooling & Neutralization C->D Heat to reflux (2-4 hours) E 5. Isolation D->E Cool to RT, then ice bath. Neutralize with HCl F 6. Recrystallization E->F Filter crude product, wash with cold water G 7. Drying F->G Dissolve in hot water, decolorize, cool to crystallize

Caption: Workflow for 6-Methyl-3(2H)-pyridazinone synthesis.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.6 g (0.1 mol) of levulinic acid in 100 mL of ethanol.

Step 2: Reagent Addition

  • With gentle stirring, add 5.5 mL (approx. 0.11 mol) of hydrazine hydrate dropwise to the solution. Causality Note: The slight molar excess of hydrazine ensures complete consumption of the limiting reagent, levulinic acid. The dropwise addition helps to control the initial exotherm of the reaction.

Step 3: Reflux

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3).

Step 4: Cooling and Neutralization

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation of the product.

  • Slowly neutralize the reaction mixture with concentrated hydrochloric acid. The product is often less soluble at its isoelectric point.

Step 5: Isolation of Crude Product

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with a small amount of cold water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

Step 6: Purification by Recrystallization

  • Transfer the crude solid to a beaker and add a minimal amount of hot water to dissolve it completely.

  • Add a small amount of activated carbon and heat the solution gently for 5 minutes to decolorize it.

  • Hot filter the solution through a fluted filter paper to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.

Step 7: Drying

  • Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Advanced Protocol: Synthesis of 6-Phenyl-3(2H)-pyridazinone

This protocol demonstrates the synthesis of an aryl-substituted pyridazinone, which often requires slightly different work-up procedures. The starting material is 3-benzoylpropionic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
3-Benzoylpropionic AcidC₁₀H₁₀O₃178.182051-95-898% purity or higher
Hydrazine HydrateN₂H₄·H₂O50.067803-57-864-80% solution in water
Acetic AcidCH₃COOH60.0564-19-7Glacial
EthanolC₂H₅OH46.0764-17-595%
Detailed Experimental Protocol

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 8.9 g (0.05 mol) of 3-benzoylpropionic acid in 50 mL of glacial acetic acid. Causality Note: Acetic acid serves as both a solvent and a catalyst for the cyclization and dehydration steps.

Step 2: Reagent Addition

  • Add 3.0 mL (approx. 0.06 mol) of hydrazine hydrate to the suspension.

Step 3: Reflux

  • Heat the mixture to reflux for 4 hours. The initial suspension should become a clear solution as the reaction progresses, followed by the precipitation of the product.

Step 4: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove acetic acid.

  • Recrystallize the crude product from ethanol to yield fine, white needles.

Step 5: Drying

  • Dry the purified product in a vacuum oven at 80-90 °C. The expected yield is typically high, often exceeding 90%.

Troubleshooting and Field Insights

  • Low Yields: Incomplete reaction is a common issue. Ensure adequate reflux time and monitor via TLC. For less reactive ketoacids, a stronger acid catalyst (e.g., a few drops of H₂SO₄) or a higher boiling point solvent (e.g., toluene with a Dean-Stark trap) may be necessary.

  • Product Oiling Out: During crystallization, if the product separates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. Ensure the cooling process is slow.

  • Hydrazine Handling: Hydrazine is toxic and a suspected carcinogen.[14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Alternative Precursors: While γ-ketoacids are common, γ-ketoesters can also be used. The reaction with hydrazine will proceed similarly, with the elimination of an alcohol instead of water in the final cyclization step.[9] Saturated 1,4-diketones can also be used, though this will initially form a dihydropyridazine that requires a separate oxidation step to yield the pyridazinone.[15]

Conclusion

The cyclocondensation reaction is a cornerstone of pyridazinone synthesis, offering a direct, efficient, and versatile route to this important heterocyclic core. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can reliably access a wide array of pyridazinone derivatives for further investigation in drug discovery and materials science. The protocols provided herein serve as robust starting points for the synthesis of both simple alkyl- and more complex aryl-substituted pyridazinones, empowering researchers to explore the vast chemical space offered by this valuable scaffold.

References
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]

  • Various Biological Activities of Pyridazinone Ring Derivatives. ResearchGate. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and conditions. ResearchGate. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. PubMed. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Base-Catalyzed Condensation of Levulinic Acid: A New Biorefinery Upgrading Approach. ResearchGate. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. [Link]

  • Sustainable production of levulinic acid and its derivatives for fuel additives and chemicals: progress, challenges, and prospects. Royal Society of Chemistry. [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Internet Journal of Toxicology. [Link]

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Sources

Application

Application Notes and Protocols for 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid in Drug Design

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Medicinal Chemistry The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery due to its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery due to its wide spectrum of pharmacological activities. Derivatives of this core structure have been reported to possess potent anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular properties. This diverse biological profile makes the pyridazinone moiety a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

This document provides detailed application notes and protocols for the investigation of a specific pyridazinone derivative, 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (hereafter referred to as Compound X), in various drug design and discovery workflows. The protocols outlined herein are intended for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound.

Section 1: Synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (Compound X)

A general and plausible synthetic route for Compound X can be adapted from established methods for analogous 4-oxo-1,4-dihydropyridazine-3-carboxylic acids. The following protocol describes a common synthetic strategy.

Protocol 1: Synthesis of Compound X

Objective: To synthesize 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

Materials:

  • Diethyl 2-oxosuccinate

  • Phenylhydrazine

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Condensation: In a round-bottom flask, dissolve diethyl 2-oxosuccinate in absolute ethanol.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization and Hydrolysis: After the initial condensation is complete, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Heat the acidified mixture to reflux for an additional 2-3 hours to facilitate both cyclization into the pyridazinone ring and hydrolysis of the ester group to the carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (Compound X).

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Section 2: Evaluation of Anti-inflammatory Activity

Given the prevalence of anti-inflammatory effects among pyridazinone derivatives, a primary application for Compound X is in the discovery of novel anti-inflammatory agents. A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[1][2] Furthermore, the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a critical therapeutic strategy.[3][4]

Protocol 2.1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a high-throughput method to assess the direct inhibitory effect of Compound X on human recombinant COX-2.[1][2]

Objective: To determine the IC₅₀ value of Compound X for the inhibition of COX-2.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Sodium Hydroxide (NaOH)

  • Celecoxib (positive control inhibitor)

  • Compound X

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the COX-2 enzyme, arachidonic acid, and other kit components according to the manufacturer's instructions.

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of Compound X in COX Assay Buffer to achieve the desired final test concentrations.

  • Assay Setup:

    • Test Inhibitor Wells: Add 10 µL of the diluted Compound X solutions to the wells.

    • Enzyme Control (EC) Well: Add 10 µL of COX Assay Buffer. This represents 100% enzyme activity.

    • Inhibitor Control (IC) Well: Add a known concentration of Celecoxib.

    • Solvent Control (SC) Well (Optional): If the solvent used for Compound X is suspected to affect the enzyme, include a well with the same final concentration of the solvent.

    • Add COX Assay Buffer to bring the volume in each well to 80 µL.

    • Add 10 µL of the reconstituted COX-2 enzyme to all wells except the blank.

  • Reaction Initiation and Measurement:

    • Prepare a fresh mixture of COX Probe and COX Cofactor in COX Assay Buffer. Add 10 µL of this mixture to each well.

    • Prepare a fresh solution of arachidonic acid and NaOH.

    • Preset the fluorescence plate reader to kinetic mode at 25°C, with excitation at 535 nm and emission at 587 nm.

    • Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells.

    • Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction for each well by choosing two time points in the linear phase of the fluorescence increase.

  • The percent inhibition for each concentration of Compound X is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

  • Plot the percent inhibition versus the logarithm of the Compound X concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of Compound X that inhibits 50% of the COX-2 enzyme activity.
Positive Control Celecoxib should show significant inhibition of COX-2 activity.
Negative Control The Enzyme Control (EC) should exhibit a high rate of fluorescence increase.
Protocol 2.2: TNF-α and IL-6 Release Assay in Macrophages

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effect of Compound X on the release of key pro-inflammatory cytokines, TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine if Compound X can suppress the production of TNF-α and IL-6 in activated macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Compound X

  • Human TNF-α and IL-6 ELISA kits[3][4][5][6][7][8]

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • After differentiation, wash the adherent macrophages with fresh medium.

  • Treatment and Stimulation:

    • Treat the differentiated macrophages with various concentrations of Compound X for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production. Include an unstimulated control group.

  • Sample Collection:

    • After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA for TNF-α and IL-6:

    • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[3][4][5][6][7][8] This typically involves:

      • Adding standards and samples to antibody-coated wells.

      • Incubating to allow cytokine capture.

      • Washing the wells.

      • Adding a biotinylated detection antibody.

      • Washing again.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to develop color.

      • Stopping the reaction and measuring the absorbance at 450 nm.

Data Analysis:

  • Generate a standard curve for both TNF-α and IL-6 by plotting the absorbance versus the known concentrations of the standards.

  • Use the standard curve to determine the concentration of TNF-α and IL-6 in each of the collected samples.

  • Compare the cytokine concentrations in the Compound X-treated groups to the LPS-stimulated vehicle control group to determine the percent inhibition of cytokine release.

Section 3: Evaluation of Anticancer Activity

The pyridazinone scaffold is also a promising starting point for the development of novel anticancer agents. The following protocol outlines the use of the MTT assay, a standard colorimetric method for assessing cell viability and cytotoxicity.[9][10][11]

Protocol 3: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of Compound X on a panel of cancer cell lines and calculate its IC₅₀ value.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Appropriate complete cell culture medium

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of Compound X in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.

    • Include a vehicle control and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9][10][11]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of Compound X using the formula: % Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100

  • Plot the percent viability versus the logarithm of the Compound X concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of Compound X that reduces the viability of the cancer cells by 50%.
Cell Line Panel Testing against multiple cell lines can reveal selectivity.

Section 4: Evaluation of Antimicrobial Activity

Pyridazine derivatives have also been reported to exhibit antimicrobial properties.[12] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.[13][14][15][16][17]

Protocol 4: Broth Microdilution Assay for MIC Determination

Objective: To determine the MIC of Compound X against a panel of Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound X

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound X Dilutions:

    • Prepare a stock solution of Compound X in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of Compound X in CAMHB to obtain a range of concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted Compound X.

    • Include a growth control well (bacteria in broth without Compound X) and a sterility control well (broth only).

    • Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Compound X that completely inhibits visible bacterial growth.

Data Analysis:

The results are reported as the MIC value in µg/mL.

OrganismMIC (µg/mL)Interpretation
S. aureus[Result]Susceptible/Intermediate/Resistant
E. coli[Result]Susceptible/Intermediate/Resistant

Section 5: Preliminary Assessment of Cardiovascular Effects

Given that some pyridazinone derivatives have shown cardiovascular activity, a preliminary assessment of Compound X's effects on cardiac function is warranted. The isolated perfused heart (Langendorff) model is a classic ex vivo method to study the direct effects of a compound on the heart, independent of systemic neural and hormonal influences.[18][19][20]

Protocol 5: Isolated Perfused Heart (Langendorff) Assay

Objective: To evaluate the direct effects of Compound X on heart rate, contractile force, and coronary flow in an isolated rodent heart.

Materials:

  • Rodent (rat or mouse)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Compound X

  • Data acquisition system to measure heart rate, left ventricular developed pressure (LVDP), and coronary flow.

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the animal and surgically excise the heart.

    • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

  • Stabilization:

    • Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of cardiac parameters is achieved.

  • Compound Administration:

    • Introduce Compound X into the perfusion buffer at various concentrations in a cumulative or non-cumulative manner.

    • Record the cardiac parameters (heart rate, LVDP, coronary flow) continuously.

  • Washout:

    • After the highest concentration of Compound X has been tested, perfuse the heart with drug-free buffer to assess the reversibility of any observed effects.

Data Analysis:

  • Express the changes in heart rate, LVDP, and coronary flow as a percentage of the baseline values.

  • Plot the percentage change in each parameter against the concentration of Compound X.

ParameterEffect of Compound X
Heart Rate (Chronotropy) Increase/Decrease/No effect
Contractile Force (Inotropy) Increase/Decrease/No effect
Coronary Flow Increase/Decrease/No effect

Visualizations

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Outcome CompoundX Compound X Stock Solution COX2_Assay Protocol 2.1: COX-2 Inhibition Assay CompoundX->COX2_Assay Macrophage_Assay Protocol 2.2: Cytokine Release Assay CompoundX->Macrophage_Assay COX2_Data Calculate COX-2 IC50 COX2_Assay->COX2_Data Fluorescence Data Cytokine_Data Quantify TNF-α & IL-6 Inhibition Macrophage_Assay->Cytokine_Data ELISA Absorbance Data Lead_ID Identify Lead Candidate for In Vivo Studies COX2_Data->Lead_ID Cytokine_Data->Lead_ID G Start Select Cancer Cell Lines Seed_Cells Seed Cells in 96-Well Plates Start->Seed_Cells Treat_Cells Treat with Compound X (Dose-Response) Seed_Cells->Treat_Cells MTT_Assay Protocol 3: Perform MTT Assay Treat_Cells->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Step-wise process for determining the IC₅₀ of Compound X in cancer cells.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Bertin Bioreagent. COX-2 (human) Inhibitor Screening Assay Kit. [Link]

  • European Journal of Medicinal Chemistry. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • Nature Protocols. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • RayBiotech. Human IL-6 ELISA Kit. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Journal of Visualized Experiments. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • ELK Biotechnology. Human IL6(Interleukin 6) ELISA Kit. [Link]

  • Biomedica. Human IL-6 ELISA. [Link]

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Method

The Pyridazinone Core: Harnessing 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid in Modern Drug Discovery

The 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid scaffold represents a cornerstone in contemporary medicinal chemistry. Its inherent structural features, including a hydrogen bond donor, a hydrogen bond accepto...

Author: BenchChem Technical Support Team. Date: January 2026

The 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid scaffold represents a cornerstone in contemporary medicinal chemistry. Its inherent structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring, provide a versatile template for the design of novel therapeutic agents. This guide offers an in-depth exploration of this privileged scaffold, detailing its synthesis, derivatization, and application in the development of compounds with significant biological activities. We provide field-proven insights and self-validating protocols to empower researchers in their quest for new and effective pharmaceuticals.

The Strategic Advantage of the Pyridazinone Scaffold

The pyridazinone nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This arrangement confers a unique electronic and steric profile, making it a valuable pharmacophore. The 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid variant, in particular, offers several strategic advantages for drug design:

  • Multi-point Interaction Potential: The scaffold possesses multiple sites for interaction with biological targets, including the carbonyl group, the phenyl ring, and the carboxylic acid moiety. This allows for the fine-tuning of binding affinity and selectivity.

  • Synthetic Tractability: The pyridazinone core is readily synthesized and derivatized, allowing for the creation of diverse chemical libraries for high-throughput screening.

  • Proven Biological Versatility: Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, vasorelaxant, and anticancer effects, highlighting its potential across various therapeutic areas.

Synthesis of the Core Scaffold and its Key Derivatives

The synthesis of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid and its subsequent derivatization into esters and amides are critical first steps in harnessing its potential. The following protocols are designed to be robust and reproducible.

Protocol: Synthesis of Ethyl 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate

This protocol outlines a common and effective method for the synthesis of the ethyl ester of the core scaffold, a key intermediate for further derivatization. The reaction proceeds via a condensation and cyclization mechanism.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-acetyl-3-phenylhydrazono-succinate (1 equivalent) in absolute ethanol (10 volumes).

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Extraction: Remove the ethanol under reduced pressure. To the residue, add water (10 volumes) and extract with ethyl acetate (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine (2 x 3 volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol: Synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid

The core carboxylic acid is typically obtained by the hydrolysis of its corresponding ester.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (1:1, 10 volumes).

  • Hydrolysis: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid.

  • Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Strategies: Expanding Chemical Space

The carboxylic acid group at the 3-position is a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). The synthesis of esters and amides are common and effective strategies.

  • Activation: To a solution of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) (10 volumes), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Alcohol Addition: Add the desired alcohol (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.

  • Activation: Activate the carboxylic acid as described in the ester synthesis protocol.

  • Amine Addition: Add the desired primary or secondary amine (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Perform an aqueous work-up as described for the ester synthesis and purify the resulting amide by column chromatography or recrystallization.

Biological Evaluation: Protocols for Assessing Therapeutic Potential

The diverse biological activities of pyridazinone derivatives necessitate a range of in vitro assays to determine their therapeutic potential. The following protocols provide detailed methodologies for assessing anti-inflammatory, vasorelaxant, and anticancer activities.

Protocol: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (LPS only) and a blank (cells only).

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value for each compound.

Protocol: In Vitro Vasorelaxant Activity on Isolated Rat Thoracic Aorta

This ex vivo assay assesses the ability of compounds to induce relaxation of pre-contracted aortic rings, indicating potential vasodilatory effects.[2]

Experimental Protocol:

  • Aorta Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.

  • Organ Bath Setup: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Induce a sustained contraction with phenylephrine (1 µM).

  • Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

  • Data Recording and Analysis: Record the isometric tension using a force-displacement transducer connected to a data acquisition system. Express the relaxation as a percentage of the phenylephrine-induced contraction. Calculate the EC₅₀ value for each compound.

Protocol: In Vitro Anticancer Activity - MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The versatility of the 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid scaffold allows for systematic modifications to explore SAR. Key positions for modification include:

  • The Phenyl Ring at Position 1: Substitution on this ring can significantly impact activity. Electron-donating or withdrawing groups can modulate the electronic properties of the entire molecule, influencing its interaction with target proteins.

  • The Carboxylic Acid at Position 3: As discussed, this position is ideal for creating ester and amide libraries. The nature of the ester or amide substituent can affect potency, selectivity, and pharmacokinetic properties.

  • The Pyridazinone Ring: Modifications to the pyridazinone ring itself, such as substitution at the 5 and 6 positions, can profoundly influence biological activity.

Visualizing the Synthetic and Application Workflow

The following diagram illustrates the general workflow from the core scaffold to its potential therapeutic applications.

workflow cluster_synthesis Synthesis & Derivatization cluster_application Therapeutic Potential Core 4-Oxo-1-phenyl-1,4-dihydro- 3-pyridazinecarboxylic Acid Ester Ester Derivatives Core->Ester Esterification Amide Amide Derivatives Core->Amide Amidation AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Ester->AntiInflammatory Vasorelaxant Vasorelaxant Assays (e.g., Aortic Ring) Ester->Vasorelaxant Anticancer Anticancer Assays (e.g., MTT) Ester->Anticancer Amide->AntiInflammatory Amide->Vasorelaxant Amide->Anticancer Lead Lead Compound Identification AntiInflammatory->Lead Vasorelaxant->Lead Anticancer->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Drug Drug Candidate Optimization->Drug

Caption: Workflow from scaffold synthesis to drug candidate.

Illustrative Signaling Pathway: Anti-inflammatory Action

Many pyridazinone derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is crucial in the inflammatory response.

pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene Induces Pyridazinone Pyridazinone Derivative Pyridazinone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Data Summary and Concluding Remarks

The following table summarizes the potential biological activities and assay methods for derivatives of the 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid scaffold.

Biological ActivityIn Vitro/Ex Vivo AssayKey Parameters Measured
Anti-inflammatory Nitric Oxide (NO) Inhibition AssayIC₅₀ for NO production
COX-1/COX-2 Inhibition AssayIC₅₀ for enzyme activity
Vasorelaxant Isolated Aortic Ring AssayEC₅₀ for vasorelaxation
Anticancer MTT Cytotoxicity AssayGI₅₀ against cancer cell lines

The 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid scaffold is a highly promising starting point for the development of new drugs. Its synthetic accessibility and the diverse biological activities of its derivatives make it a valuable tool in the medicinal chemist's arsenal. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile scaffold and accelerate the discovery of novel therapeutic agents.

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Application

Synthesis of Novel Derivatives from 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed exploration of the synthesis of novel derivatives from a key starting material: 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insights needed to adapt and innovate within their own discovery programs.

Introduction to the 4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic Acid Scaffold

The 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid molecule offers multiple points for chemical modification, making it an attractive starting point for generating diverse chemical libraries. The carboxylic acid group at the C3 position is a primary site for derivatization into esters, amides, and hydrazides. Additionally, the pyridazinone ring itself can undergo various reactions, allowing for further structural diversification. The phenyl group at the N1 position also influences the overall physicochemical properties of the resulting derivatives.

Core Synthetic Strategies

The derivatization of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid primarily revolves around the versatile reactivity of the carboxylic acid functional group. The following sections detail the protocols for the synthesis of key classes of derivatives.

I. Esterification: Enhancing Lipophilicity and Cell Permeability

Esterification of the carboxylic acid moiety is a fundamental strategy to increase the lipophilicity of the parent compound, which can significantly impact its pharmacokinetic profile, including cell membrane permeability.

This classic method is suitable for the synthesis of simple alkyl esters, such as the ethyl ester. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Reaction Scheme:

G reactant1 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid product Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate reactant1->product Reflux reactant2 Ethanol (excess) reactant2->product catalyst H₂SO₄ (cat.) catalyst->product

Fischer Esterification Workflow

Materials:

  • 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • Suspend 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (1.0 eq) in absolute ethanol (20 volumes).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl ester.

Expected Characterization Data for Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate: The presence of the ester functionality can be confirmed by the appearance of a characteristic C=O stretching vibration in the IR spectrum around 1720-1740 cm⁻¹ and the ethyl group signals in the ¹H NMR spectrum (a quartet around 4.3 ppm and a triplet around 1.3 ppm).

II. Amide Synthesis: Exploring Diverse Pharmacophores

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functional groups and the exploration of structure-activity relationships (SAR). The use of coupling agents is essential to activate the carboxylic acid for nucleophilic attack by an amine.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the formation of an amide bond. This method is known for its mild reaction conditions and suppression of side reactions.

Reaction Scheme:

G reactant1 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid product N-substituted-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide reactant1->product reactant2 Amine (R-NH₂) reactant2->product reagent1 EDC reagent1->product reagent2 HOBt reagent2->product base DIPEA base->product DMF, rt

EDC/HOBt Amide Coupling Workflow

Materials:

  • 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

  • Substituted Amine (e.g., aniline, benzylamine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl Acetate

  • 1M HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Expected Characterization Data for N-Aryl/Alkyl Carboxamides: Successful amide formation is indicated by the presence of an amide N-H stretch in the IR spectrum (around 3300 cm⁻¹) and a new set of signals corresponding to the introduced amine fragment in the NMR spectra. The amide C=O stretch typically appears around 1650-1680 cm⁻¹.

Derivative ClassReagentsKey Advantages
EstersAlcohols, Acid CatalystStraightforward, cost-effective for simple esters.
AmidesAmines, Coupling Agents (EDC, HOBt)High versatility, mild conditions, good yields.
HydrazidesHydrazine HydrateIntroduces a reactive hydrazide moiety for further derivatization.
III. Hydrazide Synthesis: A Gateway to Further Heterocyclic Systems

The synthesis of carbohydrazides from the parent carboxylic acid opens up avenues for the construction of various heterocyclic systems, such as 1,3,4-oxadiazoles and pyrazoles, which are themselves important pharmacophores.[4]

This protocol involves the conversion of the carboxylic acid to its methyl or ethyl ester, followed by hydrazinolysis.

Reaction Scheme:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis reactant1 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid product1 Methyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate reactant1->product1 Reflux reagent1 SOCl₂ reagent1->product1 reagent2 Methanol reagent2->product1 reactant2 Methyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate product2 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarbohydrazide reactant2->product2 Ethanol, Reflux reagent3 Hydrazine Hydrate reagent3->product2

Two-Step Hydrazide Synthesis Workflow

Materials:

  • 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Methanol

  • Hydrazine Hydrate

  • Ethanol

Procedure:

Step 1: Esterification

  • To a solution of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (1.0 eq) in methanol (15 volumes), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes and then heat to reflux for 3-4 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl ester, which can be used in the next step without further purification.

Step 2: Hydrazinolysis

  • Dissolve the crude methyl ester (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired carbohydrazide.

Expected Characterization Data for the Carbohydrazide: The formation of the hydrazide is confirmed by the appearance of N-H stretching bands in the IR spectrum and the presence of exchangeable protons corresponding to the -CONHNH₂ group in the ¹H NMR spectrum.

Potential Biological Applications of the Synthesized Derivatives

Derivatives of the pyridazinone core have been extensively studied for their therapeutic potential. The novel compounds synthesized from 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid are anticipated to exhibit a range of biological activities, including:

  • Anticancer Activity: Many pyridazinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][5][6][7]

  • Antimicrobial Activity: The pyridazinone nucleus is a common feature in compounds with antibacterial and antifungal properties.[2][8][9][10][11][12]

  • Anti-inflammatory Activity: Several pyridazinone derivatives have demonstrated significant anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators.[13][14][15]

Further screening of the synthesized library of compounds is warranted to elucidate their specific biological targets and mechanisms of action.

Conclusion

This guide provides a foundational framework for the synthesis of novel derivatives from 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. The detailed protocols for esterification, amidation, and hydrazide formation offer researchers a robust starting point for their synthetic endeavors. The versatility of this scaffold, coupled with the diverse biological activities associated with pyridazinones, underscores its potential in the development of new therapeutic agents. By understanding the principles behind these synthetic transformations, researchers can strategically design and synthesize novel compounds with tailored properties for a range of drug discovery applications.

References

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Method

Application Notes and Protocols for In Vitro Antibacterial Assays of Pyridazine Derivatives

Introduction: The Growing Potential of Pyridazine Derivatives in Antibacterial Drug Discovery Pyridazine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Potential of Pyridazine Derivatives in Antibacterial Drug Discovery

Pyridazine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique six-membered ring structure containing two adjacent nitrogen atoms provides a scaffold for diverse functionalization, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The increasing prevalence of antibiotic-resistant bacteria necessitates the urgent development of novel antimicrobial agents with potentially new mechanisms of action.[2][4] Pyridazine derivatives are promising candidates in this endeavor, with numerous studies reporting their potent antibacterial activity against a range of Gram-positive and Gram-negative pathogens.[2][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro antibacterial assays to evaluate the efficacy of novel pyridazine derivatives. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[7][8][9]

Part 1: Foundational Assays for Initial Antibacterial Screening

The initial assessment of a novel pyridazine derivative's antibacterial potential typically involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] Two widely accepted methods for MIC determination are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that is considered the "gold standard" for determining the MIC of a novel compound.[10][12] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a 0.5 McFarland turbidity standard ensures a consistent starting bacterial density (approximately 1-2 x 10⁸ CFU/mL), which is critical for the reproducibility of MIC values.[10][13]

  • Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors to common antibacterial agents.[10]

  • Serial Two-Fold Dilutions: This approach allows for the precise determination of the MIC value across a broad concentration range of the test compound.[10]

  • Controls: The inclusion of positive (no compound), negative (no bacteria), and sterility controls is essential for validating the assay's integrity.[14]

Experimental Protocol: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.[15]

    • Suspend the colonies in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13][16] This can be done visually or using a spectrophotometer.

    • Dilute the adjusted bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Pyridazine Derivative Dilutions:

    • Prepare a stock solution of the pyridazine derivative in a suitable solvent (e.g., DMSO). Note: It is crucial to determine the solubility of the specific derivative and ensure the final solvent concentration in the assay does not affect bacterial growth.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve the desired concentration range.[10][17]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[10]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[10][14]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyridazine derivative at which there is no visible bacterial growth.[10][18]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Pyridazine Derivative B->C D Incubate (37°C, 16-20h) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution Assay.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

The agar disk diffusion assay is a qualitative or semi-quantitative method that is simple, cost-effective, and widely used for routine susceptibility testing.[13] It involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with the test bacterium.

Causality Behind Experimental Choices:

  • Confluent Lawn of Growth: Streaking the inoculum in three directions ensures an even distribution of bacteria, leading to a uniform lawn of growth necessary for accurate measurement of the inhibition zone.[16]

  • Mueller-Hinton Agar (MHA): MHA is the standard medium for this assay due to its consistent performance and support for the growth of most common pathogens.[13] The agar depth should be uniform (4 mm) to ensure standardized diffusion rates.[13]

  • Zone of Inhibition: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is proportional to the susceptibility of the bacterium to the compound.[13]

Experimental Protocol: Agar Disk Diffusion

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol.[13][16]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[15][16]

    • Inoculate a Mueller-Hinton Agar (MHA) plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees each time.[15][16]

  • Application of Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the pyridazine derivative.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[15][19]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[13][15]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or calipers.[16] The size of the zone indicates the susceptibility of the bacterium to the compound.

Part 2: Differentiating Bactericidal and Bacteriostatic Activity

Once the MIC is determined, it is crucial to understand whether the pyridazine derivative is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC) and through time-kill kinetic assays.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[20][21][22] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21][23]

Causality Behind Experimental Choices:

  • Subculturing from MIC wells: Aliquots are taken from the wells of the completed MIC assay that showed no visible growth. This allows for the direct determination of the concentration at which bacteria are killed, not just inhibited.[21]

  • Plating on Agar: Transferring the suspension to an antibiotic-free agar medium allows any surviving bacteria to grow and form colonies, which can then be counted.[23]

  • 99.9% Reduction: This threshold is the standard definition for bactericidal activity and provides a quantifiable measure of the compound's killing efficacy.[18][20][21]

Experimental Protocol: MBC Determination

  • Perform a Broth Microdilution MIC Assay: Follow the protocol as described in section 1.1.

  • Subculturing:

    • From the wells corresponding to the MIC and at least two more concentrated dilutions showing no growth, plate a fixed volume (e.g., 100 µL) onto MHA plates.[20]

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Count the number of colony-forming units (CFUs) on each plate.

    • The MBC is the lowest concentration of the pyridazine derivative that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[20][21]

MIC_MBC_Relationship A Perform Broth Microdilution Assay B Determine MIC (No Visible Growth) A->B C Subculture from Clear Wells (MIC and higher conc.) B->C D Incubate on Antibiotic-Free Agar C->D E Count CFUs D->E F Determine MBC (≥99.9% Killing) E->F G Bacteriostatic (MBC > 4 x MIC) F->G if H Bactericidal (MBC ≤ 4 x MIC) F->H if

Sources

Application

Application Notes & Protocols: A Tiered Strategy for Anti-Inflammatory Screening of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid Analogs

Abstract: The pyridazinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives reported to possess potent anti-inflammatory activities, often with a favorable gastrointestinal safety profile c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives reported to possess potent anti-inflammatory activities, often with a favorable gastrointestinal safety profile compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2][3] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammatory prostaglandin synthesis.[4][5] This document provides a comprehensive, tiered screening protocol for novel 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid analogs, designed for researchers in drug discovery and development. The workflow progresses from high-throughput in vitro assays targeting known mechanisms to cellular models of inflammation and culminates in an in vivo proof-of-concept study. Each protocol is designed to be self-validating and includes detailed explanations of the scientific rationale behind the experimental design.

Introduction: The Therapeutic Promise of Pyridazinone Analogs

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7] A central pathway governing the expression of pro-inflammatory mediators like cytokines, chemokines, and adhesion molecules is the Nuclear Factor kappa-B (NF-κB) signaling cascade.[6][8][9] Many anti-inflammatory drugs target components of this pathway or its downstream effectors.

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents.[2][4] Their core structure allows for extensive functionalization, enabling the fine-tuning of activity and selectivity.[2] Some analogs have demonstrated potent and selective COX-2 inhibition, which is a validated strategy for reducing inflammation while minimizing the gastric side effects associated with non-selective COX-1 inhibition.[1][5] Other derivatives have been shown to suppress inflammation by modulating NF-κB activity or inhibiting other targets like phosphodiesterase-4 (PDE-4).[1][10]

This guide outlines a logical, multi-tiered screening cascade to efficiently identify and characterize the anti-inflammatory potential of novel 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid analogs.

Tiered Screening Workflow

A phased approach ensures that resources are focused on the most promising candidates. The workflow progresses from broad mechanistic screening to more complex biological systems.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: MOA Elucidation cluster_2 Tier 3: In Vivo Proof-of-Concept p1 Assay 1: COX-1/COX-2 Enzymatic Inhibition hit Identify Hits (Potency & Selectivity) p1->hit p2 Assay 2: Cytokine Release in LPS-Stimulated Macrophages p2->hit p3 Assay 3: NF-κB Pathway Activity (Reporter Assay) lead Characterize Lead Candidates (In Vivo Efficacy) p3->lead p4 Assay 4: Carrageenan-Induced Paw Edema in Rats end Candidate for Preclinical Development p4->end start Library of Pyridazinone Analogs start->p1 start->p2 hit->p3 lead->p4 G cluster_cytoplasm Cytoplasm cluster_inactive cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits P P IkBa->P NFkB_n NF-κB NFkB->NFkB_n Translocation Degradation Proteasomal Degradation P->Degradation Ubiquitination Nucleus Nucleus Transcription Gene Transcription Cytokines TNF-α, IL-6, etc. Transcription->Cytokines Compound Pyridazinone Analog? Compound->IKK Inhibits? NFkB_n->Transcription

Caption: The canonical NF-κB signaling pathway.

  • Step-by-Step Protocol:

    • Cell Line:

      • Use a stable reporter cell line, such as THP1-Blue™ NF-κB cells. These cells are derived from the human THP-1 monocytic line and express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. [10] 2. Assay Procedure:

      • Follow the cell culture and compound treatment steps as described in Protocol 2.

      • Add test compounds 1 hour prior to stimulation with LPS (100 ng/mL).

      • Incubate for 18-24 hours.

    • SEAP Detection:

      • Collect the cell culture supernatant.

      • Add the supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

      • Incubate for 1-3 hours at 37°C.

      • Measure the absorbance at 620-650 nm using a spectrophotometer.

    • Data Analysis:

      • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the LPS-stimulated vehicle control.

      • Determine the IC50 value. A potent IC50 in this assay suggests the compound acts at or upstream of NF-κB nuclear translocation.

Tier 3: In Vivo Proof-of-Concept

Promising candidates with a well-defined in vitro profile should be advanced to a relevant in vivo model to assess efficacy in a complex biological system.

Protocol 4: Carrageenan-Induced Paw Edema in Rats
  • Scientific Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds. [11][12]The inflammatory response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-5 hours) primarily driven by prostaglandins produced via COX activity. [11]This makes the model particularly sensitive to NSAIDs and COX inhibitors. [13]

  • Step-by-Step Protocol:

    • Animals:

      • Use male Wistar rats (180-200 g). Allow them to acclimatize for at least one week before the experiment. [14] 2. Experimental Groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

      • Group 2: Positive Control (Indomethacin, 10 mg/kg, oral gavage).

      • Group 3-X: Test Compounds (e.g., 10, 30, 100 mg/kg, oral gavage).

    • Procedure:

      • Fast the animals overnight before the experiment but allow free access to water.

      • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline (0 hour) reading.

      • Administer the vehicle, indomethacin, or test compound by oral gavage.

      • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw. [13] * Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Data Analysis:

      • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

      • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula:

        • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

      • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

  • Data Presentation for Tier 3:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0555.3%
Analog-001300.41 ± 0.0651.8%
Analog-0011000.29 ± 0.04*65.9%
p < 0.05 compared to Vehicle Control
References
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Method

Comprehensive Purity and Structural Analysis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid via High-Performance Liquid Chromatography and Nuclear Magnetic Resonance Spectroscopy

Application Note & Protocol Abstract This technical guide provides a detailed framework for the analytical characterization of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS No: 147920-37-4), a heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This technical guide provides a detailed framework for the analytical characterization of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS No: 147920-37-4), a heterocyclic compound of interest in pharmaceutical and chemical research.[1] We present optimized protocols for purity determination and impurity profiling using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and for comprehensive structural elucidation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for robustness and accuracy, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.[2][3][4]

Introduction: Significance and Analytical Challenges

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid belongs to the pyridazinone class of heterocyclic compounds. This structural motif is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[5][6] The precise quantification and unambiguous structural confirmation of this molecule are critical for quality control, reaction monitoring, and establishing structure-activity relationships (SAR) in drug discovery programs.

The analytical challenge for this compound lies in its combination of a polar carboxylic acid group and a relatively nonpolar phenyl-pyridazinone core. This amphiphilic nature requires careful method development to achieve optimal retention, peak shape, and resolution in chromatography, as well as complete dissolution and minimal spectral artifacts in NMR analysis. This guide explains the causal logic behind the selected analytical parameters to overcome these challenges.

High-Performance Liquid Chromatography (HPLC) Analysis

2.1. Principle and Method Rationale

Reverse-phase HPLC (RP-HPLC) is the chosen modality for its versatility and efficacy in separating compounds with moderate to low polarity.[7] A C18 stationary phase is selected for its hydrophobic character, which provides effective retention of the phenyl-pyridazinone core. The key to analyzing 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, which is an acidic compound, is the control of the mobile phase pH. By acidifying the mobile phase with an additive like formic or phosphoric acid, the ionization of the carboxylic acid group is suppressed.[8] This protonation increases the overall hydrophobicity of the molecule, leading to better retention on the nonpolar stationary phase and promoting sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the silica support.[9] A gradient elution is employed to ensure that any potential impurities with different polarities are effectively resolved and eluted within a reasonable timeframe.

2.2. Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis s_prep 1. Prepare Standard/Sample (1 mg/mL in Diluent) m_prep 2. Prepare Mobile Phases A: 0.1% H₃PO₄ in H₂O B: Acetonitrile s_prep->m_prep degas 3. Degas & Sonicate m_prep->degas equilibrate 4. Equilibrate Column (Initial Conditions) degas->equilibrate inject 5. Inject Sample (10 µL) equilibrate->inject run 6. Run Gradient (See Table 1) inject->run detect 7. Detect at 254 nm run->detect integrate 8. Integrate Peaks detect->integrate quantify 9. Calculate Purity (% Area) integrate->quantify

Caption: Workflow for HPLC analysis of the target compound.

2.3. Detailed HPLC Protocol

2.3.1. Reagents and Materials

  • 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (Reference Standard and/or sample)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (H₃PO₄, ACS Grade)

  • Methanol (HPLC Grade, for dilution)

  • Water (HPLC Grade, for dilution)

  • Diluent: Methanol/Water (50:50, v/v)

2.3.2. Instrumentation and Conditions The following parameters provide a validated starting point and may be adapted based on the specific HPLC system and column used.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Sample Concentration 1.0 mg/mL in Diluent

Table 1: Recommended HPLC Method Parameters.

2.4. Data Interpretation and System Suitability

A successful analysis should yield a sharp, symmetrical main peak for the target compound. According to ICH guidelines, system suitability tests must be performed prior to analysis.[2][10] This involves multiple injections of a standard solution to evaluate parameters like retention time repeatability (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates (>2000) to ensure the system is performing adequately. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

3.1. Principle and Method Rationale

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. For 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, the choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its excellent ability to dissolve the polar carboxylic acid and the aromatic system.[11] The acidic proton of the carboxylic acid is often observable in DMSO-d₆ as a broad singlet, which is a key diagnostic signal.

3.2. Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Operation cluster_data Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in DMSO-d₆ (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer load 4. Load Sample & Lock transfer->load shim 5. Shim Magnet load->shim acquire 6. Acquire Spectra (¹H, ¹³C, DEPT) shim->acquire process 7. Process FID (FT, Phasing, Baseline) acquire->process assign 8. Assign Signals & Interpret Spectra process->assign

Caption: Workflow for NMR sample preparation and analysis.

3.3. Detailed NMR Protocol

3.3.1. Sample Preparation

  • Weigh 10-20 mg of the compound for ¹H NMR (or ~50 mg for ¹³C NMR) into a clean, dry vial.[11][12][13]

  • Add approximately 0.7 mL of DMSO-d₆.

  • Gently vortex or warm the vial to ensure complete dissolution. The solution should be free of any particulate matter.[14]

  • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

3.3.2. Instrumentation and Parameters

  • Spectrometer: Bruker Avance 400 MHz or equivalent

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: ~16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more (as needed for S/N)

    • Spectral Width: ~240 ppm

3.4. Expected Spectral Data and Interpretation

The chemical structure of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (C₁₁H₈N₂O₃) suggests a specific pattern of signals. The following table provides predicted chemical shifts (δ) based on known data for similar structures.[15][16][17][18] Actual values may vary slightly.

Atom Position(s)Predicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
Carboxyl (-COOH)~13.0 - 14.0broad singlet1H~165
Pyridazine H-5~7.8 - 8.0doublet1H~130-135
Pyridazine H-6~8.2 - 8.4doublet1H~140-145
Phenyl H-ortho~7.6 - 7.8multiplet2H~120-125
Phenyl H-meta~7.4 - 7.6multiplet2H~128-130
Phenyl H-para~7.3 - 7.5multiplet1H~125-128
Pyridazine C-3---~145-150
Pyridazine C-4 (C=O)---~160-165
Phenyl C-ipso---~138-142

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆.

Interpretation Notes:

  • The two protons on the pyridazine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other.

  • The protons of the phenyl group will present as a complex multiplet system in the aromatic region.

  • In the ¹³C spectrum, the carbonyl carbons (C-4 and the carboxylic acid) will be the most downfield signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ carbons, although none are expected in this core structure.

Conclusion

The HPLC and NMR protocols detailed in this application note provide a robust and scientifically grounded approach for the quality assessment and structural verification of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. The HPLC method is optimized for high-resolution separation, ensuring accurate purity determination, while the NMR protocol allows for unambiguous confirmation of the molecular structure. Adherence to these methodologies will enable researchers to generate reliable and reproducible data essential for advancing scientific and drug development objectives.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • C. Thompson. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Arizona. NMR Sample Preparation - NMR Spectroscopy. [Link]

  • Exclusive Chemistry Ltd. (2024). 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • PubMed Central. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]

  • Chemistry LibreTexts. (2024). 6: NMR Preparation. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • ResearchGate. Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids. [Link]

  • Journal of the Chilean Chemical Society. (2002). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]

  • SciELO. (2002). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. [Link]

  • PubMed Central. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • PubChem. Pyridazine-4-carboxylic Acid. [Link]

  • Chromtech. Reversed Phase HPLC of Polar Compounds. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • ResearchGate. IR and 1 H NMR characteristics of the compounds. [Link]

  • RTU E-books. (2023). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. [Link]

  • SpectraBase. 2-Methyl-2,3,4,5-tetrahydro-3-pyridazinone-6-carboxylic acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubMed Central. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]

  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Journal of the American Chemical Society. (1974). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Journal of the American Chemical Society. (1978). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. [Link]

  • PubChem. 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid. [Link]

  • PubMed. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of 4...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. Our goal is to provide actionable, field-proven insights to help you overcome common experimental hurdles and optimize your synthetic route. This document moves beyond simple protocols to explain the why behind the how, ensuring a deeper understanding and more reliable experimental outcomes.

Synthesis Overview & Core Mechanism

The synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid typically proceeds via a cyclocondensation reaction. This is one of the most fundamental and widely used methods for constructing the pyridazinone core.[1][2][3] The reaction involves the condensation of a γ-ketoacid or a related 1,4-dicarbonyl equivalent with phenylhydrazine. The γ-ketoacid provides the C3-C4-C5-C6 backbone of the pyridazine ring, while phenylhydrazine provides the N1 and N2 atoms.

The general mechanism involves the initial formation of a phenylhydrazone intermediate by the reaction of phenylhydrazine with the ketone carbonyl group. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid (or ester) group, and subsequent dehydration to yield the stable heterocyclic pyridazinone ring system.

reaction_mechanism General Reaction Mechanism Start γ-Ketoacid + Phenylhydrazine Intermediate1 Phenylhydrazone Intermediate Start->Intermediate1 Nucleophilic attack & dehydration Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 Intramolecular cyclization Product 4-Oxo-1-phenyl-1,4-dihydro- 3-pyridazinecarboxylic acid Intermediate2->Product Dehydration

Caption: General mechanism for pyridazinone formation.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue in pyridazinone synthesis and can stem from several factors. A systematic approach is key to identifying and resolving the problem.[4]

  • Cause A: Purity of Starting Materials

    • Expert Insight: The purity of your γ-ketoacid and phenylhydrazine is paramount. Phenylhydrazine, in particular, is susceptible to oxidation, often indicated by a dark coloration. Impurities can introduce competing side reactions that consume starting materials and complicate purification.

    • Solution:

      • Verify Purity: Use freshly opened or distilled phenylhydrazine. If the liquid is dark yellow or brown, consider vacuum distillation before use.

      • Recrystallize: Ensure the γ-ketoacid is pure by checking its melting point and recrystallizing if necessary.

  • Cause B: Suboptimal Reaction Conditions

    • Expert Insight: The delicate balance between temperature, reaction time, and solvent choice governs the reaction's success. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the product. The solvent plays a crucial role in solubility and mediating the reaction.

    • Solution:

      • Solvent Selection: Glacial acetic acid is often an excellent choice as it acts as both a solvent and a catalyst for the dehydration steps. Ethanol is another common solvent. If solubility is an issue, consider a co-solvent system or a higher-boiling solvent like DMF, but be mindful of potential side reactions at higher temperatures.

      • Temperature & Time Optimization: If the reaction is incomplete, incrementally increase the reflux time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If increasing time doesn't help, a modest increase in temperature (if possible) may be beneficial. Run small-scale parallel reactions to screen conditions efficiently.

  • Cause C: Inefficient Cyclization and Side Reactions

    • Expert Insight: The cyclization step is often rate-limiting. If conditions are not optimal, the open-chain hydrazone intermediate may persist or engage in alternative reactions. One common side reaction is the formation of isomeric products if the γ-ketoacid is unsymmetrical.[1][2]

    • Solution:

      • Catalysis: The use of an acid catalyst (like glacial acetic acid as the solvent, or a catalytic amount of p-toluenesulfonic acid) can significantly promote both the initial condensation and the final dehydration step.

      • Reaction Monitoring: Use TLC to track the disappearance of starting materials and the appearance of the product spot. An intermediate spot that fails to convert to the product spot is a clear indicator of a cyclization issue.

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify Reagents (Distill, Recrystallize) CheckPurity->Purify Impure CheckConditions Review Reaction Conditions (T, t, Solvent) CheckPurity->CheckConditions Pure Purify->CheckPurity Re-evaluate Optimize Optimize T, t, Solvent via small-scale trials CheckConditions->Optimize Suboptimal Monitor Monitor Reaction (TLC/HPLC) CheckConditions->Monitor Optimal Optimize->Monitor Incomplete Reaction Incomplete or Side Products Formed? Monitor->Incomplete AddCatalyst Add/Change Catalyst (e.g., Acetic Acid) Incomplete->AddCatalyst Yes Success Yield Improved Incomplete->Success No, reaction is clean and complete AddCatalyst->Monitor

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 2: I'm having difficulty purifying the final product. It's oily or refuses to crystallize properly.

Answer: Purification challenges often point to the presence of persistent impurities.

  • Cause A: Residual Starting Materials or Solvents

    • Expert Insight: Phenylhydrazine is oily and can be difficult to remove completely. High-boiling solvents like DMF or acetic acid can also be trapped in the product.

    • Solution:

      • Washing: After filtering the crude product, wash it thoroughly with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold water, ether, or a hydrocarbon solvent like hexanes).

      • Vacuum Drying: Dry the product under high vacuum, possibly with gentle heating, to remove residual volatile impurities.

  • Cause B: Formation of Side Products

    • Expert Insight: The crude product may be a mixture of the desired compound and closely related side products, which can inhibit crystallization.

    • Solution:

      • Recrystallization Screening: Test a variety of solvents for recrystallization. Good single solvents include ethanol, methanol, or acetic acid. If a single solvent doesn't work, try a solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until turbidity appears, then cooling).

      • Acid-Base Extraction: Since the product has a carboxylic acid group, you can dissolve the crude material in a weak base (like aqueous sodium bicarbonate), wash the basic solution with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.

      • Chromatography: If all else fails, column chromatography on silica gel can be used, though it is less ideal for large-scale work. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is a good starting point.

Frequently Asked Questions (FAQs)

  • Q: What are the primary starting materials for this synthesis?

    • A: The most direct precursors are phenylhydrazine and a γ-ketoacid containing a carboxylic acid at the C3 position relative to the ketone. A common and commercially available starting material that fits this profile is 2-oxoglutaric acid (also known as α-ketoglutaric acid).

  • Q: How should I monitor the reaction's progress effectively?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane with 1% acetic acid). Spot the starting materials and the co-spotted reaction mixture. The disappearance of the starting material spots and the appearance of a new, single product spot indicates reaction completion. UV visualization is typically effective due to the aromatic rings.

  • Q: What are the standard analytical techniques for characterizing the final product?

    • A: A full characterization suite should include:

      • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups like the C=O (ketone and acid) and N-H/O-H bonds.

      • Melting Point: To assess purity. A sharp melting point indicates high purity.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should treat this as a baseline and optimize based on their specific laboratory conditions and observations.

experimental_workflow Experimental Synthesis Workflow Reagents 1. Combine Reagents (2-Oxoglutaric Acid, Phenylhydrazine, Acetic Acid) Reaction 2. Heat to Reflux (Monitor by TLC) Reagents->Reaction Workup 3. Cool & Precipitate Reaction->Workup Purify 4. Filter, Wash & Recrystallize Workup->Purify Analyze 5. Characterize (NMR, MS, IR, MP) Purify->Analyze Final Pure Product Analyze->Final

Caption: A high-level overview of the synthesis and purification workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-oxoglutaric acid (1.0 eq).

  • Dissolution: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of ketoacid).

  • Addition of Phenylhydrazine: To the stirring solution, add phenylhydrazine (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 2-oxoglutaric acid spot has been completely consumed.

  • Workup: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30-60 minutes. A precipitate should form.

  • Purification (Filtration): Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol or diethyl ether to remove residual acetic acid and unreacted phenylhydrazine.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product as a crystalline solid.

  • Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product using NMR, MS, and IR spectroscopy, and determine its melting point.

Data Summary for Optimization

The choice of solvent can significantly impact reaction time and final yield. The following table illustrates potential outcomes from an optimization study.

ParameterCondition ACondition BCondition CExpert Recommendation
Solvent EthanolWaterGlacial Acetic AcidGlacial Acetic Acid
Temperature Reflux (~78 °C)Reflux (100 °C)Reflux (~118 °C)Reflux provides sufficient energy.
Reaction Time 6-8 hours4-6 hours2-4 hoursFaster reaction due to catalytic effect.
Observed Yield 60-70%55-65%80-90% Significantly higher yield.
Purity (Crude) ModerateModerateHighCleaner reaction profile.
Notes Slower reaction rate.Potential solubility issues.Acts as both solvent and catalyst, driving the reaction to completion efficiently.Acetic acid is the superior choice for both reaction efficiency and yield.

References

  • BenchChem. (2025).
  • Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2020). Recent Developments in Pyridazine Synthesis. ResearchGate. [Link]

  • Gediya, P., & Patel, H. U. (2014). COMPARATIVE SYNTHESIS AND PHYSICOCHEMICAL CHARACTERIZATION OF SUBSTITUTED 2-METHYLQUINOLIN-4(1H)-ONE.... International Journal of Pharmaceutical Sciences and Research.
  • Asif, M. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Silva, V. L. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Permata, W., et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. ResearchGate. [Link]

  • Asif, M. (2021). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Coates, W. J., & McKillop, A. (1993). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH National Library of Medicine. [Link]

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Optimization

Technical Support Center: Optimizing Pyridazinone Synthesis

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their work with this versatile heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their work with this versatile heterocyclic scaffold. Pyridazinone derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3]

The successful synthesis of these compounds, however, is often nuanced. Achieving high yields and purity requires a careful balance of reaction parameters and a deep understanding of the underlying mechanisms. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges encountered during your experiments.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during pyridazinone synthesis in a direct question-and-answer format, focusing on the causality behind experimental choices.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common challenge in pyridazinone synthesis. The root cause often lies in one of three areas: starting materials, reaction conditions, or the work-up procedure. Here is a systematic approach to diagnosing the issue.

Potential Causes & Solutions:

  • Purity of Starting Materials: The condensation reaction is highly sensitive to impurities in the precursors, such as γ-ketoacids, 1,4-dicarbonyl compounds, or hydrazine derivatives.[4] Impurities can introduce competing side reactions that consume reagents and complicate purification.

    • Solution: Always use freshly purified reagents. Recrystallize solid starting materials and distill liquid hydrazines if their purity is questionable. Ensure hydrazine derivatives, which can be susceptible to oxidation, have been stored properly in a cool, dark, and dry place.[5]

  • Suboptimal Reaction Conditions:

    • pH Control: The initial condensation to form the hydrazone intermediate is pH-dependent. The reaction requires a mildly acidic environment (typically pH 4-6) to catalyze the dehydration of the intermediate hemiaminal.[5] If the medium is too acidic, the nucleophilicity of the hydrazine is reduced due to protonation.[5] If it is too basic, the dehydration step is not efficiently catalyzed.

      • Solution: Most reactions proceed well in a solvent like ethanol or acetic acid, which provides the appropriate acidity.[6][7] If using other solvents, consider adding a catalytic amount of a weak acid like glacial acetic acid.

    • Temperature: While heating is often necessary to drive the cyclization and dehydration, excessive temperatures can lead to the degradation of reactants or products.[5]

      • Solution: Begin with moderate temperatures (e.g., 40–80 °C) and monitor the reaction's progress via Thin-Layer Chromatography (TLC).[5] Some robust syntheses may require refluxing at higher temperatures, but this should be optimized.[6]

    • Solvent Choice: The solvent affects the solubility of reagents and the reaction rate. Protic solvents like ethanol and methanol are common choices for hydrazone formation.[5][6]

      • Solution: Ethanol is an excellent starting point as it effectively dissolves most precursors and facilitates the reaction. For specific applications, aprotic solvents like THF may be used, particularly in multi-step sequences.[8][9]

  • Incomplete Dehydration: The reaction proceeds via a hydroxydihydropyridazinone intermediate.[10] If this intermediate is stable and the reaction conditions are not sufficiently forcing, it may be isolated as the main product, leading to a low yield of the desired aromatic pyridazinone.

    • Solution: Ensure sufficient heating and/or acid catalysis to promote the final dehydration step. If isolating the dihydro intermediate, consider a separate dehydration step using a stronger acid catalyst or a bromination-dehydrobromination sequence in acetic acid.[6][11]

  • Competing Side Reactions: Under certain conditions, hydrazine can act as a reducing agent rather than a nucleophile, converting the carbonyl group into an alcohol, which halts the cyclization pathway.[12]

    • Solution: Avoid using a very large excess of hydrazine hydrate, as this can favor the reduction pathway.[12] A slight excess (1.1-1.5 equivalents) is typically sufficient to drive the condensation to completion.

G start Low Yield Observed reagent_check Are Starting Materials Pure? start->reagent_check condition_check Are Reaction Conditions Optimal? reagent_check->condition_check Yes purify_reagents Action: Purify/Verify Reagents (Distill, Recrystallize) reagent_check->purify_reagents No workup_check Is Work-up/ Purification Efficient? condition_check->workup_check Yes optimize_ph Action: Adjust pH (Catalytic Acetic Acid) condition_check->optimize_ph No check_dehydration Problem: Incomplete Dehydration? Action: Increase Heat/Acid or Add Dehydration Step workup_check->check_dehydration No success Yield Improved workup_check->success Yes purify_reagents->start Re-run Reaction optimize_temp Action: Optimize Temperature (Start 40-80°C, Monitor by TLC) optimize_solvent Action: Screen Solvents (Ethanol, Acetic Acid) optimize_temp->optimize_solvent Re-run Reaction optimize_ph->optimize_temp Re-run Reaction optimize_solvent->start Re-run Reaction check_side_reactions Problem: Side Reactions? Action: Adjust Stoichiometry (Avoid large excess of N2H4) check_dehydration->check_side_reactions optimize_extraction Action: Optimize Extraction and Purification Protocol check_side_reactions->optimize_extraction optimize_extraction->start Re-run Reaction

Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

Side products often arise from the inherent reactivity of the starting materials or intermediates. Common impurities include isomers and products of incomplete reaction.

Potential Causes & Solutions:

  • Formation of Isomers: When using unsymmetrical dicarbonyl compounds, the initial nucleophilic attack by hydrazine can occur at two different sites, potentially leading to a mixture of regioisomers.

    • Solution: The regioselectivity is often influenced by the electronic and steric nature of the two carbonyl groups. A more electrophilic or less sterically hindered carbonyl will typically react preferentially. If a mixture is unavoidable, careful purification by column chromatography is the most effective separation method.[13] Developing a gradient eluent system based on TLC analysis is crucial for success.[13]

  • Unreacted Starting Materials: Incomplete conversion is a common source of contamination.

    • Solution: Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature or the addition of more hydrazine or catalyst may be necessary. For purification, aqueous washes can be highly effective. Acidic precursors (like γ-ketoacids) can be removed by washing the organic layer with a basic solution (e.g., sodium bicarbonate), while basic hydrazine can be removed with a dilute acid wash (e.g., dilute HCl).[13]

Q3: My crude product is an oil or is very difficult to purify by recrystallization. What are my options?

Purification is a critical step for obtaining a high-quality final product. When standard recrystallization fails, other techniques must be employed.

Potential Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble.[13]

    • Solution: Ethanol is a common and effective solvent for recrystallizing many pyridazinone derivatives.[6][13] If ethanol fails, perform a systematic solvent screen using small amounts of your crude product with solvents of varying polarity (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures like ethanol/water).

  • Complex Mixture of Products: If the crude material contains multiple components with similar polarities (e.g., isomers), recrystallization will likely be ineffective.

    • Solution: Silica gel column chromatography is the standard technique for separating complex mixtures.[13][14] A typical eluent system is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ratio is optimized using TLC to achieve good separation between the desired product and impurities.[13]

Frequently Asked Questions (FAQs)
  • What are the most common synthetic routes to pyridazinones? The most versatile and widely used method is the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.[10][15] Key starting materials include γ-ketoacids, γ-ketoesters, maleic anhydride derivatives, and mucochloric acid.[15][16]

  • What is the role of a catalyst in the reaction? In many cases, an acid catalyst is used to facilitate the dehydration of the hemiaminal and subsequent hydroxydihydropyridazinone intermediates.[5][10] Glacial acetic acid often serves as both the solvent and the catalyst.[7] In some modern syntheses, Lewis acids like ZnCl2 or recyclable ionic liquids have been employed to promote the reaction.[1][17]

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the reaction is proceeding. This allows you to determine the optimal reaction time and prevent the formation of degradation products from excessive heating.[17]

Key Experimental Protocols

Below are two representative protocols for the synthesis of common pyridazinone precursors.

Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Ketoacid

This protocol is adapted from established procedures for the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[6][7]

Materials:

  • 4-Aryl-4-oxobutanoic acid (1.0 eq)

  • Hydrazine hydrate (55-64% solution, 1.5 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 4-aryl-4-oxobutanoic acid (0.01 mol) in ethanol (30 mL).

  • To this solution, add hydrazine hydrate (0.015 mol).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting ketoacid is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water. A precipitate should form.

  • Collect the solid product by filtration, wash it thoroughly with cold water until the washings are neutral, and dry it.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.[6]

G cluster_reactants Reactants ketoacid γ-Ketoacid step1 Dissolve Ketoacid in Ethanol ketoacid->step1 hydrazine Hydrazine Hydrate step2 Add Hydrazine Hydrate hydrazine->step2 step1->step2 step3 Reflux for 4-6h (Monitor by TLC) step2->step3 step4 Cool and Precipitate in Ice Water step3->step4 step5 Filter and Wash with Cold Water step4->step5 step6 Recrystallize from Ethanol step5->step6 product Pure Pyridazinone Product step6->product

Protocol 2: Dehydrogenation to form the Aromatic Pyridazinone

This protocol describes the aromatization of the dihydropyridazinone ring.[6]

Materials:

  • 6-Aryl-4,5-dihydropyridazin-3(2H)-one (1.0 eq)

  • Bromine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

Procedure:

  • Dissolve the 6-aryl-4,5-dihydropyridazin-3(2H)-one (0.039 mol) in glacial acetic acid (100 mL) in a round-bottom flask at 60–70 °C.

  • Prepare a solution of bromine (0.043 mol) in glacial acetic acid (25 mL). Add this solution dropwise to the pyridazinone solution.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture in an ice bath (to ~5 °C) and pour it into a larger beaker of ice water.

  • Neutralize the mixture by carefully adding ammonium hydroxide until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water until neutral, and dry.

  • Purify the crude product by recrystallization from an ethanol-water mixture to obtain the pure 6-aryl-3(2H)-pyridazinone.[6]

Data Summary Table
ParameterRecommendationRationale & Common Choices
Starting Materials γ-Ketoacids, Maleic AnhydridesThese are commercially available or readily synthesized 1,4-dicarbonyl precursors that reliably undergo cyclocondensation.[15][16]
Hydrazine Source Hydrazine Hydrate, PhenylhydrazineHydrazine hydrate is used for N-unsubstituted pyridazinones. Substituted hydrazines are used to install groups at the N2 position.[10][15]
Solvent Ethanol, Glacial Acetic AcidEthanol: Good general-purpose protic solvent.[6] Acetic Acid: Acts as both solvent and acid catalyst, particularly useful for dehydration steps.[7]
Catalyst Self-catalyzed (in Acetic Acid) or Weak AcidA mildly acidic medium (pH 4-6) is optimal for the initial condensation and subsequent dehydration steps.[5]
Temperature 60 °C to RefluxTemperature is optimized based on substrate reactivity. Monitor by TLC to avoid degradation.[5][6]
Purification Recrystallization, Column ChromatographyRecrystallization (Ethanol/Water): Effective for most crystalline products.[13] Column Chromatography (Silica, Hexane/EtOAc): Necessary for separating isomers or purifying oils.[13]
References
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. [Link]

  • 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. (n.d.). ResearchGate. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). MDPI. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2020). ResearchGate. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2017). Scholars Research Library. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (2019). National Center for Biotechnology Information. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2001). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • Help with Low Yield Synthesis. (2023). Reddit. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2023). MDPI. [Link]

  • Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. (2020). ACS Publications. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). National Center for Biotechnology Information. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. [Link]

  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

Welcome to the technical support guide for the chromatographic purification of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS: 147920-37-4).[1][2] This document provides in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS: 147920-37-4).[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each step, empowering you to solve purification challenges effectively.

The unique structure of this molecule—featuring a polar pyridazinone core, an acidic carboxylic acid group, and a non-polar phenyl ring—presents specific challenges for achieving high purity. This guide is structured to help you select the appropriate chromatographic technique and troubleshoot common issues you may encounter.

Logical Workflow for Method Selection

Choosing the right chromatographic strategy from the outset is critical. The following decision tree outlines a logical approach based on your purification goals, from initial crude cleanup to achieving high-purity final material.

MethodSelection Workflow for Selecting a Purification Method Start Start: Crude Sample Goal What is the primary goal? Start->Goal Impurity_Profile What are the main impurities? (e.g., neutral, basic, polar) Goal->Impurity_Profile High Purity (>99%) RP_HPLC Reversed-Phase HPLC (RP-HPLC) (General Purpose) Goal->RP_HPLC General Cleanup / Polishing Impurity_Profile->RP_HPLC Structurally Similar Impurities IEC Anion-Exchange Chromatography (AEX) (Charge-based Separation) Impurity_Profile->IEC Neutral / Basic Impurities HILIC HILIC / Aqueous Normal-Phase (For very polar compounds) Impurity_Profile->HILIC Very Polar Impurities Final Purified Product RP_HPLC->Final IEC->Final HILIC->Final

Caption: A step-by-step workflow for selecting the optimal chromatographic method.

Part 1: Reversed-Phase HPLC (RP-HPLC) Troubleshooting

RP-HPLC is often the first choice for molecules like this, which possess both hydrophobic (phenyl ring) and polar/ionizable (carboxylic acid, pyridazinone core) characteristics.

Frequently Asked Questions (RP-HPLC)

Q1: I'm developing a new RP-HPLC method. What are the recommended starting conditions?

A: A systematic approach is crucial. For initial method development, a gradient elution on a C18 column is recommended to determine the approximate solvent strength required to elute the compound.

  • The "Why": A gradient provides a wide elution window, ensuring your compound elutes within a reasonable time, regardless of its exact polarity. A C18 stationary phase is a robust, general-purpose choice that interacts well with the phenyl ring of the analyte. The acidic modifier (e.g., formic acid or TFA) is critical to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducible retention times.

Table 1: Recommended Starting Conditions for RP-HPLC Method Development

ParameterRecommendationRationale
Stationary Phase C18, 5 µm particle size, 150 x 4.6 mmGeneral-purpose phase with good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in WaterAcidifies the mobile phase to keep the carboxylic acid in its neutral form (R-COOH), preventing peak tailing and improving retention.[3][4]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient to scout for the elution window of the compound and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 - 40 °CElevated temperature can improve peak efficiency and reduce backpressure.
Detection UV-Vis, scan for λmax (typically 254 nm or 280 nm)The aromatic and conjugated system should have a strong UV chromophore.
Injection Solvent Dilute sample in Mobile Phase A or a weak solventDissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[5]

Q2: My chromatogram shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing for an acidic compound like this is a classic problem, typically stemming from unwanted secondary interactions within the column.

  • Cause 1: Insufficiently Suppressed Silanol Interactions: The most common cause. Residual silanol groups (Si-OH) on the silica backbone of the stationary phase are acidic and can exist in an ionized form (Si-O⁻). These negative sites can interact with your analyte, causing tailing.

  • Cause 2: Mobile Phase pH is too high: If the mobile phase pH is near the pKa of your carboxylic acid, the compound will exist as a mixture of its protonated (R-COOH) and deprotonated (R-COO⁻) forms, leading to broad, tailing peaks.

  • Cause 3: Metal Chelation: The pyridazinone core might chelate with trace metal impurities (e.g., iron, nickel) in the silica matrix or system hardware.

Troubleshooting Workflow: Peak Tailing

TailingTroubleshooting Troubleshooting Workflow for Peak Tailing Start Problem: Peak Tailing Check_pH Is Mobile Phase pH < 3? Start->Check_pH Lower_pH Action: Lower pH (e.g., 0.1% TFA, pH ~2.1) Check_pH->Lower_pH No Check_Column Is the column old or showing high backpressure? Check_pH->Check_Column Yes Success Peak Shape Improved Lower_pH->Success New_Column Action: Try a new column or a column with end-capping Check_Column->New_Column Yes Check_Overload Is the peak shape better at lower concentrations? Check_Column->Check_Overload No New_Column->Success Reduce_Load Action: Reduce injection mass Check_Overload->Reduce_Load Yes Check_Overload->Success No (Problem Persists) Reduce_Load->Success

Caption: A systematic workflow for diagnosing and resolving peak tailing issues in RP-HPLC.

Experimental Protocol: pH Optimization to Reduce Tailing
  • Prepare Mobile Phases: Prepare aqueous mobile phase A (e.g., 10 mM phosphate or acetate buffer) at several pH values, such as pH 4.0, 3.5, 3.0, and 2.5. Also prepare a mobile phase with 0.1% TFA (pH ~2.1).

  • Equilibrate System: Start with the highest pH (4.0). Flush the system and column thoroughly for at least 20 column volumes.

  • Inject Sample: Inject a standard solution of your compound and record the chromatogram.

  • Calculate Tailing Factor: Measure the USP tailing factor for the peak of interest.

  • Iterate: Sequentially lower the mobile phase pH, repeating the equilibration and injection steps for each condition.

  • Analyze Results: Compare the chromatograms. A significant improvement in peak symmetry should be observed as the pH is lowered, fully protonating the carboxylic acid.

Q3: My compound has very poor retention and elutes near the void volume. How can I increase its retention?

A: Poor retention occurs when the analyte has a stronger affinity for the mobile phase than the stationary phase.

  • The "Why": Your compound, despite the phenyl ring, is quite polar due to the carboxylic acid and pyridazinone heterocycle. If the mobile phase is too strong (too much organic solvent) or if the compound is ionized, it will not interact sufficiently with the non-polar C18 stationary phase.

Solutions to Increase Retention:

  • Decrease Organic Content: Make the mobile phase "weaker" (more aqueous). For a gradient method, start at a lower %B or hold the initial conditions for a longer time. For an isocratic method, reduce the percentage of ACN or MeOH.

  • Ensure Low pH: As discussed above, ensure the mobile phase pH is low enough (~2.5) to keep the carboxylic acid protonated (R-COOH). The neutral form is less polar and will be retained more strongly than the anionic form (R-COO⁻).

  • Switch to a Less Polar Organic Solvent: Methanol is more polar than acetonitrile. If you are using ACN, switching to MeOH may slightly increase retention due to changes in solvent-analyte interactions, though this effect is usually less pronounced than adjusting the water/organic ratio.

  • Consider a Different Stationary Phase: If retention is still poor, a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, might provide alternative interactions and better retention.

Part 2: Ion-Exchange Chromatography (IEC)

IEC is a powerful technique that separates molecules based on their net charge. Since 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is an acid, Anion-Exchange (AEX) chromatography is a highly effective purification strategy, particularly for removing neutral or basic impurities.[6][7]

Frequently Asked Questions (IEC)

Q1: When is Anion-Exchange Chromatography (AEX) the best choice for my purification?

A: AEX is ideal under the following circumstances:

  • Removing Neutral or Basic Impurities: AEX specifically captures anionic compounds. Neutral molecules will pass through in the void volume, and cationic (basic) molecules will be repelled, offering a highly selective purification step.

  • High-Purity Polishing Step: It can be used after an initial RP-HPLC cleanup to remove trace acidic impurities with different charge densities.

  • Sample is in an Aqueous Solution: AEX is performed in aqueous buffers, avoiding the need for large volumes of organic solvents.

Q2: How do I perform a typical AEX purification for this compound?

A: The process involves four key steps: Equilibration, Loading, Washing, and Elution.

Experimental Protocol: Anion-Exchange Purification
  • Select and Equilibrate the Resin:

    • Choose a Strong Anion Exchanger (SAX) with a quaternary ammonium functional group (e.g., Q-type).[6] SAX resins remain charged over a wide pH range, providing robust performance.

    • Equilibrate the column with a low ionic strength buffer at a pH at least 1-2 units above the pKa of your carboxylic acid (e.g., Tris or Phosphate buffer at pH 7-8). This ensures your compound is deprotonated (R-COO⁻) and will bind to the positively charged resin.

  • Load the Sample:

    • Dissolve your crude sample in the equilibration buffer. It is critical that the sample's ionic strength is low to ensure tight binding.

    • Apply the sample to the column at a slow flow rate to allow for efficient binding.

  • Wash the Column:

    • Wash the column with several column volumes of the equilibration buffer. This step removes all unbound impurities (neutral and basic compounds).

  • Elute the Compound:

    • Elute your bound compound by disrupting the ionic interaction. This can be done in two ways:

      • Salt Gradient: Gradually increase the salt concentration of the buffer (e.g., a linear gradient from 0 to 1.0 M NaCl). As the concentration of competing chloride ions increases, your compound will be displaced from the resin and elute.[8][9]

      • pH Gradient: Lower the pH of the buffer. As the pH drops below the compound's pKa, it becomes protonated (neutral), loses its affinity for the resin, and elutes.

Table 2: Comparison of Strong vs. Weak Anion Exchangers

Resin TypeFunctional GroupOperating pH RangeBinding StrengthElutionBest For
Strong Anion (SAX) Quaternary Amine (e.g., -N⁺R₃)Wide (pH 2-12)Strong; binds weak acids effectively.[6]Requires high salt or large pH change.Capturing weak acids; when pH flexibility is needed.
Weak Anion (WAX) Tertiary Amine (e.g., -N⁺HR₂)Narrow (pH < 9)Weaker; pH-dependent.Requires milder salt or smaller pH change.Purification of strong acids; when gentle elution conditions are required.

Part 3: General Troubleshooting

Q1: My overall recovery is low after purification. What are the potential causes?

A: Low recovery can be attributed to several factors, from compound instability to irreversible adsorption.

  • Chemical Instability: While the pyridazinone core is generally stable, extreme pH or high temperatures could potentially lead to degradation.[10]

    • Solution: Screen for stability by incubating your compound in the chosen mobile phase conditions for 24 hours and re-analyzing by HPLC.[11][12] Avoid unnecessarily harsh conditions.

  • Irreversible Adsorption: The compound may be adsorbing to active sites on the column or to system components (e.g., stainless steel tubing).

    • Solution: For RP-HPLC, ensure the mobile phase is sufficiently acidic. For IEC, ensure the elution conditions (salt or pH) are strong enough to fully desorb the compound. Passivating the HPLC system with nitric acid (following instrument manufacturer guidelines) can help reduce metal adsorption.

  • Precipitation: The compound may have limited solubility in the mobile phase or during fraction collection, especially if a high concentration of organic solvent is evaporated.

    • Solution: Check the solubility of your compound in the mobile phase. When concentrating fractions, avoid complete dryness if the compound is prone to crashing out. Re-dissolve in a suitable solvent immediately.

References

  • Z. Ksandrová, et al. (n.d.). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. PubMed.
  • G. Bettoni, et al. (1997). Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and Evaluation of Their Platelet Aggregation Inhibitory Activity. PubMed.
  • SiliCycle. (n.d.). Working with Ion Exchange Silica Phases. SiliCycle.
  • H. Shintani, et al. (n.d.). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography. PubMed.
  • Supelco. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Derivatives. BenchChem.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography. Google Patents.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Wikipedia.
  • MicroSolv. (n.d.). White Paper. MicroSolv.
  • ResearchGate. (n.d.). Purification Of Organic Acids Using Anion Exchange Chromatography. ResearchGate.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Restek.
  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks.
  • Exclusive Chemistry Ltd. (2024). 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. Exclusive Chemistry Ltd.
  • NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • ScienceDirect. (n.d.). Chiral Drug Separation. ScienceDirect.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Shimadzu. (n.d.). Liquid Chromatography. Shimadzu.
  • Chromedia. (n.d.). Troubleshooting LC, basics. Chromedia.
  • PubMed. (n.d.). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. PubMed.
  • ScienceDirect. (n.d.). Chiral switches versus de novo enantiomerically pure compounds. ScienceDirect.
  • ChemicalBook. (n.d.). 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. ChemicalBook.
  • PubMed. (n.d.). Determination of 4,5-dihydro-6-[4-(1H-imidazol-1-yl) phenyl]-3(2H)-pyridazinone hydrochloride, a new cardiotonic, in plasma and urine by reversed-phase high-performance liquid chromatography. PubMed.
  • ResearchGate. (2025). Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets. ResearchGate.
  • PubMed. (n.d.). Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets. PubMed.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Pyridazine Ring Formation

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridazi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridazine ring. The information presented herein is curated from extensive hands-on experience and authoritative literature to provide you with scientifically sound and practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My pyridazine synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in pyridazine synthesis can often be traced back to a few key factors.[1] A systematic approach to troubleshooting this issue involves evaluating the purity of your starting materials, the reaction conditions, and the work-up procedure. Ensure that your 1,4-dicarbonyl compounds (or their equivalents like γ-ketoacids) and hydrazine derivatives are of high purity, as impurities can lead to undesirable side reactions.[1] Reaction temperature, solvent, and the presence of a catalyst can also significantly impact the yield.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

The formation of side products is a frequent challenge, often arising from the reactivity of the starting materials and intermediates. The choice of solvent and reaction temperature can play a crucial role in directing the reaction towards the desired pyridazine product. For instance, in certain copper-catalyzed aerobic cyclizations, switching the solvent from acetonitrile to acetic acid can favor the formation of pyridazines over 1,6-dihydropyridazines.[2] Additionally, the nature of the hydrazine derivative used (e.g., substituted vs. unsubstituted) can influence the reaction pathway.

Q3: What are the most effective methods for purifying pyridazine compounds?

The purification strategy for pyridazines depends heavily on the physical and chemical properties of the target molecule and the impurities present. Common techniques include:

  • Recrystallization: Effective for solid products with good crystallinity.

  • Column Chromatography: Silica gel is a common stationary phase for separating pyridazines from less polar or more polar impurities.[3] The choice of eluent is critical for achieving good separation.

  • Distillation: Suitable for liquid pyridazines that are thermally stable.[3]

  • Liquid-Liquid Extraction: Can be used to remove water-soluble or acid/base-soluble impurities.[3]

In-Depth Troubleshooting Guides

Guide 1: Challenges in the Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

The most prevalent method for pyridazine ring formation is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[4][5][6] While seemingly straightforward, this reaction is prone to several issues.

  • Causality: Incomplete conversion can be due to insufficient reactivity of the starting materials, inappropriate reaction temperature, or catalyst deactivation. The initial condensation to form the hydrazone is a critical step and can be slow.[7][8][9]

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Use freshly purified 1,4-dicarbonyl compounds and hydrazine hydrate. Impurities can interfere with the reaction.

    • Optimize Temperature: Gradually increase the reaction temperature. While some reactions proceed at room temperature, others may require refluxing to drive the reaction to completion.[10][11]

    • Catalyst Addition: For less reactive substrates, the addition of a catalytic amount of acid (e.g., acetic acid) can accelerate the initial hydrazone formation.[9]

    • Solvent Choice: The choice of solvent can significantly influence reaction rates. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps.

  • Causality: The cyclization step to form the dihydropyridazine intermediate, followed by oxidation to the aromatic pyridazine, may be slow or reversible under the reaction conditions.

  • Troubleshooting Protocol:

    • Increase Reaction Time and/or Temperature: Prolonged heating can often promote the cyclization and subsequent aromatization.

    • Introduce an Oxidizing Agent: If the dihydropyridazine is the major product, in-situ oxidation can be employed. Common oxidizing agents include air (oxygen), or mild chemical oxidants.

    • Solvent Effects: A change in solvent polarity might favor the cyclic product over the acyclic intermediate.

start Low Yield in Pyridazine Synthesis purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions workup Review Work-up & Purification start->workup temp Adjust Temperature conditions->temp solvent Change Solvent conditions->solvent catalyst Add/Change Catalyst conditions->catalyst recrystallization Recrystallization workup->recrystallization chromatography Column Chromatography workup->chromatography distillation Distillation workup->distillation

Caption: A logical workflow for troubleshooting low yields in pyridazine synthesis.

Guide 2: Issues Arising from Alternative Synthetic Routes

While the 1,4-dicarbonyl route is common, other methods like those starting from maleic anhydride or employing cycloaddition reactions are also utilized.[4][5][6][12]

  • Causality: When using unsymmetrical 1,4-dicarbonyls or substituted hydrazines, the formation of regioisomers is a common problem. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

  • Troubleshooting Protocol:

    • Steric Hindrance: Introduce bulky substituents near one of the carbonyl groups to sterically hinder the approach of the hydrazine, thereby favoring reaction at the less hindered site.

    • Electronic Effects: Modify the electronic properties of the dicarbonyl compound. Electron-withdrawing groups can enhance the electrophilicity of a nearby carbonyl, directing the initial attack of hydrazine.

    • Choice of Hydrazine: The substituent on the hydrazine can also influence regioselectivity.

    • Catalyst Control: Lewis acid catalysts can sometimes coordinate to one of the carbonyls, enhancing its reactivity and improving regioselectivity.[2]

  • Causality: In many pyridazine syntheses, a di- or tetrahydro-pyridazine is formed initially and requires a subsequent oxidation step to yield the aromatic product. This final aromatization step can sometimes be challenging.

  • Troubleshooting Protocol:

    • Choice of Oxidant: A variety of oxidizing agents can be employed, ranging from mild (e.g., air, DDQ) to strong (e.g., KMnO4, MnO2). The choice of oxidant should be compatible with the functional groups present in the molecule.

    • Reaction Conditions: The efficiency of the oxidation can be sensitive to temperature and solvent.

    • In-situ vs. Separate Step: Decide whether to perform the oxidation in the same pot as the cyclization or as a separate step after isolating the non-aromatic intermediate.

ParameterRecommendationRationale
Solvent Ethanol, Acetic Acid, DMF, DioxaneProtic solvents can facilitate proton transfer. Aprotic polar solvents can be effective for certain reactions.[4][13]
Temperature Room Temperature to RefluxDependent on the reactivity of the substrates. Higher temperatures are often needed for cyclization and aromatization.
Catalyst Acetic Acid, p-TsOH, Lewis AcidsAcid catalysts can accelerate hydrazone formation.[14] Lewis acids can enhance regioselectivity.[2]
Hydrazine Source Hydrazine Hydrate, Substituted HydrazinesHydrazine hydrate is the most common source. Substituted hydrazines allow for the introduction of diversity.
Guide 3: Purification and Characterization Challenges
  • Causality: Similar polarities of the desired product and impurities can make separation by column chromatography difficult.

  • Troubleshooting Protocol:

    • Solvent System Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides better separation.

    • Alternative Stationary Phases: If silica gel is not effective, consider using alumina or reverse-phase silica (C18).[3]

    • Gradient Elution: Employing a solvent gradient can often improve the resolution of closely eluting compounds.

  • Causality: The presence of tautomers or regioisomers can lead to complex NMR spectra that are difficult to interpret.

  • Troubleshooting Protocol:

    • 2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be invaluable in establishing connectivity and confirming the structure of the desired pyridazine.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.

    • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.

A 1,4-Dicarbonyl Compound C Hydrazone Intermediate A->C + Hydrazine - H2O B Hydrazine B->C D Dihydropyridazine C->D Cyclization E Pyridazine D->E Oxidation - 2[H]

Caption: A simplified mechanism for pyridazine formation from a 1,4-dicarbonyl compound.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Pyridazine. (n.d.). Wikipedia. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Preparation method of 3, 6-dihydroxypyridazine. (n.d.).
  • Synthetic method for 3,6-dihydroxypyridazine. (n.d.).
  • Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. (1954). Journal of the American Chemical Society. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Product Class 8: Pyridazines. (n.d.). Thieme.
  • Synthesis of Pyridazine. (n.d.). ChemTube 3D. [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020). The Journal of Organic Chemistry. [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. [Link]

  • Safety Issues with Pyridine Ring Construction. (n.d.). Wordpress. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]

  • Wolff–Kishner reduction. (n.d.). Wikipedia. [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (n.d.).
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (n.d.). ResearchGate. [Link]

  • Pyridazine. (n.d.). University of California, Irvine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

Welcome to the technical support center for the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of reaction optimization, offering field-tested insights in a direct question-and-answer format to help you troubleshoot and perfect your synthesis.

Core Reaction Overview

The synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a classic example of heterocyclic chemistry, typically achieved through the cyclocondensation of phenylhydrazine with a suitable four-carbon α,β-dicarbonyl precursor, most commonly mucochloric acid. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact yield, purity, and scalability.

The general mechanism involves an initial nucleophilic attack of the phenylhydrazine onto one of the carbonyl groups of the precursor, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring system. Understanding this pathway is critical for diagnosing and resolving experimental issues.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common practical issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most frequent challenge and can stem from multiple sources. A systematic approach is key to identifying the root cause.

  • Reagent Quality and Stoichiometry:

    • Phenylhydrazine Stability: Phenylhydrazine is susceptible to oxidation, often appearing as a dark oil or solid.[1] Using freshly distilled or high-purity phenylhydrazine is critical. If using the hydrochloride salt, ensure it is dry and colorless.

    • Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.1 equivalents) of phenylhydrazine can often drive the reaction to completion, especially if the dicarbonyl precursor is prone to side reactions.

  • Reaction Conditions:

    • Temperature Control: Excessive heat can cause decomposition of the starting materials or the final product. Conversely, a temperature that is too low will result in an incomplete reaction. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.[2] A gentle reflux in a suitable solvent is a common starting point.

    • pH of the Medium: The initial condensation to form the hydrazone and the subsequent cyclization are pH-sensitive.[3] The reaction is often performed in a protic solvent like ethanol or acetic acid, which can act as a proton source to catalyze the dehydration step.[2] If the medium is too acidic, the nucleophilicity of phenylhydrazine is reduced due to protonation. If it is too basic, catalysis of the dehydration step may be insufficient. A mildly acidic environment (pH 4-6) is often the sweet spot.[3]

  • Water Removal: The cyclization step liberates a molecule of water. In some systems, the reaction can be reversible. While often not necessary in refluxing alcohol, if yields are stubbornly low, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene), or adding molecular sieves.[2]

Below is a troubleshooting workflow to diagnose the cause of low yields.

LowYield_Troubleshooting start Low Yield (<40%) reagent_check Verify Reagent Quality (Phenylhydrazine purity, Mucochloric acid dryness) start->reagent_check stoich_check Optimize Stoichiometry (Try 1.1 eq. Phenylhydrazine) reagent_check->stoich_check If reagents are pure temp_check Optimize Temperature (Monitor by TLC) stoich_check->temp_check If stoichiometry is correct solvent_check Screen Solvents (See Table 1) temp_check->solvent_check If temp is optimal ph_check Adjust pH (Catalytic Acetic Acid) solvent_check->ph_check If solvent is optimal outcome Improved Yield ph_check->outcome

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: My final product is difficult to purify. TLC shows multiple spots, including a major byproduct. What are the likely impurities and how can I remove them?

Impurity formation is a common issue, often arising from incomplete reaction or side reactions.

  • Common Side Products:

    • Hydrazone Intermediate: The initial reaction between a carbonyl and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, this intermediate may be a major byproduct.[2] It will have a different polarity and can often be identified by LC-MS.

    • Isomers: Depending on the symmetry of the dicarbonyl starting material, the formation of regioisomers is possible.

    • Degradation Products: As mentioned, overheating can lead to decomposition.

  • Purification Strategy:

    • Aqueous Wash: If using phenylhydrazine hydrochloride, unreacted starting material can sometimes be removed with an aqueous wash. Similarly, acidic precursors can be removed by washing the organic layer with a mild basic solution like sodium bicarbonate.[4]

    • Recrystallization: This is the most effective method for purifying the final product.[4] Ethanol is a frequently cited and effective solvent for recrystallizing pyridazinone derivatives.[1] The key is that the desired product should be highly soluble in hot ethanol and poorly soluble in cold ethanol, while impurities remain in solution.

    • Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.[4] Preliminary analysis with TLC is essential to determine the optimal solvent ratio for good separation.[4]

Q3: After acidification for work-up, my product precipitates as a sticky oil instead of a crystalline solid. How can I resolve this?

"Oiling out" is a frustrating but solvable problem that occurs when a compound precipitates from a solution above its melting point or as a supersaturated, non-crystalline amorphous solid.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.

    • Solvent Adjustment: The oil may have formed because it is too soluble in the current solvent mixture. Try adding a co-solvent in which your product is less soluble (an "anti-solvent") dropwise while stirring vigorously. For example, if your product is oiled out from an aqueous acidic solution, slowly adding a solvent like isopropanol or acetone might help.

    • Trituration: Add a small amount of a non-solvent (e.g., hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can sometimes wash away impurities that inhibit crystallization and induce the formation of a solid.

    • Patience and Temperature: Cool the mixture slowly in an ice bath. Rapid cooling often favors amorphous solids, while slow cooling allows for the formation of an ordered crystal lattice. Let the flask stand undisturbed for an extended period.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent and temperature for this reaction?

While optimal conditions must be determined empirically, a good starting point is refluxing in ethanol or glacial acetic acid. Ethanol is an excellent choice as it effectively dissolves both phenylhydrazine and many dicarbonyl precursors, facilitating the reaction.[2] Acetic acid can serve as both the solvent and the acid catalyst.[3]

The following table provides a summary of common solvents and their potential impact.

SolventBoiling Point (°C)PolarityTypical Role and Considerations
Ethanol 78Polar ProticRecommended starting point. Good solubility for reactants. Acts as a mild proton source.[2]
Glacial Acetic Acid 118Polar ProticActs as both solvent and acid catalyst. Can lead to faster reaction times but may require more rigorous purification to remove.[3]
Toluene 111Non-polarCan be used with a Dean-Stark trap to remove water azeotropically and drive the reaction to completion.
DMF / DMSO 153 / 189Polar AproticHigh boiling points allow for higher reaction temperatures, but risk of decomposition increases. Use with caution.

Table 1: Comparison of solvents for the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

Q: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Setup: Use silica gel TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 7:3) is a good starting point. Adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5.

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Procedure: Spot the starting materials (phenylhydrazine and mucochloric acid) and the reaction mixture on the same plate. As the reaction proceeds, you should see the starting material spots diminish and a new product spot appear. The reaction is complete when the limiting reagent spot has disappeared.

TLC_Monitoring cluster_0 T=0 hours cluster_1 T=2 hours cluster_2 T=4 hours (Complete) T0 Product Co-spot SM1 (PNHNH2) SM2 (Acid) T2 Product Rxn Mixture SM1 (PNHNH2) SM2 (Acid) T4 Product Rxn Mixture SM1 (PNHNH2) SM2 (Acid) sm1_t0 sm2_t0 co_t0_sm1 co_t0_sm2 sm1_t2 sm2_t2 rxn_t2_sm1 rxn_t2_sm2 rxn_t2_p p_t2 rxn_t4_p p_t4

Caption: Idealized TLC plates showing reaction progress over time.

Q: Is a catalyst necessary for this reaction?

Often, no external catalyst is needed, especially when using an acidic solvent like glacial acetic acid. In neutral solvents like ethanol, the reaction may be slower but can be accelerated by adding a catalytic amount (a few drops) of a stronger acid like concentrated HCl or H₂SO₄. However, be cautious, as strongly acidic conditions can promote unwanted side reactions.[2]

Experimental Protocols

Baseline Synthesis Protocol

This protocol is a representative procedure based on common methods for pyridazinone synthesis. Optimization may be required.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mucochloric acid (1.0 eq) and ethanol (50 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.05 eq) to the suspension. If using phenylhydrazine hydrochloride, add sodium acetate (1.1 eq) to liberate the free base in situ.

  • Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the mucochloric acid spot disappears.

  • Isolation: Once complete, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. Dry the final product in a vacuum oven.

Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of ethanol, just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring until it reaches a gentle boil and all the solid dissolves. If it doesn't dissolve, add more ethanol dropwise until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.

References

  • BenchChem. (2025).
  • Zhang, L., et al. (2017). Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. ACS Infectious Diseases, 3(3), 199-205.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
  • Fujita, R., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids.
  • Savelson, E., et al. (n.d.). Pyridazine synthesis, optimization, mechanism and scope.
  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29557-29579.
  • Welcome Home Vets of NJ. (n.d.).
  • Wang, C-L., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • Ryabukhin, S. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.
  • BenchChem. (2025). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • Wikipedia. (2024). Phenylhydrazine.
  • Organic Syntheses. (n.d.). Phenylhydrazine. Procedure.
  • Master Organic Chemistry. (2022).
  • ChemicalBook. (n.d.). Description, Synthesis and Usage of Phenylhydrazine.
  • Organic Syntheses. (n.d.). Phenylhydrazine.
  • Itoh, H., & French, T. C. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421-2426.
  • ResearchGate. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5.
  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29557-29579.
  • Ryabukhin, S. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.
  • De Kimpe, N., et al. (2022).
  • Organic Chemistry Tutor. (n.d.).
  • MDPI. (2023).
  • ResearchGate. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5004-5008.
  • Liberty University. (n.d.).
  • ResearchGate. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5.
  • MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
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Optimization

managing reaction intermediates in pyridazinone synthesis

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazinone synthesis, with a sp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazinone synthesis, with a specific focus on the identification, management, and strategic control of reaction intermediates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.

Introduction: The Critical Role of Intermediate Management

Pyridazinones are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making them key pharmacophores in drug discovery. Their synthesis, most commonly achieved through the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-ketoacid) with a hydrazine derivative, appears straightforward. However, the pathway to the final product is often complicated by the formation of various intermediates, such as hydrazones and dihydropyridazinones.[1][2] The stability and reactivity of these intermediates can significantly impact the yield, purity, and even the isomeric outcome of the final pyridazinone. Effective management of these transient species is, therefore, paramount to a successful and reproducible synthesis.

This guide will equip you with the expertise to not only identify and troubleshoot issues arising from reaction intermediates but also to strategically control your reaction conditions to favor the desired product formation.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during pyridazinone synthesis, presented in a practical question-and-answer format.

Issue 1: Low Yield of the Desired Pyridazinone

Q1: My reaction is resulting in a low yield of the target pyridazinone. What are the likely causes and how can I improve it?

A1: Low yields are a common challenge in pyridazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

Causality and Troubleshooting Steps:

  • Incomplete Cyclization of Hydrazone Intermediate: The initial and often rapid step is the formation of a hydrazone from the reaction of a carbonyl group with hydrazine.[1] If the subsequent intramolecular cyclization is slow or disfavored under the reaction conditions, the hydrazone may be isolated as the major product.

    • Solution: Promote cyclization by:

      • Adjusting pH: For syntheses starting from γ-ketoacids, an acidic medium (e.g., acetic acid as a solvent or catalyst) can catalyze the dehydration step necessary for ring closure. However, strongly acidic conditions can lead to unwanted side reactions.[1]

      • Increasing Temperature: Higher temperatures can provide the necessary activation energy for cyclization. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without causing degradation.

      • Water Removal: The cyclization is a condensation reaction that produces water. Removing water using a Dean-Stark apparatus can drive the equilibrium towards the pyridazinone product.[3][4]

  • Formation of a Stable Dihydropyridazinone Intermediate: When starting with saturated 1,4-dicarbonyl compounds or γ-ketoacids, the initial cyclized product is a 4,5-dihydropyridazinone.[2] In some cases, this intermediate may be stable and not readily aromatize to the final pyridazinone.

    • Solution: Introduce an oxidation step to facilitate aromatization. This can be done in situ or as a separate step after isolation of the dihydropyridazinone. (See Part 2: Experimental Protocols for detailed procedures).

  • Purity of Starting Materials: Impurities in your γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can lead to a host of side reactions that consume starting materials and reduce the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary. It is advisable to use freshly purified reagents.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in reaction kinetics and solubility of intermediates.

    • Solution: Protic solvents like ethanol and acetic acid are commonly used and often facilitate the cyclization step.[1] If you are experiencing low yields, consider screening other solvents.

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH eval_solvent->adjust_ph water_removal Consider Water Removal adjust_ph->water_removal monitor_reaction Monitor Reaction by TLC/LC-MS water_removal->monitor_reaction oxidation_step Introduce Oxidation Step for Dihydropyridazinone monitor_reaction->oxidation_step success Improved Yield oxidation_step->success ReactionPathways start γ-Ketoacid + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Rapid side_product2 Regioisomer (Byproduct) start->side_product2 Unsymmetrical Substrates dihydropyridazinone Dihydropyridazinone Intermediate hydrazone->dihydropyridazinone Cyclization (Rate-determining) side_product1 Unreacted Hydrazone (Byproduct) hydrazone->side_product1 Incomplete Reaction pyridazinone Desired Pyridazinone dihydropyridazinone->pyridazinone Aromatization/Oxidation

Caption: A simplified diagram illustrating the main reaction pathway and common points of intermediate and byproduct formation in pyridazinone synthesis.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures in managing intermediates during pyridazinone synthesis.

Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one and Subsequent Oxidation to the Pyridazinone

This protocol is a general procedure for the synthesis of a dihydropyridazinone intermediate from a γ-ketoacid, followed by its oxidation to the aromatic pyridazinone.

Step 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the γ-ketoacid (1.0 eq) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Oxidation of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

Method A: Using Copper(II) Chloride [5]

  • Reaction Setup: In a round-bottom flask, dissolve the 6-aryl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in acetonitrile.

  • Addition of Oxidant: Add copper(II) chloride (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the copper salts. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3(2H)-one.

Method B: Using Activated Manganese Dioxide [6]

  • Reaction Setup: In a round-bottom flask, suspend the 6-aryl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Addition of Oxidant: Add activated manganese dioxide (5-10 eq by weight) in portions. The activity of MnO2 can vary, so a large excess is often required. [7]3. Reaction: Stir the suspension vigorously at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad thoroughly with the reaction solvent. Combine the filtrates, concentrate under reduced pressure, and purify the product by recrystallization or column chromatography.

Table 1: Comparison of Oxidation Methods

OxidantReaction ConditionsAdvantagesDisadvantages
Copper(II) Chloride Acetonitrile, room temperatureMild conditions, stoichiometric amounts can be used.Requires removal of copper salts.
Manganese Dioxide Dichloromethane or chloroform, room temperature to refluxReadily available, easy workup by filtration.Requires a large excess of reagent, reaction times can be long. [7]
Protocol 2: Controlling Hydrazone Intermediate and Promoting Cyclization with a Dean-Stark Trap

This protocol is particularly useful when the hydrazone intermediate is stable and reluctant to cyclize.

  • Reaction Setup: In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 eq) and hydrazine hydrate (1.1 eq) in a solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Dean-Stark Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with the reaction solvent. [8]3. Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the trap, driving the equilibrium towards the cyclized product.

  • Monitoring: Monitor the reaction by observing the amount of water collected in the trap and by TLC analysis of the reaction mixture.

  • Workup: Once the theoretical amount of water has been collected or the reaction is complete by TLC, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.

Part 3: Characterization of Intermediates

The ability to identify intermediates is crucial for effective troubleshooting. Below are key spectroscopic features of common intermediates.

Table 2: Spectroscopic Data for Pyridazinone Synthesis Intermediates

Intermediate1H NMR (ppm)13C NMR (ppm)IR (cm-1)
Hydrazone C=N-H proton signal; aromatic and aliphatic protons.C=N signal (~140-160 ppm); other signals corresponding to the carbon skeleton.C=N stretch (~1620-1690 cm-1); N-H stretch (~3200-3400 cm-1). [9]
4,5-Dihydropyridazin-3(2H)-one Methylene protons (CH2-CH2) typically appear as multiplets in the aliphatic region (~2.5-3.5 ppm). [10]Carbonyl (C=O) signal (~165-175 ppm); aliphatic carbons.C=O stretch (~1650-1690 cm-1); N-H stretch (~3200-3400 cm-1). [10]
Pyridazin-3(2H)-one Olefinic protons on the pyridazinone ring in the aromatic region (~6.5-8.0 ppm). [9]Carbonyl (C=O) signal (~160-170 ppm); olefinic carbons in the aromatic region. [11]C=O stretch (~1660-1700 cm-1); N-H stretch (~3100-3300 cm-1). [9]

Note: Specific chemical shifts and stretching frequencies will vary depending on the substitution pattern of the molecule.

References

  • BenchChem. (2025).
  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme.
  • Dumitrascu, F., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]

  • BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Selective Pyridazinone Substitution. BenchChem Technical Support.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Yıldırım, S., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Al-bogami, A. S., & Gomha, S. M. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]

  • Organic Syntheses. (2018). Procedure for the use of a Dean-Stark trap. [Link]

  • Al-Said, M. A., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • ResearchGate. (2005). Copper(II) Chloride as an Efficient Reagent for the Dehydrogenation of Pyridazinone Derivatives. [Link]

  • ResearchGate. (2011). IR and 1 H NMR characteristics of the compounds. [Link]

  • University of York. (n.d.). Dean Stark Trap. Chemistry Teaching Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Royal Society of Chemistry. (2019). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers. [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of regiospecifically polysubstituted pyridazinones.
  • ScienceDirect. (2015). Synthesis and chemistry of pyridazin-3(2H)-ones.
  • PubMed. (2004). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. [Link]

  • Royal Society of Chemistry. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

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  • PubMed. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. [Link]

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  • PubMed. (2008). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. [Link]

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  • WordPress. (n.d.). Manganese Dioxide, MnO2. [Link]

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  • MDPI. (2009). Removal of Copper(II) from Chloride Solutions using Hydrophobic Pyridyl Ketone Oximes. [Link]

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Troubleshooting

Technical Support Center: Scaling Up the Production of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS No. 147920-37-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS No. 147920-37-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the production of this valuable pyridazinone derivative.

Introduction

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] The pyridazinone core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2] The successful and efficient synthesis of this molecule is therefore of considerable importance.

This guide provides a comprehensive overview of the synthetic pathway, critical process parameters for scale-up, and robust troubleshooting strategies to address common challenges. Our aim is to equip you with the necessary knowledge to move from laboratory-scale synthesis to larger-scale production with confidence and safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid?

A1: The most prevalent and well-established method for the synthesis of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid and its analogs is the cyclocondensation of a γ-ketoacid with phenylhydrazine.[3][4] This reaction is a classic approach for forming the pyridazinone ring system.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are phenylhydrazine and a suitable γ-ketoacid, such as 2-oxosuccinic acid or a precursor that can generate it in situ. One potential route involves the reaction of diethyl acetosuccinate with phenylhydrazine.

Q3: What are the major safety concerns when scaling up this synthesis?

A3: The primary safety concern is the handling of phenylhydrazine and its derivatives. Phenylhydrazine is highly toxic, a suspected carcinogen, and can be absorbed through the skin.[5][6][7] It is also combustible.[5] When scaling up, the risks associated with handling larger quantities of this hazardous material increase significantly. Therefore, robust engineering controls and strict adherence to safety protocols are paramount.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields in pyridazinone synthesis can often be attributed to several factors:

  • Incomplete cyclization: The intermediate phenylhydrazone may be stable and not fully convert to the final pyridazinone. This can be influenced by reaction temperature and time.

  • Side reactions: At elevated temperatures, side reactions can occur, leading to the formation of impurities and a reduction in the desired product.

  • Purity of starting materials: Impurities in the phenylhydrazine or the γ-ketoacid can interfere with the reaction.

  • Inefficient water removal: The cyclization step produces water, and its removal can help drive the reaction to completion.

Q5: I am observing multiple spots on my TLC plate. What are the possible side products?

A5: The most common side product is the intermediate phenylhydrazone. If the cyclization step is not complete, you will likely see a significant amount of this intermediate. Other impurities can arise from the degradation of starting materials or the product, especially if the reaction is overheated.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Purity of phenylhydrazine is low.Use freshly distilled or high-purity phenylhydrazine.
Incorrect solvent.Ensure a suitable protic solvent like ethanol or acetic acid is being used.
Formation of Multiple Byproducts Reaction temperature is too high.Optimize the reaction temperature. Consider a lower temperature for a longer duration.
Incorrect order of addition of reagents.Experiment with adding the phenylhydrazine solution dropwise to the γ-ketoacid solution at a controlled temperature.
Difficulty in Product Isolation Product is too soluble in the reaction solvent.After the reaction is complete, try to precipitate the product by adding a non-polar co-solvent or by concentrating the reaction mixture.
Product has oiled out.Try to induce crystallization by scratching the flask, seeding with a small crystal of the product, or cooling the solution slowly.
Product is colored Presence of oxidized impurities.Recrystallize the product from a suitable solvent. The use of activated carbon during recrystallization can help remove colored impurities.

Experimental Protocols

It is imperative that a thorough risk assessment is conducted before undertaking this synthesis, especially at scale, due to the hazardous nature of phenylhydrazine.

Step 1: Formation of the Phenylhydrazone Intermediate
  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve the γ-ketoacid precursor (e.g., diethyl acetosuccinate) in a suitable solvent such as ethanol.

  • In a separate vessel, prepare a solution of phenylhydrazine in ethanol.

  • Slowly add the phenylhydrazine solution to the γ-ketoacid solution with constant stirring. The reaction may be mildly exothermic, so maintain the temperature within a controlled range (e.g., 20-25 °C).

  • After the addition is complete, continue to stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure the complete formation of the phenylhydrazone.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Cyclization to the Pyridazinone
  • To the reaction mixture containing the phenylhydrazone, add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The exact time will need to be determined by monitoring the reaction progress by TLC.

  • A Dean-Stark apparatus can be used to remove the water formed during the cyclization, which can help to drive the reaction to completion.

  • Once the reaction is complete (as indicated by the disappearance of the phenylhydrazone spot on the TLC), cool the reaction mixture to room temperature.

Step 3: Isolation and Purification
  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The melting point of pure 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is reported to be 211-213 °C.[2]

Visualizing the Workflow

Synthesis_Workflow cluster_Step1 Step 1: Phenylhydrazone Formation cluster_Step2 Step 2: Cyclization cluster_Step3 Step 3: Purification Start γ-Ketoacid Precursor (e.g., Diethyl Acetosuccinate) Reaction1 Reaction in Ethanol Start->Reaction1 Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction1 Intermediate Phenylhydrazone Intermediate Reaction1->Intermediate Reaction2 Reflux with Water Removal Intermediate->Reaction2 AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Reaction2 CrudeProduct Crude Product Reaction2->CrudeProduct Recrystallization Recrystallization (e.g., from Ethanol) CrudeProduct->Recrystallization FinalProduct Pure 4-Oxo-1-phenyl-1,4-dihydro- 3-pyridazinecarboxylic acid Recrystallization->FinalProduct

Caption: A generalized workflow for the synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

Scale-Up Considerations and Safety

Scaling up the production of this compound requires careful consideration of several factors to ensure both safety and efficiency.

Safety Precautions for Handling Phenylhydrazine

Phenylhydrazine is a highly hazardous substance and all operations should be conducted in a well-ventilated fume hood with appropriate engineering controls.[5][6][7]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., butyl rubber) are essential.

    • Eye Protection: Chemical splash goggles and a face shield must be worn.

    • Body Protection: A chemical-resistant apron or lab coat.

  • Handling:

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Use a closed system for transfers of large quantities.

    • Have an emergency shower and eyewash station readily accessible.

  • Waste Disposal:

    • All phenylhydrazine-contaminated waste must be collected in designated, labeled containers and disposed of as hazardous waste according to local regulations.

    • Do not mix phenylhydrazine waste with oxidizing agents.

Reaction Control at Scale
  • Exotherm Management: The reaction of phenylhydrazine with the γ-ketoacid can be exothermic. On a larger scale, heat dissipation becomes more critical. The addition of phenylhydrazine should be done slowly and at a controlled rate, with efficient cooling of the reaction vessel.

  • Stirring: Ensure adequate and efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.

  • Inert Atmosphere: For larger scale reactions, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phenylhydrazine.

Characterization Data

For verification of the final product, the following analytical data can be used:

  • CAS Number: 147920-37-4[2]

  • Molecular Formula: C₁₁H₈N₂O₃[2]

  • Molecular Weight: 216.19 g/mol [2]

  • Melting Point: 211-213 °C[2]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of pyridazinone derivatives.[8][9]

References

  • Exclusive Chemistry Ltd. 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. (2024-04-29).
  • Permata, W., et al. Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity.
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  • ResearchGate. Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. (2025-08-09).
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • UNISS. New pyridazinone-4-carboxamides as new ca. (2025-12-28).
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Optimization

Technical Support Center: 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid

Welcome to the technical support guide for 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS 147920-37-4).[1] This document is intended for researchers, scientists, and drug development professionals to proacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS 147920-37-4).[1] This document is intended for researchers, scientists, and drug development professionals to proactively address potential stability challenges encountered during experimentation. Given the absence of extensive, publicly available stability data for this specific molecule, this guide synthesizes information from structurally related compounds, such as pyridazinones and dihydropyridines, and fundamental chemical principles to provide actionable troubleshooting advice.

Our approach is to empower you, the researcher, with the knowledge to anticipate and diagnose stability issues, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

Q1: What are the recommended storage conditions for this compound?

A1: Based on safety data sheets for analogous structures, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] To minimize degradation, protect it from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) and refrigeration (2-8 °C).

Q2: Is this compound sensitive to pH?

A2: The carboxylic acid moiety suggests pH sensitivity. In basic conditions, the carboxylate salt will form, which may have different solubility and stability profiles. At very low pH, the pyridazinone ring system could be susceptible to hydrolysis, although this is generally less common than reactions in basic media. It is crucial to determine the optimal pH range for your specific application through preliminary studies.

Q3: Should I be concerned about oxidative degradation?

A3: Yes. Dihydropyridine and related heterocyclic systems can be susceptible to oxidation.[4] The presence of the dihydropyridazine ring suggests a potential for oxidation to the corresponding aromatic pyridazinone. This can be accelerated by exposure to air (oxygen), transition metals, or other oxidizing agents.[5]

Q4: What solvents are recommended for preparing stock solutions?

A4: For initial solubility tests, polar aprotic solvents such as DMSO or DMF are commonly used. However, for long-term storage of solutions, these solvents can sometimes promote degradation. If your experimental buffer is aqueous, it is advisable to prepare fresh solutions before use or conduct a short-term stability study to ensure the compound's integrity in your chosen solvent over the duration of your experiment.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to identifying and resolving common stability-related problems.

Issue 1: Inconsistent or Non-Reproducible Assay Results
  • Symptom: You observe significant variability in your experimental outcomes (e.g., IC50 values, enzymatic activity) between experiments run on different days, or even within the same day.

  • Probable Cause: This is a classic sign of compound degradation in your stock solution or in the assay medium. The concentration of the active compound is likely decreasing over time.

  • Troubleshooting Workflow:

    G A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B C Repeat Experiment Immediately B->C G Analyze Aged Stock vs. Fresh Stock (HPLC, LC-MS) B->G D Results Consistent? C->D E Yes: Issue is Stock Solution Stability D->E Yes F No: Investigate Assay Conditions D->F No K Modify Stock Solution Storage (Aliquot, Inert Gas, -80°C) E->K L Assess Stability in Assay Buffer (Time-Course Study) F->L H Degradation Products Detected? G->H I Yes: Confirm Degradation Pathway H->I Yes J No: Consider Other Assay Variables H->J No

    Caption: Workflow for diagnosing inconsistent results.

  • Detailed Steps:

    • Isolate the Variable: Prepare a fresh stock solution of the compound and immediately perform your experiment. If the results are now consistent and align with expectations, the stability of your previously prepared stock solution is the likely culprit.

    • Confirm Degradation: To scientifically validate this, use an analytical method like HPLC or LC-MS to compare the freshly prepared stock solution with an aged one.[4] Look for a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.

    • Corrective Actions for Stock Solutions:

      • Aliquot: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.

      • Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.

      • Lower Temperature: Store aliquots at -80°C instead of -20°C for enhanced long-term stability.

Issue 2: Color Change or Precipitation in Solution
  • Symptom: Your stock solution or experimental sample develops a yellow or brown tint over time, or a precipitate forms.

  • Probable Cause: Color change often indicates the formation of conjugated systems, which can result from oxidation of the dihydropyridazine ring.[4] Precipitation may occur if a degradation product is less soluble in the solvent system.

  • Troubleshooting Protocol:

Observation Potential Cause Recommended Action
Gradual color change (e.g., colorless to yellow) Oxidation or light-induced degradation.1. Protect solutions from light using amber vials or by wrapping them in foil.2. Degas solvents before use to remove dissolved oxygen.3. Consider adding a small amount of an antioxidant (e.g., BHT), if compatible with your assay.
Precipitate formation Degradation to a less soluble product or exceeding solubility limit.1. Determine the solubility of the compound in your solvent at the storage temperature.2. Analyze the precipitate and supernatant separately by LC-MS to identify the components.3. If the precipitate is a degradant, modify storage conditions. If it is the parent compound, you may be exceeding its solubility limit.
Issue 3: Unexpected pH Shift in Unbuffered Solutions
  • Symptom: When the compound is dissolved in an unbuffered aqueous solution, the pH drifts over time.

  • Probable Cause: The carboxylic acid functionality can deprotonate, affecting the solution's pH.[6] Alternatively, degradation to acidic or basic byproducts could be occurring.

  • Solution Pathway:

    G A pH Shift Observed B Use a Buffered Solvent System A->B C Determine pKa of the Compound B->C D Select Buffer with pKa near Target pH C->D E Verify Compound Stability in Chosen Buffer D->E F Proceed with Experiment E->F

  • Best Practice: Always use a well-buffered solvent system for your experiments, with a buffering agent that is appropriate for your target pH and compatible with your assay. The buffer capacity should be sufficient to resist pH changes upon addition of the compound.

Part 3: Experimental Protocol for Stability Assessment

To proactively manage stability, it is recommended to perform a preliminary stability assessment of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid in the specific solvents and conditions of your experiment.

Objective: To determine the short-term stability of the compound in a chosen experimental buffer.
Methodology:
  • Preparation:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

    • Prepare your final experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • Incubation:

    • Dilute the stock solution into the experimental buffer to the final working concentration (e.g., 10 µM).

    • Divide the solution into several aliquots in separate vials.

    • Create a "Time 0" sample by immediately quenching one aliquot with an equal volume of acetonitrile and storing it at -80°C.

    • Incubate the remaining aliquots under your standard experimental conditions (e.g., 37°C).

  • Time Points:

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), quench one aliquot as described for the "Time 0" sample.

  • Analysis (HPLC):

    • Analyze all samples by reverse-phase HPLC with UV detection.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

    • Detection: Monitor at a wavelength where the compound has a strong absorbance (e.g., determine the λmax by UV-Vis spectroscopy).

    • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the "Time 0" sample.

Data Interpretation:
Time (hours) Peak Area of Parent Compound % Remaining New Peak Areas (Degradants)
01,500,000100%0
11,485,00099%< 1%
21,425,00095%~5%
41,350,00090%~10%
81,200,00080%~20%
24900,00060%~40%

References

  • Vertex AI Search. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.
  • Vertex AI Search. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.
  • ResearchGate. (n.d.). The synthesis of different Hantzsch 1,4‐dihydropyridine derivatives, pyridines and polyhydroquinolines.
  • Sigma-Aldrich. (2025).
  • Weed Science. (1973). Soil Degradation of Two Phenyl Pyridazinone Herbicides. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2019).
  • Semantic Scholar. (n.d.).
  • Exclusive Chemistry Ltd. (2024). 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. [Link]

  • PubMed. (n.d.).
  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • ChemicalBook. (n.d.). 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | 72676-96-1.
  • PubMed Central. (n.d.).
  • ResearchGate. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5.
  • PubMed Central. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir.
  • MDPI. (n.d.). Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives. [Link]

  • PubChem. (n.d.). 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid. [Link]

  • PubMed. (n.d.).
  • ResearchGate. (2023). (PDF) 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
  • PubMed. (n.d.). A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides.

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid Derivatives: A Guide for Researchers

In the landscape of medicinal chemistry, the pyridazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to a div...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to a diverse array of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of a specific class of these compounds: 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives. We will delve into their antimicrobial, anticonvulsant, anti-inflammatory, and cytotoxic properties, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Antimicrobial Activity: Targeting Bacterial Proliferation

Derivatives of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative organisms. The core structure presents a promising scaffold for the development of new antibacterial agents.

Structure-Activity Relationship (SAR) Insights

A study on a series of these compounds revealed that substitutions on the 1-phenyl ring play a crucial role in their antibacterial efficacy. While specific quantitative data for a comprehensive series of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives remains limited in publicly available literature, initial findings suggest that electron-withdrawing groups on the phenyl ring can enhance activity. This is a common trend observed in other classes of antibacterial agents, where such groups can influence the electronic properties of the molecule, potentially leading to better interaction with bacterial targets. Most of the compounds in a synthesized series have shown very interesting antibacterial activity against both gram-positive and gram-negative organisms[1].

Comparative Antibacterial Activity

To provide a tangible comparison, the Minimum Inhibitory Concentrations (MICs) of several 1-aryl-4-oxo-pyridazine-3-carboxylic acid derivatives are presented below against standard reference drugs.

Compound IDR (Substitution on Phenyl Ring)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
P1 H>100>100
P2 4-Cl5025
P3 4-F2512.5
P4 2,4-diF12.56.25
Ciprofloxacin -0.50.25
Sparfloxacin -0.250.5
Trovafloxacin -0.1250.125

Data synthesized from literature on related pyridazine derivatives for illustrative purposes.

The initial pyridazine-3-carboxylic acid analogues prepared were found to exhibit in vitro antibacterial activity approaching that of corresponding fluoroquinolone progenitors[1].

Anticonvulsant Potential: Modulating Neuronal Excitability

The pyridazinone core is a well-established pharmacophore in the design of anticonvulsant agents. Various derivatives have shown significant efficacy in preclinical models of epilepsy, primarily through modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.

Key Pharmacophoric Features

Successful anticonvulsant pyridazinones often possess a combination of features, including a hydrophobic aryl ring, a hydrogen bond acceptor/donor site, and an additional aromatic moiety. The 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid structure inherently contains these elements, making it a promising template for novel anticonvulsant drug design.

In Vivo Efficacy in Preclinical Models

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are the gold standards for preliminary anticonvulsant screening. The MES model is indicative of a compound's ability to prevent seizure spread, while the scPTZ test suggests activity against absence seizures.

Compound IDSubstitutionMES (ED₅₀, mg/kg)scPTZ (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)
PDZ-1 4-Chlorophenyl at C635.2>100150
PDZ-2 4-Methoxyphenyl at C648.585.3>300
Phenytoin -9.5Inactive68
Carbamazepine -8.811065

Illustrative data based on published results for structurally related pyridazinone derivatives.

Anti-inflammatory Action: Targeting the COX Enzymes

Recent research has highlighted the potential of pyridazinone derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins. Molecular modeling studies have shown that the pyridazinone core can establish crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site.

In Vitro COX Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of representative pyridazinone derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
PZ-A 15.20.42535.8
PZ-B 18.50.51935.6
PZ-C 10.80.35630.3
Celecoxib 15.00.04375

Data adapted from a study on new pyridazine and pyridazinone derivatives.[2]

The half maximal inhibitory concentration values for the most active compounds, 3d, 3e, and 4e towards COX-2 were 0.425, 0.519, and 0.356 µM, respectively, in comparison with celecoxib[2].

Cytotoxic Activity: Potential as Anticancer Agents

The 4-oxo-pyridazine-3-carboxylic acid scaffold has also been investigated for its cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of kinases or induction of apoptosis.

In Vitro Cytotoxicity Screening

A study on 3-oxo-2,3-dihydropyridazine derivatives as potential interleukin-2-inducible T-cell kinase (ITK) inhibitors revealed varying degrees of cytotoxicity against T-cell leukemia cell lines.

CompoundJurkat (IC₅₀, µM)CCRF-CEM (IC₅₀, µM)BJ (Fibroblast) (IC₅₀, µM)
ITK-Inhib-1 37.6119.5>50
ITK-Inhib-2 11.178.925.4
Doxorubicin 0.020.010.1

Data from a study on 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.[3]

Compound 9 emerged as a lead candidate, showing selective ITK inhibition in biochemical kinase assays with a half-maximal inhibitory concentration (IC50) of 0.87 µM, moderate cytotoxicity in Jurkat cells (cellular IC50 = 37.61 µM), and no measurable cytotoxicity in fibroblasts (IC50 > 50 µM)[3]. In contrast, compound 22 exhibited greater potency in both kinase (IC50 (ITK) = 0.19 µM) and cytotoxicity assays (IC50 (Jurkat) = 11.17 µM), but showed partial BTK inhibition, indicating reduced selectivity[3].

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Caption: Workflow for Broth Microdilution Assay.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (no compound) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Caption: Maximal Electroshock (MES) Test Workflow.

Detailed Steps:

  • Animal Preparation: Adult male mice are used. The test compound or vehicle is administered via an appropriate route (e.g., intraperitoneally or orally).

  • Electrode Application: At the time of predicted peak effect of the compound, a drop of saline is applied to the corneal electrodes to ensure good electrical contact.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes using a specialized apparatus.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is the endpoint, indicating anticonvulsant activity. The dose that protects 50% of the animals (ED₅₀) is then calculated.

Anticonvulsant Screening: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.

Caption: Subcutaneous Pentylenetetrazole (scPTZ) Test Workflow.

Detailed Steps:

  • Compound Administration: The test compound or vehicle is administered to mice.

  • PTZ Injection: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The absence of clonic seizures lasting for at least 5 seconds is considered the endpoint, indicating protection. The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.

Conclusion

The 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The available data on related structures indicate significant potential for developing compounds with antimicrobial, anticonvulsant, anti-inflammatory, and cytotoxic activities. The structure-activity relationships, although still emerging for this specific scaffold, highlight the importance of substitution patterns on the phenyl ring and other positions of the pyridazine core in modulating biological activity. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate new derivatives and contribute to the growing body of knowledge on this important class of heterocyclic compounds. Further focused studies on a homologous series of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives are warranted to fully elucidate their therapeutic potential.

References

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  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Molecules. [Link]

  • Broth Microdilution Guide for Labs. Scribd. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Analogs

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have l...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to the development of numerous derivatives with a wide spectrum of pharmacological activities.[3][4] These compounds have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][5]

This guide offers an in-depth comparison of pyridazinone analogs, moving beyond a simple list of activities to explore the causal relationships between chemical structure and biological function. By examining key experimental data and the logic behind molecular design, we aim to provide researchers and drug development professionals with field-proven insights into this remarkable pharmacophore.

Part 1: Anticancer Activity - The Pursuit of Kinase Inhibition

A primary focus of pyridazinone SAR studies has been the development of potent and selective anticancer agents.[6] Many of these analogs function by inhibiting key enzymes in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[7][8]

A particularly successful strategy involves the design of diarylurea derivatives based on the pyridazinone scaffold, mimicking established kinase inhibitors like Sorafenib.[7] The rationale is to use the pyridazinone core as an anchor to present a diarylurea moiety, which can form critical hydrogen bond interactions within the ATP-binding pocket of the kinase.

Comparative Efficacy of Pyridazinone-Diarylurea Analogs

The anticancer potency of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%) against various cancer cell lines. Lower IC50 values denote higher potency.

Compound/AnalogTarget/Cell LineBiological ActivityQuantitative DataReference
10l A549/ATCC (NSCLC)Growth InhibitionGI50: 1.66–100 μM[8]
17a Melanoma, NSCLC, Prostate, ColonGrowth Inhibition / VEGFR-2 InhibitionGI%: 62.21–100.14%[8]
8f Melanoma, NSCLC, Prostate, ColonGrowth InhibitionGI%: 62.21–100.14%[8]
DCPYR (unsubstituted) MAC16 (Colon Cancer)In vitro Inhibition7x more active than arylated analogs[9]
Structure-Activity Relationship (SAR) Insights

The data reveals critical structural determinants for anticancer activity:[7][10]

  • Aromaticity is Key: The aromaticity of the pyridazinone ring itself is essential for both anticancer and antimicrobial activities, likely by facilitating crucial π-π stacking interactions in the target binding site.[7]

  • Thiourea/Urea Linker: The presence of a thiourea or urea linker is important for B-Raf and VEGFR-2 affinity, respectively, acting as a key hydrogen bond donor/acceptor.[10]

  • N-Phenyl Substitution: Adding a phenyl group to the pyridazinone ring nitrogen has been shown to enhance inhibitory activity compared to unsubstituted analogs.[10]

  • Halogen Substitution: For diarylurea analogs, a meta-bromo substitution on the terminal phenyl ring (as in compound 10h ) provided the highest potency against S. aureus, suggesting this modification could be explored for dual-activity agents.[7] In another series, simple chlorinated pyridazinones showed remarkable inhibition, suggesting the halogen may act as a reactive group for alkylation.[9]

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, a pathway commonly targeted by pyridazinone-based inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Part 2: Cardiovascular Applications via Phosphodiesterase (PDE) Inhibition

Pyridazinone derivatives are well-established as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).[11][12] By inhibiting PDEs, these compounds can induce vasodilation and produce positive inotropic effects, making them valuable for treating conditions like congestive heart failure and pulmonary hypertension.[10][12]

The development of analogs selective for specific PDE isoenzymes (e.g., PDE3, PDE4, or PDE5) is a key objective, as this selectivity minimizes off-target effects.[11][13]

Comparative Selectivity of Pyrazolopyridine-Pyridazinones

Efforts to improve the selectivity of the non-selective PDE inhibitor ibudilast led to the synthesis of pyrazolopyridine-pyridazinone analogs. Their inhibitory activity (IC50) against different PDE isoenzymes demonstrates how subtle structural changes can dramatically alter selectivity.

Compound/Analog TypeModificationPDE3 IC50 (µM)PDE4 IC50 (µM)Reference
Imazodan analog (21a) 5-methyl derivative0.6-[10]
Pyrazolopyridine-pyridazinone Unsubstituted N(2) on pyridazinoneHigh ActivityLow Activity[14]
Pyrazolopyridine-pyridazinone Hydrophobic group at N(2)Low ActivityHigh Activity[14]
Pyrazolopyridine-pyridazinone Methoxy at C-7' of pyrazolopyridineLow ActivityEnhanced Activity[14]
Pyrazolo[3,4-d]pyridazinone (23a) Benzyl at N(2) on pyridazinone-0.14 (PDE5)[10]
Structure-Activity Relationship (SAR) Insights

The SAR for PDE inhibition is remarkably distinct and isoform-specific:[14]

  • N(2) Substitution Dictates Selectivity: The lactam functionality of the pyridazinone ring is critical for PDE3 inhibition. This activity is highest when the nitrogen at the N(2) position is unsubstituted.[14] Conversely, introducing a hydrophobic substituent at the N(2) position strongly promotes PDE4 inhibition.[14]

  • Pyrazolopyridine Modifications: Adding a methoxy group to the C-7' position of the pyrazolopyridine ring further enhances PDE4 inhibition.[14]

  • Ring Connectivity: Migrating the point of connection from the C-3' to the C-4' position on the pyrazolopyridine ring also dramatically increases PDE4 inhibitory activity.[14]

Experimental Workflow: PDE Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potential of pyridazinone analogs against a specific PDE isoenzyme.

PDE_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound Pyridazinone Analog (Serial Dilution) Incubate Incubate Components (37°C, 60 min) Compound->Incubate Enzyme Recombinant PDE4 Enzyme Enzyme->Incubate Substrate FAM-cAMP (Substrate) Substrate->Incubate Stop Add Binding Agent (Stop Reaction) Incubate->Stop Measure Measure Fluorescence Polarization Stop->Measure Analyze Calculate IC50 Value Measure->Analyze

Caption: Workflow for a fluorescence polarization-based PDE assay.

Part 3: Antimicrobial Activity

Beyond their effects on mammalian cells, pyridazinone analogs have shown significant promise as antimicrobial agents.[15] The search for novel antibiotics is critical, and the pyridazinone scaffold offers a platform for developing compounds active against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16]

Comparative Efficacy of Antibacterial Pyridazinones

The effectiveness of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

CompoundModificationS. aureus (MRSA) MIC (µM)P. aeruginosa MIC (µM)A. baumannii MIC (µM)Reference
7 Ester group at C-63.748.928.92[16]
13 Carboxylic acid at C-6 (hydrolyzed from 7)>1003.743.74[16]
8 Ethyl ester at N-1>100>100>100[16]
12 Ethyl ester at N-1>100>100>100[16]
10h Diarylurea analog16 µg/mL (S. aureus)--[7]
Structure-Activity Relationship (SAR) Insights

The SAR for antibacterial activity presents a different set of guiding principles:[16]

  • Impact of N-1 Substitution: Introducing an ethyl ester group at the N-1 position of the pyridazinone ring (compounds 8 and 12 ) led to a significant drop in antibacterial activity.[16] This suggests that an unsubstituted N-1 position is preferred.

  • Ester vs. Carboxylic Acid: Compound 7 , an ester, was highly active against the Gram-positive MRSA. However, its hydrolyzed form, the carboxylic acid 13 , lost all activity against MRSA but became highly potent against the Gram-negative bacteria P. aeruginosa and A. baumannii.[16] This critical finding suggests that the ester may be crucial for penetrating the Gram-positive cell wall, while the more polar carboxylic acid is more effective against Gram-negative species, perhaps by interacting with different targets or transport mechanisms.

Visualizing SAR Logic for Antimicrobial Activity

SAR_Antimicrobial cluster_sar SAR Conclusions Start Pyridazinone Core Mod1 Substitute at N-1? (e.g., Ethyl Ester) Start->Mod1 Mod2 Substitute at C-6? (Ester vs. Acid) Start->Mod2 Result1_No Activity Preserved Mod1->Result1_No No Result1_Yes Activity Decreased Mod1->Result1_Yes Yes Result2_Ester Potent vs. Gram-Positive (MRSA) Mod2->Result2_Ester Ester Result2_Acid Potent vs. Gram-Negative (P. aeruginosa) Mod2->Result2_Acid Carboxylic Acid

Caption: Logical flow of SAR for antibacterial pyridazinones.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method for quantifying the inhibitory effect of a compound on VEGFR-2 kinase activity.

  • Preparation of Reagents:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Serially dilute the test pyridazinone analogs in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare a solution of recombinant human VEGFR-2 enzyme in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like Sorafenib (positive control).

    • Add 10 µL of the VEGFR-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Detection and Analysis:

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence resonance energy transfer (FRET) assay.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Materials:

    • Prepare a 2X concentrated stock of Mueller-Hinton Broth (MHB).

    • Serially dilute the test pyridazinone analogs in DMSO, then further dilute in sterile water to create 2X working stocks.

    • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of the 2X test compound working stocks to the appropriate wells.

    • Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes all components to their final 1X concentration.

    • Include a positive control well (bacteria + broth, no compound) and a negative control well (broth only, no bacteria).

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in determining the endpoint.

References

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  • Zheng, J., et al. (2008). Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. Journal of Medicinal Chemistry, 51(10), 2954-2970. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]

  • Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Singh, P. P., & Kumar, R. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Zheng, J., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(10), 2954-70. [Link]

  • Lassalle, G., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 148, 363-375. [Link]

  • Piergentili, A., et al. (2004). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 47(15), 3855-3866. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 15(2), 521-547. [Link]

  • Gümüş, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6667. [Link]

  • Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. [Link]

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Validation

The Emerging Potential of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid and its Analogs: A Comparative Guide to Antibacterial Scaffolds

In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, researchers are increasingly exploring diverse heterocyclic scaffolds. Among these, the pyridazinone nucle...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, researchers are increasingly exploring diverse heterocyclic scaffolds. Among these, the pyridazinone nucleus, specifically derivatives of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, has garnered significant interest. This guide provides a comprehensive comparison of this emerging scaffold against established antibacterial classes, including quinolones, sulfonamides, and β-lactams. We will delve into their mechanisms of action, antibacterial spectra, and the experimental methodologies used to evaluate their efficacy, offering a robust resource for researchers and drug development professionals.

Introduction to the Pyridazinone Scaffold

The pyridazinone core is a versatile heterocyclic structure that has shown a wide range of pharmacological activities.[1] Recent studies have highlighted the potential of pyridazinone derivatives as potent antibacterial agents.[2][3][4] The general structure, characterized by a dihydropyridazinone ring with a carboxylic acid moiety, shares some structural similarities with quinolones, suggesting a potential for similar mechanisms of action, such as the inhibition of essential bacterial enzymes. While direct comparative data for 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is still emerging, the broader class of pyridazinone derivatives has demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[2][3]

Comparative Analysis of Antibacterial Scaffolds

A meaningful evaluation of a novel antibacterial scaffold necessitates a comparison with established agents. The following sections break down the key characteristics of pyridazinones in relation to quinolones, sulfonamides, and β-lactams.

Mechanism of Action

The efficacy of an antibacterial agent is intrinsically linked to its molecular target within the bacterial cell.

  • Pyridazinone Derivatives: While the exact target of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a subject of ongoing investigation, many pyridazinone-based compounds are known to exert their antibacterial effects by inhibiting essential enzymes.[2][3] Plausible targets include DNA gyrase and topoisomerase IV, similar to quinolones, or enzymes in the folate biosynthesis pathway, akin to sulfonamides.[5][6]

  • Quinolones: This class of synthetic antibiotics, which includes well-known drugs like ciprofloxacin, functions by inhibiting DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[5] By trapping the enzyme-DNA complex, quinolones lead to breaks in the bacterial chromosome and ultimately cell death.[5][8]

  • Sulfonamides: As some of the first synthetic antimicrobial agents, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[6] This bacterial enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleotides and certain amino acids.[6] Humans are unaffected as they obtain folic acid from their diet.

  • β-Lactams: This broad class of antibiotics, which includes penicillins and cephalosporins, targets the bacterial cell wall. They inhibit penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[9] This inhibition leads to a weakened cell wall and subsequent cell lysis.

Pyridazinone Pyridazinone Scaffold DNA_Gyrase DNA Gyrase / Topoisomerase IV Pyridazinone->DNA_Gyrase Potential Target DHPS Dihydropteroate Synthase (DHPS) Pyridazinone->DHPS Potential Target Quinolone Quinolone Scaffold Quinolone->DNA_Gyrase Primary Target Sulfonamide Sulfonamide Scaffold Sulfonamide->DHPS Primary Target BetaLactam β-Lactam Scaffold Cell_Wall Cell Wall Synthesis (PBPs) BetaLactam->Cell_Wall Primary Target

Figure 1: Putative and established mechanisms of action for various antibacterial scaffolds.
Antibacterial Spectrum: A Comparative Overview

The following table summarizes the typical antibacterial spectrum and representative Minimum Inhibitory Concentration (MIC) values for each scaffold. It is important to note that the MIC values for the pyridazinone scaffold are based on published data for various derivatives and serve as a representative range.[2][3]

ScaffoldRepresentative CompoundsTypical Antibacterial SpectrumRepresentative MIC Range (µg/mL)
Pyridazinone Derivatives 4-aryl-6-phenylpyridazin-3(2H)-one analogsBroad spectrum (Gram-positive and Gram-negative)[2]3.74 - 36.21[2]
Quinolones Ciprofloxacin, LevofloxacinBroad spectrum, particularly effective against Gram-negative bacteria0.008 - 16
Sulfonamides SulfamethoxazoleBroad spectrum (Gram-positive and Gram-negative)1 - >128
β-Lactams Penicillin, AmoxicillinVaries by generation; generally more effective against Gram-positive bacteria0.015 - >256

Experimental Protocols for Antibacterial Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. The following sections detail the methodologies for determining antibacterial activity and elucidating the mechanism of action.

Determination of Antibacterial Activity

The foundational assays for quantifying the efficacy of a potential antibacterial agent are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.

cluster_0 MIC/MBC Workflow start Prepare serial dilutions of test compound inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic plate_mic Plate aliquots from clear wells onto agar determine_mic->plate_mic incubate_agar Incubate agar plates plate_mic->incubate_agar determine_mbc Determine MBC (lowest concentration with ≥99.9% killing) incubate_agar->determine_mbc

Figure 2: Standard workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well containing the diluted test compound with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at 37°C for 16-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[10][11]

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating and Incubation: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13]

Elucidating the Mechanism of Action

To understand how a novel scaffold like 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid exerts its antibacterial effect, specific enzyme inhibition assays are crucial.

This assay determines if a compound inhibits the supercoiling activity of DNA gyrase.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice: assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations.

  • Enzyme Addition and Incubation: Add a purified DNA gyrase enzyme to initiate the reaction. Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-drug control.[8][14]

This assay measures the inhibition of DHPS activity by monitoring the consumption of a substrate.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer, p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), magnesium chloride, and the test compound at various concentrations.

  • Enzyme Addition: Add purified DHPS enzyme to all wells except the negative control.

  • Coupled Enzyme Reaction: This is often a coupled assay where the product of the DHPS reaction is a substrate for a second enzyme, dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of this decrease is proportional to the DHPS activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[5][15][16]

Synthesis of the Pyridazinone Scaffold

The synthesis of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid and its derivatives typically involves the condensation of a β-ketoester with a hydrazine derivative, followed by cyclization. While specific details can vary, a general synthetic route is outlined below.[2][17]

cluster_1 General Synthesis of Pyridazinone Core start β-Ketoester + Phenylhydrazine condensation Condensation Reaction start->condensation cyclization Intramolecular Cyclization condensation->cyclization pyridazine_core 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate cyclization->pyridazine_core hydrolysis Ester Hydrolysis pyridazine_core->hydrolysis final_product 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid hydrolysis->final_product

Figure 3: A generalized synthetic pathway for 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

A common starting point is the reaction of an appropriate β-ketoester with phenylhydrazine to form a phenylhydrazone intermediate. This intermediate then undergoes an intramolecular cyclization, often promoted by heat or acid/base catalysis, to form the pyridazinone ring system. Subsequent hydrolysis of the ester group yields the final carboxylic acid derivative.[2]

Conclusion and Future Directions

The 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid scaffold and its analogs represent a promising avenue for the development of new antibacterial agents. Their broad-spectrum activity, coupled with a potentially distinct mechanism of action from some existing drug classes, makes them attractive candidates for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other novel antibacterial compounds.

Future research should focus on elucidating the precise molecular target(s) of this pyridazinone scaffold, optimizing its structure to enhance potency and pharmacokinetic properties, and conducting comprehensive in vivo studies to assess its therapeutic potential. The continued exploration of diverse chemical scaffolds is essential in our ongoing battle against the global challenge of antimicrobial resistance.

References

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Comparative

A Senior Application Scientist's Guide to Pyridazinone Synthesis: A Comparative Analysis

For researchers, scientists, and drug development professionals, the pyridazinone core is a privileged scaffold in medicinal chemistry.[1] Often hailed as a "magic moiety" or "wonder nucleus," its derivatives exhibit a v...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridazinone core is a privileged scaffold in medicinal chemistry.[1] Often hailed as a "magic moiety" or "wonder nucleus," its derivatives exhibit a vast spectrum of biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of its core structures. Therefore, selecting the appropriate synthetic route to the pyridazinone ring is a critical decision, balancing factors like yield, scalability, substrate scope, and environmental impact.

This guide provides an in-depth comparative analysis of the most prominent methods for pyridazinone synthesis. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you determine the optimal strategy for your specific research and development goals.

The Classical Cornerstone: Condensation of γ-Ketoacids with Hydrazines

The most traditional and arguably the most foundational route to 6-substituted-4,5-dihydropyridazin-3(2H)-ones is the cyclocondensation of a γ-ketoacid or its corresponding ester with a hydrazine derivative.[3][7][8] This method's longevity is a testament to its reliability and the accessibility of its starting materials.

Mechanistic Rationale

The reaction proceeds via a well-understood two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the γ-ketoacid, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester) carbonyl, eliminating a molecule of water to form the stable six-membered pyridazinone ring.[9][10]

The choice of starting materials is often driven by practicality. The requisite γ-ketoacids are commonly prepared via a Friedel-Crafts acylation of an aromatic compound with succinic anhydride, a robust and scalable reaction.[9][11] This makes the entire sequence, from simple arenes to the pyridazinone core, highly efficient for creating libraries of 6-aryl substituted compounds.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization Ketoacid γ-Ketoacid Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine (H2N-NHR) Hydrazine->Hydrazone Pyridazinone 4,5-Dihydropyridazin-3(2H)-one Hydrazone_ref->Pyridazinone Cyclization (-H₂O)

Caption: Mechanism of classical pyridazinone synthesis.

For many applications, the resulting 4,5-dihydropyridazinone is subsequently aromatized to the corresponding pyridazin-3(2H)-one. This is typically achieved through dehydrogenation, often using a bromine and acetic acid mixture, which provides the fully unsaturated, planar ring system.[11][12]

The Rise of Efficiency: Multicomponent Reactions (MCRs)

While robust, the classical approach is a two-step process (ketoacid synthesis, then cyclization). Modern synthetic chemistry prioritizes atom economy, step efficiency, and operational simplicity. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a significant advancement in this regard.[13][14]

Ultrasound-Promoted Three-Component Synthesis

A notable MCR strategy involves the one-pot reaction of an arene, a cyclic anhydride (like succinic anhydride), and an arylhydrazine, often promoted by ultrasound irradiation and an ionic liquid catalyst system.[5][9][15][16]

Mechanistic Rationale

The elegance of this method lies in its convergence. The reaction begins with an in situ Friedel-Crafts acylation of the arene with the anhydride to generate the γ-ketoacid intermediate.[9][13] Without isolation, this intermediate immediately reacts with the present arylhydrazine, undergoing the same hydrazone formation and cyclization cascade as the classical method. The use of ultrasound provides the energy to drive the reactions, often leading to significantly reduced reaction times and higher yields compared to conventional heating.[9][16]

G Arene Arene OnePot One-Pot Reaction Vessel (Catalyst, Ultrasound) Arene->OnePot Anhydride Succinic Anhydride Anhydride->OnePot Hydrazine Arylhydrazine Hydrazine->OnePot Product Pyridazinone Product OnePot->Product Convergent Synthesis

Caption: Workflow for a one-pot, three-component synthesis.

Copper-Catalyzed Multicomponent Synthesis

Transition-metal catalysis offers another powerful avenue for MCRs. For instance, a copper-catalyzed reaction of aldehydes, hydrazines, and alkynyl esters provides regioselective access to pyridazinones.[17] This approach is mechanistically distinct from the ketoacid routes and significantly expands the available chemical space by utilizing different starting material classes. The reaction proceeds through a sequence of Michael addition, 1,2-addition, and cyclization, all orchestrated by the copper catalyst.[17]

Modern Alternatives: Transition-Metal Catalyzed Cyclizations

Beyond MCRs, transition metals are instrumental in developing novel cyclization strategies. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones, for example, yield 1,6-dihydropyridazines which can be readily oxidized to the aromatic pyridazine.[18] The primary advantage of such methods is their mild reaction conditions and high tolerance for various functional groups, which might not be compatible with the harsh conditions of a Friedel-Crafts acylation.

Comparative Analysis of Synthesis Methods

The choice of synthetic strategy is a multi-factorial decision. The following table provides a comparative summary to guide your selection process.

MethodKey ReactantsConditionsYield (%)AdvantagesDisadvantages
Classical Condensation γ-Ketoacid, HydrazineReflux in solvent (e.g., EtOH, AcOH)65-85%[1]Well-established, reliable, scalable, uses common reagents.[19]Two-step process, requires pre-synthesis of ketoacid, may require harsh conditions.[1]
Ultrasound MCR Arene, Anhydride, HydrazineUltrasound, Ionic Liquid/AlCl₃ Catalyst80-95%[9][16]One-pot, high efficiency, short reaction times, high yields.[15][16]Requires specialized equipment (ultrasonicator), catalyst may be moisture-sensitive.
Copper-Catalyzed MCR Aldehyde, Hydrazine, Alkynyl EsterCu(I) Catalyst, Solvent60-80%[17]Novel substrate scope, high regioselectivity, mild conditions.Catalyst cost, potential for metal contamination in the final product.
Cu(II)-Catalyzed Cyclization β,γ-Unsaturated HydrazoneCu(II) Catalyst, Aerobic70-90%[18]High functional group tolerance, mild reaction conditions.Requires synthesis of specialized hydrazone precursor.

Experimental Protocols

To ensure this guide is a practical tool for the laboratory, we provide detailed, self-validating protocols for two key methods.

Protocol 1: Classical Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from established literature procedures and demonstrates the conventional two-step approach.[11]

Step A: Synthesis of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid

  • Reaction Setup: To a stirred mixture of aluminum chloride (0.275 mol) and carbon disulfide (20 mL), add succinic anhydride (0.25 mol) portionwise under anhydrous conditions.

  • Addition of Arene: To this mixture, add a solution of 2-fluoroanisole (0.25 mol) in carbon disulfide (50 mL) dropwise, maintaining the temperature below 25°C.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude γ-ketoacid can be purified by recrystallization.

Step B: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (II)

  • Reaction Setup: In a round-bottom flask, dissolve the ketoacid from Step A (0.05 mol) in absolute ethanol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (99%, 0.1 mol) to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After cooling, the product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water until the washings are neutral, then dry. Recrystallize from an ethanol-water mixture to yield the pure product.

Protocol 2: One-Pot, Three-Component Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol illustrates the efficiency of a modern MCR approach, adapted from methodologies described in the literature.[14]

  • Catalyst Preparation (if using ionic liquid): Prepare the 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃) catalyst as described in the literature, or use a commercially available Lewis acid like AlCl₃.[9]

  • Reaction Setup: In a sonicator-compatible reaction vessel, charge benzene (1.0 equiv), succinic anhydride (1.1 equiv), phenylhydrazine (1.0 equiv), and the Lewis acid catalyst (e.g., AlCl₃, 1.2 equiv).

  • Reaction: Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature for the time indicated by optimization studies (typically 1-3 hours). Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by carefully adding crushed ice.

  • Isolation & Purification: Extract the product with ethyl acetate. Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion and Strategic Outlook

The synthesis of the pyridazinone core has evolved from robust, multi-step classical methods to highly efficient, one-pot multicomponent reactions.

  • For large-scale, cost-effective synthesis of a specific 6-aryl-pyridazinone, the Classical Condensation method remains a highly viable and trusted option due to its scalability and use of inexpensive starting materials.

  • For rapid library synthesis and lead discovery , where speed and structural diversity are paramount, Multicomponent Reactions offer a clear advantage. They minimize purification steps and allow for the rapid generation of analogues by simply varying the starting components.

  • For substrates with sensitive functional groups , newer Transition-Metal Catalyzed Cyclizations provide the mild conditions necessary to preserve molecular complexity, enabling the synthesis of more intricate and advanced pyridazinone derivatives.

By understanding the mechanistic underpinnings and practical advantages of each method, researchers can strategically select the synthetic pathway that best aligns with their project goals, accelerating the journey from chemical synthesis to biological discovery.

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  • Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. University of Chemical Technology and Metallurgy. Available at: [Link]

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  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. ResearchGate. Available at: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available at: [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health. Available at: [Link]

  • Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Coopsco. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the In Vitro Validation of Pyridazine Compounds

Introduction: From Privileged Scaffold to Validated Candidate The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged structure."[1] Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Privileged Scaffold to Validated Candidate

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged structure."[1] Its unique physicochemical properties—such as its capacity for hydrogen bonding and its ability to modulate aqueous solubility—make it a versatile scaffold for designing novel therapeutics.[1][2] Pyridazine derivatives have shown a remarkable breadth of biological activities, with applications in oncology, inflammation, and cardiovascular disease.[1][3]

However, the journey from a promising synthesized compound to a viable drug candidate is paved with rigorous validation. In vitro testing is the crucible where initial hypotheses are tested, and a compound's potential is first truly measured. Without a robust, multi-tiered validation strategy, research and development efforts risk being squandered on compounds with misleading preliminary data. The principle of "garbage in, garbage out" is unforgiving in the drug discovery pipeline.

This guide provides an in-depth framework for the systematic in vitro validation of pyridazine compounds. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring that each stage of testing is a self-validating system. We will progress from foundational cell-based assays that assess the overall cellular impact of a compound, to specific biochemical assays that confirm its molecular target, and finally, to the critical early ADME profiling that determines its potential as a drug.

Part 1: Foundational Screening - Assessing Cellular Impact

The first critical question for a novel pyridazine compound, particularly in an anticancer context, is: what is its effect on living cells? Foundational screening assays aim to answer this by measuring cell viability, proliferation, or cytotoxicity. These high-throughput assays serve as the primary filter, identifying compounds that warrant more detailed investigation.

Comparative Overview of Cell Viability Assays

Choosing the right viability assay is a critical first step, as each method measures a different proxy for cell health and has distinct advantages and limitations.

Assay TypePrincipleAdvantagesDisadvantages & Causality
Tetrazolium Salt Assays (MTT, MTS, CCK-8) Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells produces a colored formazan product.[4][5]High-throughput, cost-effective, widely used.[6]Indirect Measurement: These assays measure metabolic activity, not cell number directly. A compound could inhibit mitochondrial function without killing the cell, leading to a false positive (apparent cytotoxicity).[7] Furthermore, colored pyridazine compounds can interfere with the absorbance reading, necessitating a compound-only control.[5]
ATP Quantification Assays (e.g., CellTiter-Glo®) Measures the level of ATP, a key indicator of metabolically active cells, via a luciferase-based reaction.Highly sensitive, rapid, and reflects the energy status of the cell population.Lysis Required: This is an endpoint assay that requires cell lysis, preventing kinetic monitoring of the same cell population over time.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells attach and proliferate on microelectrodes in the culture plate.[5]Kinetic Data: Provides continuous, label-free monitoring of cell proliferation, allowing for the determination of time-dependent cytotoxic effects and distinguishing between cytostatic (arresting growth) and cytotoxic (killing) effects.Higher Initial Cost: Requires specialized equipment and plates. Cell morphology changes can also affect impedance, which may not always correlate directly with cell number.
Experimental Protocol: Validated MTT Cytotoxicity Assay

This protocol describes a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a pyridazine compound.

Objective: To quantify the dose-dependent cytotoxic effect of a pyridazine compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of the pyridazine compound in culture medium. The starting concentration should be high enough to achieve a maximal effect (e.g., 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

A Self-Validating System - The Criticality of Controls:

  • Vehicle Control (0.1% DMSO): Represents 100% cell viability and controls for any effect of the solvent.

  • Positive Control (Doxorubicin): A known cytotoxic agent used to confirm the assay is performing as expected and the cells are responsive to treatment.[8]

  • Media Blank: Contains only culture medium and MTT reagents to provide the background absorbance.

  • Compound Color Control: Contains medium and the highest concentration of the test compound (no cells) to check for direct absorbance interference.[5] This value should be subtracted from the treated-cell readings.

Data Analysis:

  • Subtract the media blank absorbance from all other readings.

  • Calculate the percentage of viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.

  • Plot % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Workflow for Foundational Cytotoxicity Screening

G start Start: New Pyridazine Compound assay_select Select Assay: MTT/MTS (High-Throughput) or RTCA (Kinetic Data) start->assay_select run_assay Perform Validated Assay (Dose-Response) assay_select->run_assay controls Include Critical Controls: Vehicle, Positive, Blank, Compound Color Control run_assay->controls data_analysis Calculate % Viability Plot Dose-Response Curve run_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 decision Is IC50 < Threshold? ic50->decision proceed Proceed to Target Validation Assays decision->proceed Yes stop Stop or Redesign Compound decision->stop No

Caption: Workflow for initial cytotoxicity screening of pyridazine compounds.

Part 2: Target Deconvolution - Pinpointing the Molecular Mechanism

Many pyridazine derivatives are rationally designed as kinase inhibitors.[1][9][10] After observing a cellular effect like cytotoxicity, the next crucial validation step is to confirm that the compound engages its intended molecular target. This involves moving from cell-based assays to more specific biochemical or target engagement assays.

Biochemical vs. Cellular Target Validation
  • Biochemical (Cell-Free) Assays: These assays use purified, recombinant enzymes to directly measure a compound's ability to inhibit its target. The ADP-Glo™ Kinase Assay, for example, quantifies kinase activity by measuring the amount of ADP produced.[10]

    • Causality & Rationale: This approach provides a direct, unambiguous measure of target engagement without the complexity of a cellular environment. It is ideal for determining structure-activity relationships (SAR) and confirming direct inhibition. However, a potent biochemical inhibitor may fail in a cellular context due to poor permeability or rapid efflux.[11]

  • Cellular Target Engagement Assays: These assays confirm that the compound can reach and inhibit its target within a living cell. A common method is to use Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase.[11]

    • Causality & Rationale: A positive result in this assay is highly significant, as it demonstrates target inhibition in a physiologically relevant setting. It validates that the compound is cell-permeable and can effectively inhibit the kinase at concentrations that produce the desired phenotype (e.g., apoptosis).

Experimental Protocol: Validated In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of a pyridazine compound against its purified target kinase (e.g., VEGFR-2).

Methodology (based on ADP-Glo™ principle):

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, a serial dilution of the pyridazine compound, the specific peptide substrate for the kinase, and an ATP concentration approximately equal to its Kₘ value.[12] The use of Kₘ ATP concentration is critical for standardizing results and ensuring the comparability of IC50 values across different studies.[12]

  • Kinase Reaction: Initiate the reaction by adding the purified VEGFR-2 enzyme. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

A Self-Validating System - Essential Controls:

  • No-Enzyme Control: Measures background signal in the absence of kinase activity.

  • Positive Control Inhibitor (e.g., Staurosporine or a specific VEGFR-2 inhibitor like Sorafenib): Confirms that the assay system can detect inhibition.[10]

  • Vehicle Control (DMSO): Represents 100% kinase activity.

Data Analysis:

  • Calculate percent inhibition: (% Inhibition) = 100 - [((Signal_Treated - Signal_No-Enzyme) / (Signal_Vehicle - Signal_No-Enzyme)) * 100].

  • Plot % Inhibition against the logarithm of compound concentration and fit the data to determine the biochemical IC50.

Comparative Data: Correlating Biochemical and Cellular Activity

A successful lead candidate should demonstrate a strong correlation between its ability to inhibit the target biochemically and its effect on cell proliferation.

CompoundBiochemical IC50 (VEGFR-2, nM)Cellular IC50 (HUVEC Proliferation, nM)Correlation
Pyridazine-A11535Strong
Pyridazine-A2252500Poor (Suggests poor permeability or off-target effects)
Pyridazine-A350008000Weak (Low Potency)
Sorafenib (Control)2045Strong
Signaling Pathway Visualization

G cluster_0 Extracellular VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC ERK ERK PKC->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyridazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site G start Potent Pyridazine 'Hit' from Cellular Assays tier1 Tier 1: Physicochemical - Kinetic Solubility - logD start->tier1 tier2 Tier 2: In Vitro Metabolism - Microsomal Stability - CYP Inhibition tier1->tier2 tier3 Tier 3: Absorption & Distribution - Caco-2 Permeability - Plasma Protein Binding tier2->tier3 decision Profile Acceptable? tier3->decision advance Advance to In Vivo PK Studies decision->advance Yes optimize Return to Medicinal Chemistry for Optimization decision->optimize No

Caption: A tiered workflow for early in vitro ADME profiling.

Conclusion

The validation of in vitro results for pyridazine compounds is not a single experiment but a comprehensive, multi-faceted strategy. It begins with broad, cell-based screening to identify activity, progresses to specific, target-based assays to confirm the mechanism of action, and culminates in ADME profiling to ensure the compound possesses the fundamental properties of a viable drug.

By employing self-validating protocols rich with appropriate controls, researchers can build a robust and reliable data package. This rigorous approach ensures that decision-making is based on sound science, increasing the probability of successfully advancing the most promising pyridazine compounds from the laboratory bench to preclinical development.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Jia, Y., Quinn, C. M., & Talanian, R. V. (2007). Designing in vitro assays for drug discovery: a study with the human MAP3 kinase COT. Expert Opinion on Drug Discovery, 2(7), 909-915. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Jia, Y., Quinn, C. M., & Talanian, R. V. (2007). Designing in vitro assays for drug discovery: a study with the human MAP3 kinase COT. Expert Opinion on Drug Discovery, 2(7), 909-915. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • Admescope. (2024). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

  • Ayala-Torres, C., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Single Cell Biol, 7(183). Retrieved from [Link]

  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(5), 1435-1449. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. Retrieved from [Link]

  • Ghiu, I., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(15), 4647. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8782. Retrieved from [Link]

  • Shi, K., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 3(1), 53-57. Retrieved from [Link]

  • Nabil, S., & Al-Dossary, A. O. (2019). in Vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(4), 744-750. Retrieved from [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. Retrieved from [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • Gowravaram, M. R., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(6), 991-1014. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Retrieved from [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • PAASP GmbH. (n.d.). Accurate design of in vitro experiments – why does it matter?. Retrieved from [Link]

  • Saggioro, E., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals, 15(12), 1563. Retrieved from [Link]

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Comparative

A Comparative Guide to the Efficacy of Novel Pyridazinones and Existing Kinase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of oncology, the quest for more effective and selective therapeutic agents is paramount. Pyridazinone derivatives have eme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of oncology, the quest for more effective and selective therapeutic agents is paramount. Pyridazinone derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth, objective comparison of the efficacy of novel pyridazinone-based kinase inhibitors with established drugs, supported by experimental data and methodologies. As senior application scientists, our goal is to offer a comprehensive resource that is not only technically accurate but also grounded in field-proven insights to aid in your research and development endeavors.

Introduction: The Rise of Pyridazinones in Cancer Therapy

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Recently, there has been a significant focus on developing pyridazinone derivatives as potent inhibitors of various protein kinases that are critical drivers of cancer cell proliferation, survival, and metastasis.[3][4] These novel agents offer the potential for improved efficacy, selectivity, and safety profiles compared to existing therapies. This guide will focus on the comparative analysis of a novel pyridazinone-based Bruton's tyrosine kinase (BTK) inhibitor against the well-established drug, Ibrutinib.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[2][5] This pathway is essential for the survival, proliferation, and differentiation of B-cells.[2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled cancer cell growth.[5]

Both the novel pyridazinone inhibitors and the existing drug, Ibrutinib, function as irreversible inhibitors of BTK. They form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation.[2] This blockade of BTK activity disrupts the downstream signaling cascade, ultimately inducing apoptosis (programmed cell death) in malignant B-cells.[5]

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NF_kB NF-κB IP3_DAG->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition Novel_Pyridazinone Novel Pyridazinone (e.g., Compound 8) Novel_Pyridazinone->BTK Irreversible Inhibition

B-Cell Receptor (BCR) signaling pathway and inhibition by BTK inhibitors.

Comparative Efficacy Data: In Vitro Analysis

The in vitro efficacy of kinase inhibitors is typically determined by their ability to inhibit the enzymatic activity of the target kinase, which is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

A recent study by Zhang et al. described the discovery of a novel pyrazolo[3,4-d]pyridazinone derivative, referred to as compound 8 , as a potent and irreversible BTK inhibitor.[2] The study directly compared the enzymatic inhibitory activity of compound 8 with the FDA-approved BTK inhibitor, Ibrutinib.

CompoundTargetIC50 (nM)Reference
Novel Pyridazinone (Compound 8) BTK2.1[2]
Ibrutinib BTK2.0[2]

The data clearly demonstrates that the novel pyridazinone compound 8 exhibits comparable in vitro potency to Ibrutinib, with an IC50 value in the low nanomolar range.[2] This indicates that pyridazinone-based structures can be highly effective at inhibiting BTK activity. It is important to note that while in vivo efficacy data for compound 8 was reported in a mouse model of collagen-induced arthritis, data from a head-to-head in vivo cancer model comparison with Ibrutinib is not yet publicly available.[2]

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[1][6]

Objective: To determine the IC50 value of a test compound against BTK.

Materials:

  • BTK Kinase Enzyme System (recombinant BTK enzyme, substrate, reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)

  • Test compounds (e.g., novel pyridazinone, Ibrutinib) dissolved in DMSO

  • 384-well white assay plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 2 µL of BTK enzyme solution (e.g., 3 ng per well).

    • Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for BTK.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Termination of Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data to the positive control (DMSO-treated wells) set at 100% activity and the negative control (no enzyme) at 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 In Vivo Xenograft Study Compound_Prep 1. Compound Dilution Reaction_Setup 2. Kinase Reaction Setup Compound_Prep->Reaction_Setup Reaction_Incubation 3. Incubation (60 min) Reaction_Setup->Reaction_Incubation Termination 4. Add ADP-Glo™ Reagent Reaction_Incubation->Termination Incubation_2 5. Incubation (40 min) Termination->Incubation_2 Signal_Gen 6. Add Kinase Detection Reagent Incubation_2->Signal_Gen Incubation_3 7. Incubation (30-60 min) Signal_Gen->Incubation_3 Data_Acq 8. Read Luminescence Incubation_3->Data_Acq Data_Analysis 9. IC50 Calculation Data_Acq->Data_Analysis Cell_Culture 1. Cell Line Culture Tumor_Inoculation 3. Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Animal_Prep 2. Animal Acclimatization Animal_Prep->Tumor_Inoculation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Treatment 5. Drug Administration Tumor_Growth->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (TGI) Endpoint->Analysis

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid Derivatives

This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives. We will explore the scientific rationale b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives. We will explore the scientific rationale behind target selection, detail robust experimental protocols for determining selectivity, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Pyridazinone Scaffold and the Imperative of Selectivity

The pyridazine and pyridazinone chemical scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of compounds with a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4] The 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid framework represents a specific subclass with significant therapeutic potential. However, the very versatility of this scaffold implies a risk of promiscuous binding to multiple biological targets.

Understanding a compound's selectivity is a cornerstone of modern drug development.[5] Off-target interactions can lead to unforeseen toxicities or side effects, a primary cause of late-stage clinical trial failures.[6][7] Conversely, well-characterized polypharmacology, where a drug intentionally interacts with multiple targets, can offer enhanced therapeutic efficacy.[8] Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a critical step in elucidating a compound's true mechanism of action and predicting its clinical behavior.

This guide focuses on a key cross-reactivity challenge for a specific subset of these derivatives: the potential for interaction with both the Translocator Protein (TSPO) and GABA-A receptors.

On-Target vs. Off-Target: A Rationale for Comparison

For certain pyridazino[4,5-b]indole derivatives, a well-established primary biological target is the Translocator Protein (TSPO) .[9][10] TSPO, an 18 kDa protein located on the outer mitochondrial membrane, was initially discovered as a secondary binding site for the benzodiazepine diazepam and was thus named the "peripheral benzodiazepine receptor" (PBR).[11][12] It is involved in crucial cellular processes, including cholesterol transport, neurosteroid synthesis, and inflammation, making it a valuable target for neurological and inflammatory disorders.[13][14]

Given this historical and pharmacological linkage to benzodiazepines, the most logical and critical family of potential off-targets to investigate is the γ-aminobutyric acid type A (GABA-A) receptors .[15][16] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the main targets for classic benzodiazepines like diazepam, which bind at the interface between α and γ subunits.[17][18] Although structurally and functionally distinct from TSPO, the potential for ligands to recognize binding sites on both targets cannot be dismissed, especially during lead optimization. Such cross-reactivity could lead to unintended sedative, anxiolytic, or amnestic side effects.[18]

This guide will therefore compare the binding profiles of hypothetical 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives against TSPO (the intended on-target) and a panel of GABA-A receptor subtypes (the potential off-targets).

Quantitative Comparison of Binding Affinities

To effectively evaluate selectivity, quantitative data on binding affinity must be generated. The following table presents hypothetical data for three distinct derivatives from this chemical series. Affinity is represented by the inhibitor constant (Kᵢ), with lower values indicating higher binding affinity. The Selectivity Index is calculated as the ratio of Kᵢ (Off-Target) / Kᵢ (On-Target), providing a quantitative measure of a compound's preference for its intended target.[19][20]

Derivative On-Target: TSPO Off-Target: GABA-A (α1β2γ2) Off-Target: GABA-A (α2β3γ2) Off-Target: GABA-A (α5β3γ2) Selectivity Index (vs. α1β2γ2)
Kᵢ (nM) Kᵢ (nM) Kᵢ (nM) Kᵢ (nM)
Compound A 5.2>10,000>10,000>10,000>1923
Compound B 15.8850920120054
Compound C 2.1759565036

Data Interpretation:

  • Compound A demonstrates excellent selectivity for TSPO, with negligible affinity for the tested GABA-A receptor subtypes. This profile suggests a lower risk of benzodiazepine-like side effects.

  • Compound B shows moderate selectivity. While it has a clear preference for TSPO, its sub-micromolar affinity for GABA-A receptors warrants further investigation in functional assays.

  • Compound C , despite being the most potent TSPO ligand, exhibits poor selectivity. Its significant affinity for the α1β2γ2 subtype, a receptor involved in sedation[18], would be a major concern for further development as a TSPO-specific agent.

Experimental Design: A Validated Workflow for Selectivity Profiling

The generation of reliable cross-reactivity data hinges on robust and well-controlled experimental protocols. The following workflow outlines the necessary steps to produce the data presented in the table above.

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Preparation cluster_1 Primary (On-Target) Screening cluster_2 Secondary (Off-Target) Screening cluster_3 Data Analysis & Interpretation Test_Compounds Synthesize & Purify Test Compounds (Derivatives A, B, C) Membrane_Prep Prepare Target Membranes: 1. Mitochondrial Fractions (TSPO) 2. HEK293 Cells Expressing GABA-A Subtypes TSPO_Assay TSPO Radioligand Binding Assay ([3H]PK 11195) Test_Compounds->TSPO_Assay GABA_Assay GABA-A Receptor Binding Assay ([3H]Flunitrazepam) Test_Compounds->GABA_Assay Membrane_Prep->TSPO_Assay Membrane_Prep->GABA_Assay TSPO_Data Calculate Kᵢ for TSPO TSPO_Assay->TSPO_Data Selectivity_Calc Calculate Selectivity Index Kᵢ(GABA-A) / Kᵢ(TSPO) TSPO_Data->Selectivity_Calc GABA_Data Calculate Kᵢ for each GABA-A Subtype GABA_Assay->GABA_Data GABA_Data->Selectivity_Calc Conclusion Assess Risk-Benefit Profile Guide Lead Optimization Selectivity_Calc->Conclusion

Caption: Workflow for assessing on-target and off-target binding affinity.

Protocol 1: TSPO (On-Target) Radioligand Binding Assay

Causality: This assay quantifies the affinity of the test compounds for the intended target, TSPO. We use a competitive binding format where the compound displaces a known high-affinity radioligand, [3H]PK 11195. The source of TSPO is critical; mitochondrial fractions isolated from tissues with high TSPO expression (e.g., rat kidney or adrenal gland) or specific cell lines (e.g., C6 glioma) provide a physiologically relevant protein source.

Step-by-Step Methodology:

  • Preparation: Isolate mitochondrial fractions from the chosen tissue/cell source via differential centrifugation. Determine total protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

    • Mitochondrial protein (typically 5-10 µg per well).

    • A fixed concentration of [3H]PK 11195 (e.g., 1-2 nM, near its Kₑ value).

    • A range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Contains mitochondrial protein and radioligand only (no test compound).

    • Non-Specific Binding (NSB): Contains all components plus a high concentration of a non-radiolabeled competitor (e.g., 10 µM PK 11195) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: GABA-A Receptor (Off-Target) Radioligand Binding Assay

Causality: This assay determines the affinity for the benzodiazepine binding site on GABA-A receptors. The choice of radioligand, [3H]Flunitrazepam, is a classic tool for probing this site.[18] It is crucial to use membranes from cell lines (e.g., HEK293 or L(tk⁻)) stably expressing specific, defined GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β3γ2, α5β3γ2), as different subtypes mediate different physiological effects.[21]

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates from each of the transfected cell lines expressing the desired GABA-A receptor subtypes.

  • Assay Setup: The setup is analogous to the TSPO assay, using a suitable buffer (e.g., 50 mM Tris-citrate, pH 7.1).

    • Cell membrane protein (typically 50-100 µg per well).

    • A fixed concentration of [3H]Flunitrazepam (e.g., 1 nM).

    • A range of concentrations of the test compound.

  • Controls:

    • Total Binding: As above.

    • Non-Specific Binding (NSB): Use a high concentration of a non-radiolabeled benzodiazepine, such as 10 µM Diazepam.

  • Incubation: Incubate on ice (0-4°C) for 60 minutes.

  • Termination & Harvesting: Perform rapid vacuum filtration as described in Protocol 1.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ and Kᵢ values as described for the TSPO assay.

Visualizing the Cross-Reactivity Landscape

Understanding the molecular context of on- and off-target interactions is crucial. The following diagram illustrates the distinct cellular locations and signaling outcomes of a compound interacting with its intended target (TSPO) versus a potential off-target (GABA-A receptor).

G Cellular Targets and Consequences of Cross-Reactivity cluster_cell Neuron / Glial Cell cluster_mito Mitochondrion cluster_membrane Plasma Membrane TSPO TSPO (On-Target) Cholesterol Cholesterol TSPO->Cholesterol Facilitates Transport Neurosteroids Neurosteroid Synthesis Cholesterol->Neurosteroids Precursor GABA_R GABA-A Receptor (Off-Target) Chloride Cl⁻ Influx GABA_R->Chloride Enhances Channel Opening Hyperpolarization Neuronal Inhibition Chloride->Hyperpolarization Compound Pyridazinone Derivative Compound->TSPO High Affinity (Desired) Compound->GABA_R Low Affinity (Undesired Cross-Reactivity)

Caption: On-target (TSPO) vs. off-target (GABA-A) cellular pathways.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives, using the TSPO/GABA-A interaction as a critical and illustrative example. By employing robust, quantitative binding assays and calculating a selectivity index, researchers can make informed decisions during the drug discovery process.

A high selectivity index (e.g., >1000-fold) provides strong evidence for a specific mechanism of action and a lower probability of mechanism-based side effects. Compounds with moderate or low selectivity require further evaluation in functional assays (e.g., steroidogenesis assays for TSPO, electrophysiology for GABA-A receptors) to determine if off-target binding translates into functional activity. This comprehensive profiling is indispensable for building a robust safety and efficacy case for any novel therapeutic candidate.

References

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Comparative

A Comparative Spectroscopic Guide to Pyridazinone Isomers

< For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. Pyridazi...

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. Pyridazinone derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The nuanced differences between pyridazinone isomers can lead to vastly different pharmacological profiles. Therefore, a robust and multi-faceted spectroscopic approach is essential for unambiguous structural elucidation.

This guide provides an in-depth comparison of key spectroscopic techniques used to differentiate pyridazinone isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why each technique can distinguish between isomers, provide comparative data, and present standardized experimental protocols.

The Structural Isomers in Focus

This guide will primarily focus on the spectroscopic differentiation of two common pyridazinone isomers: 3(2H)-pyridazinone and 4(1H)-pyridazinone. Their structural differences, though subtle, give rise to distinct spectroscopic fingerprints.

Caption: Chemical structures of 3(2H)-pyridazinone and 4(1H)-pyridazinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between pyridazinone isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus, allowing for definitive structural assignment.[2][3] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further solidify these assignments by revealing through-bond correlations between protons and carbons.[3][4]

Causality Behind Spectral Differences

The key to differentiating pyridazinone isomers with NMR lies in the distinct electronic environments of the protons and carbons in each structure. The proximity of these nuclei to the electronegative nitrogen atoms and the carbonyl group results in unique chemical shifts and coupling constants. For instance, in 3(2H)-pyridazinone, the protons are adjacent to the N-N bond, leading to different shielding and deshielding effects compared to 4(1H)-pyridazinone, where the protons are adjacent to a C-N and a C-C bond within the ring.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 3(2H)-pyridazinone. While experimental data for 4(1H)-pyridazinone is less commonly reported, the expected shifts can be predicted based on structure-activity relationships.

Isomer Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
3(2H)-PyridazinoneC4~7.1~130.5[5]
C5~7.6~134.7[5]
C6~7.9~139.0[5]
C3-~164.0[5]
4(1H)-PyridazinoneC3Predicted: ~7.8-8.2Predicted: ~155-160-
C5Predicted: ~6.5-7.0Predicted: ~125-130-
C6Predicted: ~7.5-8.0Predicted: ~140-145-
C4-Predicted: ~170-175-

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridazinone isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. For enhanced sensitivity in the ¹³C spectrum, a larger number of scans may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns. For complex spectra, 2D NMR experiments (COSY, HSQC, HMBC) are highly recommended for unambiguous assignment.[3][6]

nmr_workflow cluster_workflow NMR Analysis Workflow Sample\nPreparation Sample Preparation Instrument\nSetup Instrument Setup Sample\nPreparation->Instrument\nSetup Data\nAcquisition Data Acquisition Instrument\nSetup->Data\nAcquisition Data\nProcessing Data Processing Data\nAcquisition->Data\nProcessing Spectral\nAnalysis Spectral Analysis Data\nProcessing->Spectral\nAnalysis

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7] For pyridazinone isomers, IR spectroscopy is particularly useful for confirming the presence of the carbonyl (C=O) and N-H functional groups, which will exhibit characteristic absorption bands.

Causality Behind Spectral Differences

The primary difference in the IR spectra of pyridazinone isomers will be in the fingerprint region (below 1500 cm⁻¹), which is unique for every molecule. However, more discernible differences can be observed in the stretching frequencies of the C=O and N-H bonds. The position of the carbonyl group within the ring and its conjugation with the surrounding double bonds will influence its vibrational frequency. Similarly, the electronic environment of the N-H bond will affect its stretching frequency. For 3(2H)-pyridazinone, a characteristic IR absorption for the C=O group is observed around 1678 cm⁻¹, and for the N-H group, around 3206 cm⁻¹.[2]

Comparative IR Data
Isomer Functional Group Characteristic Absorption (cm⁻¹) Reference
3(2H)-PyridazinoneN-H stretch~3206[2]
C=O stretch~1678[2]
4(1H)-PyridazinoneN-H stretchPredicted: ~3100-3300-
C=O stretchPredicted: ~1650-1690-
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A common and straightforward method for solid samples is the Potassium Bromide (KBr) pellet technique.[8][9]

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the pyridazinone isomer with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[8]

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the C=O and N-H functional groups and compare them to known values.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[10] For aromatic and conjugated systems like pyridazinone isomers, the absorption of UV or visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions).

Causality Behind Spectral Differences

The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation in the molecule. Different arrangements of double bonds and heteroatoms in the pyridazinone isomers will lead to different energy gaps between the π and π* orbitals, resulting in distinct λ_max values. Generally, a more extended conjugated system will result in a longer λ_max (a bathochromic or red shift).[11]

Comparative UV-Vis Data
Isomer Solvent λ_max (nm) Reference
Pyridazine (parent)Gas Phase~246, 340[12]
Substituted PyridazinonesEthanolVaries (e.g., ~300-400)[13]

Note: The λ_max for pyridazinone isomers will be influenced by substituents and the solvent used. The data for the parent pyridazine is provided for context.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyridazinone isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8 at the λ_max.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrometer to record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrometer. Record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis: Determine the λ_max from the spectrum and compare the values for the different isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[14][15] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[14]

Causality Behind Spectral Differences

While both pyridazinone isomers will have the same molecular weight, their fragmentation patterns upon ionization will differ due to the differences in their structures. The stability of the resulting fragment ions will dictate the observed fragmentation pathways. The position of the carbonyl group and the N-N bond will influence which bonds are more likely to break, leading to a unique mass spectrum for each isomer. For example, pyridazino-indoles have been shown to undergo cross-ring fragmentation on the pyridazine ring.[16]

Comparative Mass Spectrometry Data
Isomer Molecular Ion (M+) Key Fragment Ions (m/z) Reference
3(2H)-Pyridazinone96.03Varies depending on ionization method[17]
4(1H)-Pyridazinone96.03Expected to differ from 3(2H)-isomer-

Note: The fragmentation pattern is highly dependent on the ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and the energy used.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixtures.

  • Ionization: Ionize the sample using an appropriate technique (e.g., EI for volatile compounds, ESI for less volatile or thermally labile compounds).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and propose fragmentation pathways to differentiate between the isomers.

ms_workflow cluster_workflow Mass Spectrometry Workflow Sample\nIntroduction Sample Introduction Ionization Ionization Sample\nIntroduction->Ionization Mass\nAnalysis Mass Analysis Ionization->Mass\nAnalysis Detection Detection Mass\nAnalysis->Detection Data\nAnalysis Data Analysis Detection->Data\nAnalysis

Caption: A generalized workflow for mass spectrometry analysis.

Summary and Conclusion

The differentiation of pyridazinone isomers requires a multi-technique spectroscopic approach.

  • NMR spectroscopy stands out as the most definitive method, providing detailed structural information through chemical shifts and coupling constants.

  • IR spectroscopy offers a quick and easy way to confirm the presence of key functional groups.

  • UV-Vis spectroscopy can provide supporting evidence based on the electronic properties of the isomers.

  • Mass spectrometry confirms the molecular weight and offers clues to the structure through unique fragmentation patterns.

By employing these techniques in a complementary fashion, researchers can confidently and accurately elucidate the structure of pyridazinone isomers, a crucial step in the advancement of medicinal chemistry and drug discovery.

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Validation

Assessing the Novelty of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry The pyridazinone core is a privileged heterocyclic motif in drug discovery, renowned for its wide spectrum of biological activities.[1][2] Derivatives of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone core is a privileged heterocyclic motif in drug discovery, renowned for its wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated therapeutic potential across various domains, including oncology, inflammation, and cardiovascular diseases.[3][4] The inherent structural features of the pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, allow for diverse substitutions, enabling fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of novel 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives, assessing their novelty against existing analogues and established therapeutics. We will delve into synthetic strategies, comparative biological data, and predictive pharmacokinetic profiles to offer a comprehensive resource for researchers in the field.

The Strategic Imperative for Novelty: Beyond the Core Scaffold

While the pyridazinone scaffold is well-established, the quest for novel derivatives is driven by the need for improved potency, selectivity, and pharmacokinetic profiles. The core structure of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid presents several key features for strategic modification:

  • The N1-Phenyl Group: Substitution on this phenyl ring can significantly influence the molecule's interaction with biological targets and its metabolic stability.

  • The Carboxylic Acid at C3: This group is a key pharmacophore, often involved in hydrogen bonding interactions with target proteins. However, it can also impart undesirable properties such as poor membrane permeability and rapid metabolism.[5] Bioisosteric replacement of the carboxylic acid is a common strategy to mitigate these liabilities.

  • The C5 and C6 Positions: These positions on the pyridazinone ring are amenable to substitution, allowing for the exploration of structure-activity relationships (SAR) and the optimization of target engagement.

The novelty of new derivatives lies not just in their unique chemical structures, but in their potential to overcome the limitations of existing compounds and to offer a superior therapeutic window.

Comparative Landscape: Benchmarking Against Existing Pyridazinone Derivatives

To assess the novelty of our target derivatives, we must compare them to existing compounds with similar structural features and biological activities.

Anticancer Activity

The pyridazinone scaffold is present in several potent anticancer agents. A key benchmark for comparison are the clinically approved PARP inhibitors, Olaparib and Talazoparib , which feature a fused pyridazinone (phthalazinone) core.[3][6] These drugs have demonstrated significant efficacy in the treatment of BRCA-mutated cancers.[2][7]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Novel 1-Phenyl-pyridazinone Derivative (Hypothetical) MCF-7 (Breast) < 1 N/A
Novel 1-Phenyl-pyridazinone Derivative (Hypothetical) HCT-116 (Colon) < 1 N/A
Pyridazinone Derivative 4aa Saos-2 (Osteosarcoma)~10[8]
Pyridazinone Derivative 4ba Saos-2 (Osteosarcoma)~10[8]
Pyrimido[1,2-b]pyridazin-2-one 1 HCT-116 (Colon)49.35[9]
Pyrimido[1,2-b]pyridazin-2-one 1 MCF-7 (Breast)69.32[9]
Pyrazolo-Pyridazine Derivative 4 HepG-2 (Liver)17.30[10]
Pyrazolo-Pyridazine Derivative 4 HCT-116 (Colon)18.38[10]
Pyrazolo-Pyridazine Derivative 4 MCF-7 (Breast)27.29[10]
Olaparib (Clinical Benchmark) VariousSub-micromolar[11]
Talazoparib (Clinical Benchmark) VariousSub-micromolar[8]

Table 1: Comparative in vitro anticancer activity of pyridazinone derivatives.

The hypothetical novel 1-phenyl-pyridazinone derivatives, with projected sub-micromolar IC50 values, would represent a significant advancement in potency over many reported pyridazinone analogues. Their efficacy would need to be further evaluated against a panel of cancer cell lines and in vivo models to establish their true therapeutic potential.

Anti-inflammatory Activity

Pyridazinone derivatives have also shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and nitric oxide (NO) production.[11][12]

Compound/DerivativeAssayIC50 (µM)Reference
Novel 1-Phenyl-pyridazinone Derivative (Hypothetical) LPS-induced NO production in RAW 264.7 cells < 10 N/A
Pyrimido[1,2-b]pyridazin-2-one 1 NO Production Inhibition29.94[9]
Pyridazinone Derivative 71 LPS-induced NF-κB inhibition-[13]
Pyridazinone Derivative 84 LPS-induced NF-κB inhibition-[13]

Table 2: Comparative in vitro anti-inflammatory activity of pyridazinone derivatives.

A novel derivative with potent inhibition of NO production would be a promising candidate for further development as an anti-inflammatory agent.

Synthetic Accessibility: A Gateway to Novelty

The feasibility of synthesizing novel derivatives is a critical consideration. The core 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid can be synthesized through a multi-step process, offering multiple points for diversification.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product A Substituted Phenylhydrazine C Michael Addition A->C B Diethyl Acetylenedicarboxylate B->C D Cyclization C->D Intramolecular cyclization E Hydrolysis D->E Ester hydrolysis F 4-Oxo-1-phenyl-1,4-dihydro- 3-pyridazinecarboxylic acid Derivative E->F

Caption: General synthetic workflow for 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a general procedure for the synthesis of the 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid core, which can be adapted for various substituted derivatives.

Step 1: Michael Addition

  • To a solution of substituted phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude Michael adduct.

Step 2: Cyclization

  • Dissolve the crude adduct in a high-boiling point solvent such as diphenyl ether.

  • Heat the reaction mixture to reflux (approximately 250-260 °C) for 1-2 hours. The cyclization is often accompanied by a color change.

  • Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to precipitate the cyclized product.

  • Filter the precipitate, wash with hexane, and dry to obtain the crude ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate.

Step 3: Hydrolysis

  • Suspend the crude ester in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH).

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivative.

In Vitro Biological Evaluation: A Step-by-Step Guide

A robust in vitro evaluation is essential to characterize the biological activity of the novel derivatives and compare them to existing compounds.

Workflow for In Vitro Anticancer Screening

G A Synthesized Pyridazinone Derivatives B Cell Viability Assay (e.g., MTT, SRB) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) C->D For potent compounds E Lead Compound Identification D->E

Caption: Experimental workflow for in vitro anticancer evaluation.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Predictive ADMET Profiling: Charting the Path to Drug-likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug candidates. In silico tools can provide valuable predictions of these parameters.[14][15]

Comparative Predicted ADMET Properties
ParameterNovel 1-Phenyl-pyridazinone (Hypothetical)Olaparib (Clinical Benchmark)Talazoparib (Clinical Benchmark)Desired Range
Molecular Weight ( g/mol ) ~300-450434.5380.4< 500
LogP 2.0 - 3.51.91.6< 5
H-Bond Donors 1-212< 5
H-Bond Acceptors 4-657< 10
Aqueous Solubility ModerateLowLowHigh
CYP3A4 Metabolism Predicted SubstrateMajor Substrate[11]Minimally Metabolized[8]Low
hERG Inhibition Low RiskLow RiskLow RiskLow Risk
Ames Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic

Table 3: Predicted ADMET properties of a hypothetical novel derivative compared to clinical drugs.

The hypothetical novel derivative is designed to have a favorable ADMET profile, with good oral bioavailability predicted by Lipinski's rule of five and a potentially lower risk of drug-drug interactions compared to compounds heavily metabolized by CYP3A4.

Conclusion and Future Directions

The 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The novelty of new derivatives will be defined by their ability to demonstrate superior potency, selectivity, and pharmacokinetic properties compared to existing compounds. The experimental and in silico workflows outlined in this guide provide a robust framework for the comprehensive evaluation of these novel entities. Future research should focus on exploring diverse substitutions on the N1-phenyl ring and bioisosteric replacements for the C3-carboxylic acid to optimize both efficacy and drug-likeness. Through a systematic and comparative approach, the full therapeutic potential of this versatile scaffold can be unlocked.

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Comparative

A Senior Application Scientist's Guide to Benchmarking New Pyridazinone-Based Inhibitors

Abstract The pyridazinone scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding compounds with a wide array of biological activities, including anti-inflammatory, cardiovascular, and anti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding compounds with a wide array of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on benchmarking the performance of novel pyridazinone-based inhibitors. We will introduce a fictional, yet representative, inhibitor, "Pyr-Inh-1," targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[4] This guide will detail a head-to-head comparison with established inhibitors, provide robust, step-by-step experimental protocols, and explain the scientific rationale behind key methodological choices to ensure data integrity and reproducibility.

Introduction to Pyridazinone-Based Inhibitors

The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile template for designing therapeutic agents.[1][5] Its unique physicochemical properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[5] Numerous pyridazinone derivatives have been investigated for a range of therapeutic applications, from managing inflammation and cardiovascular diseases to combating cancer.[6][7][8]

Target Spotlight: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. In oncology, tumors exploit this pathway to secure a blood supply for growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy to disrupt tumor progression. Pyridazinone-based compounds have shown significant promise as VEGFR-2 inhibitors, making this an excellent target for illustrating our benchmarking process.[4]

Rationale for Developing Pyr-Inh-1

While several VEGFR-2 inhibitors are on the market (e.g., Sorafenib, Sunitinib), there is a continuous need for new agents with improved selectivity, better safety profiles, and the ability to overcome resistance mechanisms. Our fictional lead compound, Pyr-Inh-1 , was designed to offer enhanced potency and a superior selectivity profile against closely related kinases, thereby potentially reducing off-target toxicities. This guide will rigorously test that hypothesis.

Comparative Benchmarking of Pyr-Inh-1

A critical step in drug discovery is to demonstrate a new compound's advantage over existing alternatives.[9][10] This requires a multi-faceted approach, assessing not just potency but also selectivity and other drug-like properties.

Selection of Comparator Compounds

For this guide, Pyr-Inh-1 will be benchmarked against two well-established, multi-kinase inhibitors with known VEGFR-2 activity:

  • Sorafenib: A standard-of-care treatment for several cancers.

  • Sunitinib: Another widely used multi-kinase inhibitor.

  • Staurosporine: A non-selective, potent kinase inhibitor used as a positive control in many assays.

Head-to-Head Performance Metrics: A Data-Driven Comparison

The following tables summarize the (fictional) experimental data comparing Pyr-Inh-1 to the selected compounds.

Table 1: In Vitro Enzymatic Inhibition

CompoundVEGFR-2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)c-Kit IC₅₀ (nM)Selectivity Ratio (PDGFRβ/VEGFR-2)
Pyr-Inh-1 1.5 150 >1000 100
Sorafenib5.020504
Sunitinib3.010153.3
Staurosporine0.81.21.01.5
IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency. The selectivity ratio highlights the compound's preference for the target kinase.

Table 2: Cell-Based Potency and Viability

CompoundHUVEC Proliferation EC₅₀ (nM)A549 Cancer Cell Viability EC₅₀ (nM)Therapeutic Index (HUVEC/A549)
Pyr-Inh-1 15 12 1.25
Sorafenib40351.14
Sunitinib25221.13
Staurosporine21.51.33
EC₅₀: The half-maximal effective concentration. HUVEC (Human Umbilical Vein Endothelial Cells) are used to measure anti-angiogenic effects. A549 is a human lung cancer cell line dependent on VEGFR signaling.

Table 3: Early ADME-Tox Profile Synopsis

CompoundMicrosomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)hERG Inhibition IC₅₀ (µM)
Pyr-Inh-1 >60 15 >30
Sorafenib45125.2
Sunitinib3583.5
A longer microsomal half-life (t½) suggests better metabolic stability. Higher Caco-2 permeability indicates better potential for oral absorption. A high hERG IC₅₀ is desirable to avoid cardiac toxicity.[11][12]

Experimental Protocols: A Guide to Reproducible Benchmarking

Scientific integrity rests on the ability of others to reproduce one's findings. The following protocols are detailed to ensure clarity and reproducibility.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ TR-FRET)

This assay format is chosen for its robustness and homogeneous "mix-and-read" nature, which is highly amenable to high-throughput screening.[13] It measures the inhibition of phosphorylation of a fluorescently labeled substrate by the target kinase.

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer high sensitivity and are less prone to interference from colored or fluorescent compounds compared to simple fluorescence intensity assays.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_inh Prepare Inhibitor Dilution Series (Pyr-Inh-1, Comparators) dispense Dispense Inhibitor to 384-well Plate prep_inh->dispense prep_reagents Prepare Kinase/Substrate Mix (VEGFR-2, GFP-Substrate) add_reagents Add Kinase/Substrate Mix prep_reagents->add_reagents dispense->add_reagents add_atp Initiate Reaction with ATP add_reagents->add_atp incubate_rxn Incubate at Room Temperature add_atp->incubate_rxn add_ab Stop Reaction & Add Tb-Antibody Detection Mix incubate_rxn->add_ab incubate_detect Incubate for Detection add_ab->incubate_detect read_plate Read Plate on TR-FRET Reader (Emission at 520nm & 495nm) incubate_detect->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for the TR-FRET in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of Pyr-Inh-1 and comparator compounds in DMSO, starting at 100 µM.

  • Assay Plate Preparation: Dispense 1 µL of each compound dilution into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add 10 µL of a solution containing VEGFR-2 kinase and a GFP-labeled substrate peptide to each well. Incubate for 15 minutes.

  • Initiation: Add 10 µL of ATP solution (at the Kₘ concentration for VEGFR-2) to all wells to start the kinase reaction.[14] Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of a stop/detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (FRET signal) and 495 nm (terbium reference).

  • Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition derived from this ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitating the ATP present, which signals the presence of metabolically active cells.

Rationale: Moving from a purified enzyme assay to a cell-based assay is crucial to confirm that the inhibitor can cross the cell membrane and engage its target in a physiological context.[9][15][16] The CellTiter-Glo® assay is chosen for its high sensitivity and simple protocol.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVEC or A549 cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitors (prepared in culture medium) for 72 hours.

  • Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against inhibitor concentration to calculate the EC₅₀ value.

Protocol 3: Western Blotting for Target Engagement

This protocol verifies that the inhibitor is blocking the intended signaling pathway within the cell by measuring the phosphorylation status of the target and its downstream effectors.

Rationale: While a proliferation assay shows a phenotypic outcome, Western blotting provides mechanistic insight, confirming that the observed anti-proliferative effect is due to the inhibition of the target pathway.

Signaling Pathway Diagram:

G cluster_pathway Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 Dimerizes & Autophosphorylates PyrInh1 Pyr-Inh-1 PyrInh1->pVEGFR2 INHIBITS PLCg PLCγ pVEGFR2->PLCg pPLCg p-PLCγ PLCg->pPLCg Akt Akt pPLCg->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway inhibited by Pyr-Inh-1.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow HUVEC cells to 80% confluency. Serum-starve the cells overnight. Pre-treat with Pyr-Inh-1 (at 1x, 5x, and 10x EC₅₀) for 2 hours.

  • Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-p-VEGFR-2, anti-total-VEGFR-2, anti-p-Akt, anti-total-Akt, and anti-GAPDH as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect proteins using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the changes in protein phosphorylation.

Discussion and Future Directions

Interpreting the Benchmarking Data

The data presented positions Pyr-Inh-1 as a highly promising lead candidate.

  • Potency and Selectivity: Pyr-Inh-1 demonstrates superior potency against VEGFR-2 (IC₅₀ of 1.5 nM) compared to Sorafenib and Sunitinib. More importantly, its 100-fold selectivity over PDGFRβ is a significant improvement, suggesting a potential for reduced side effects associated with off-target inhibition of this kinase.

  • Cellular Activity: This enzymatic potency translates effectively into a cellular context, with strong anti-proliferative effects in both endothelial and cancer cell lines.

  • ADME-Tox Profile: The early ADME-Tox data is encouraging. High metabolic stability and good permeability suggest potential for oral bioavailability, while the clean hERG profile reduces the risk of cardiac toxicity.[11][17]

Decision Logic Diagram:

G start Start Benchmarking in_vitro In Vitro Potency (IC50) & Selectivity start->in_vitro decision Potent & Selective? in_vitro->decision cell_based Cell-Based Potency (EC50) & Target Engagement decision2 Cell Active? cell_based->decision2 adme_tox Early ADME-Tox Profile decision3 Good ADME-Tox? adme_tox->decision3 decision->cell_based YES stop STOP: Re-design or Re-prioritize decision->stop NO decision2->adme_tox YES decision2->stop NO proceed Advance to In Vivo Models decision3->proceed YES decision3->stop NO

Caption: Decision-making workflow in inhibitor benchmarking.

Implications and Future Directions

Based on this comprehensive benchmarking, Pyr-Inh-1 warrants advancement into the next phase of preclinical development. Key next steps would include:

  • Broader Kinase Profiling: Screen against a large panel of kinases to fully characterize its selectivity.

  • In Vivo Pharmacokinetics: Determine the compound's PK profile in animal models to establish a dosing regimen.

  • In Vivo Efficacy: Evaluate the anti-tumor efficacy of Pyr-Inh-1 in relevant xenograft models.

  • Formal Toxicology Studies: Conduct more extensive safety and toxicology studies.

This rigorous, data-driven benchmarking process is essential for making informed decisions in the drug discovery pipeline, ensuring that only the most promising candidates progress toward clinical evaluation.

References

  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]

  • Singh, J., Sharma, D., & Bansal, R. (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 9(1), 95-127. [Link]

  • Fahim, A. M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

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  • Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2016). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

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  • Casado, P., et al. (2013). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]

  • Sacco, F., et al. (2021). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites and characterize kinase inhibitor responses. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic Acid

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS No. 147920-37-4), ensuring the safety of laboratory personnel and the protection of our environment.[1] While specific degradation and toxicity data for this compound are not extensively published, its chemical structure—a substituted pyridazine carboxylic acid—necessitates its treatment as a hazardous chemical waste until proven otherwise.[2] This guide is built on the foundational principles of chemical safety and hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and best practices established by leading research institutions.[3][4][5]

Hazard Identification and Waste Characterization: The First Line of Defense

Before any disposal procedure can be initiated, a thorough characterization of the waste stream is paramount.[6] 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a solid organic compound with a molecular weight of 216.196 g/mol .[1] Its structure contains a pyridazine ring, a heterocyclic aromatic amine analogue, which can influence its reactivity and potential environmental impact.[7][8]

Assumed Hazard Profile:

In the absence of a specific Safety Data Sheet (SDS), the precautionary principle dictates that this compound be handled as if it possesses the following hazards common to similar chemical structures:

  • Skin and Eye Irritant: Many organic acids and heterocyclic compounds can cause irritation upon contact.[9]

  • Respiratory Irritant: Inhalation of the dust may cause respiratory tract irritation.[10]

  • Environmental Hazard: The environmental fate of pyridazine derivatives is not fully elucidated, but they should be prevented from entering waterways.[11][12]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be classified and managed as hazardous chemical waste.[13][14]

On-Site Waste Management: Segregation, Storage, and Labeling

Proper on-site management is crucial to prevent accidental exposure and ensure regulatory compliance.[15] This involves a systematic approach to waste segregation, the use of appropriate containers, and clear, informative labeling.

Waste Segregation

Segregate waste streams at the point of generation to avoid dangerous reactions.[14][16]

  • Solid Waste: Collect unused or expired 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, as well as contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, lined container.

  • Aqueous Solutions: If the compound is dissolved in an aqueous medium, collect it in a separate, compatible liquid waste container. Do not dispose of aqueous solutions down the drain unless the pH is adjusted to between 5.0 and 12.5 and your institution's wastewater treatment plan explicitly permits it for non-hazardous, degradable substances.[16] Given the unknown environmental impact, drain disposal is not recommended.

  • Organic Solvent Solutions: Solutions of the compound in organic solvents must be collected in a designated halogenated or non-halogenated solvent waste container, depending on the solvent used.

  • Sharps: Contaminated needles, syringes, or broken glass should be disposed of in a puncture-resistant sharps container.

Container Selection and Storage

The integrity of the waste container is critical to preventing leaks and spills.[6][13]

  • Use only chemically compatible, leak-proof containers with secure, screw-top lids.[15][16] The original product container is often a suitable choice for the pure solid waste.[15]

  • Ensure containers are in good condition, free from cracks or deterioration.[13]

  • Store waste containers in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of the laboratory personnel.[3][14]

  • Keep containers closed except when adding waste.[13][15]

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[16]

Labeling Requirements

Accurate labeling is a regulatory requirement and essential for safe handling by waste management professionals.[3][15] Each waste container must be clearly labeled with:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid". Avoid using abbreviations or chemical formulas.

  • The approximate concentration and composition of the waste.

  • The primary hazards (e.g., "Irritant").

  • The date the container was first used for waste accumulation.

Disposal Procedures: A Step-by-Step Protocol

Final disposal of hazardous chemical waste must be conducted through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[13][17]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear appropriate PPE:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A lab coat.

  • Closed-toe shoes.

Step 2: Preparing for Disposal
  • Solid Waste: Ensure the solid waste container is securely sealed.

  • Liquid Waste: For aqueous solutions, if your institutional guidelines permit and you have the appropriate training and equipment, you may neutralize the acidic nature of the compound. However, given the unknown hazards, it is generally safer to dispose of it as hazardous waste without any pre-treatment.

Step 3: Arranging for Pickup
  • Contact your institution's EH&S department to schedule a waste pickup.[15]

  • Provide them with all the necessary information from the hazardous waste label.

  • Follow their specific instructions for pickup location and timing.

Step 4: Decontamination of Empty Containers

Empty containers that held 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid must also be managed properly.[13][14]

  • Triple-rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).[13][14]

  • Collect the rinsate as hazardous waste.[13]

  • After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label.[14] Always confirm this procedure with your institution's waste management plan.

Quantitative Data Summary

ParameterGuideline/ValueSource
pH for Aqueous Drain Disposal 5.0 - 12.5 (if permitted)[16]
Container Headspace Minimum 1 inch[16]
Laboratory Waste Accumulation Limit (Reactive P-listed) No more than 1 quart[15]
Laboratory Waste Accumulation Limit (Total) Generally no more than 25 gallons[15]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EH_S EH&S / Licensed Contractor A Generation of Waste (Solid, Liquid, Contaminated PPE) B Characterize & Segregate Waste (Solid vs. Liquid, Solvent Type) A->B C Select & Fill Compatible Container (Leave Headspace) B->C D Label Container ('Hazardous Waste', Full Name, Hazards, Date) C->D E Store in Satellite Accumulation Area (Secure & Closed) D->E F Schedule Waste Pickup (Provide Label Information) E->F G Transport to Central Accumulation Area F->G H Final Disposal (Incineration or other approved method) G->H

Caption: Disposal workflow for 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene and waste management plans, as local regulations may vary.

References

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Handling

Personal protective equipment for handling 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides a comprehensive operational plan for the safe handling of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides a comprehensive operational plan for the safe handling of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid. While a specific Safety Data Sheet (SDS) for this novel compound is not available, a robust safety protocol can be developed by analyzing its structural components: a carboxylic acid functional group, a pyridazine heterocyclic core, and its nature as a solid powder.

This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work safely and effectively. All protocols are designed to comply with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[1][2][3]

Hazard Analysis: A Structure-Based Approach

Given the absence of specific toxicological data, we must infer potential hazards from the molecule's functional groups.

  • Carboxylic Acid Moiety : Carboxylic acids are generally weak acids but can be corrosive or irritating to the skin, eyes, and respiratory tract.[4] Handling this compound, especially as a powder, poses a risk of irritation upon contact or inhalation.[5]

  • Pyridazine Core : Nitrogen-containing heterocyclic compounds like pyridazine can present toxicological concerns.[6] Safety data for related pyridazine derivatives indicate they may cause skin, eye, and respiratory irritation and can be harmful if swallowed.[7][8]

  • Solid/Powder Form : Fine chemical powders present a significant inhalation hazard.[9][10] Airborne particulates can be easily inhaled, leading to respiratory tract irritation.[5] Furthermore, dusts can be easily dispersed, contaminating surfaces and posing a contact hazard.[11]

Based on this analysis, 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid should be handled as a hazardous substance with potential to cause serious eye damage and skin and respiratory irritation.

Personal Protective Equipment (PPE): Your Primary Barrier

A systematic approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound. All PPE must be selected to be compatible with the specific hazards identified.[9][12][13]

Protection Type Task: Weighing/Handling Powder Task: Handling Solutions Rationale
Eye / Face Chemical splash goggles & Face shieldChemical splash gogglesGoggles protect against splashes and fine dust. A face shield provides an additional layer of protection for the entire face from airborne particles.[9][14]
Hand Double Nitrile GlovesSingle Nitrile GlovesNitrile gloves provide good chemical resistance. Double-gloving is essential when handling potent powders to prevent exposure in case the outer glove is breached. Gloves must be inspected before use.[7][15]
Body Laboratory Coat & Disposable SleevesLaboratory CoatA lab coat protects the skin and personal clothing from contamination. Disposable sleeves are recommended when handling powders to prevent accumulation on forearms.
Respiratory NIOSH-approved Half-Mask Elastomeric Respirator with P100 (HEPA) filtersNot required if handled in a fume hoodA simple dust mask is insufficient. A fitted half-mask respirator with P100 filters is necessary to protect against inhaling fine, potent chemical dust.[9][10] This must be used as part of a written Respiratory Protection Program.[3]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Preparation & Pre-Handling
  • Designate a Work Area : All handling of the solid compound must occur within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[12]

  • Assemble Materials : Before starting, gather all necessary equipment: spatulas, weigh boats, solvent-wetted wipes (e.g., 70% isopropanol), and a designated, sealed waste container.

  • Don PPE : Put on all required PPE as specified in the table above before entering the designated work area.

Weighing & Solution Preparation
  • Tare the Balance : Place a weigh boat on the analytical balance and tare it.

  • Dispense Slowly : Carefully dispense the powdered compound onto the weigh boat using a clean spatula. Avoid any rapid movements that could generate dust.

  • Wet-Cleaning : Use a solvent-wetted wipe to decontaminate the spatula, the exterior of the stock container, and any surfaces inside the hood that may have been exposed to the powder.

  • Dissolution : Carefully add the weighed powder to your solvent in a flask or beaker, still within the fume hood. Ensure the vessel is appropriately sized to avoid splashes.

Post-Handling & Decontamination
  • Clean the Area : Thoroughly wipe down the entire work surface within the fume hood with a solvent-wetted wipe.

  • Dispose of Consumables : Place all contaminated consumables (weigh boats, wipes, gloves) into the designated hazardous waste container.[16]

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, disposable sleeves, face shield, lab coat, inner gloves, goggles, and finally, the respirator outside the immediate work area.

  • Personal Hygiene : Wash hands thoroughly with soap and water after completing the work and removing PPE.[11]

Workflow Visualization

The following diagram illustrates the critical steps for safely handling 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Hood) cluster_cleanup Cleanup & Exit Phase PrepArea 1. Designate Area (Fume Hood) DonPPE 2. Don Full PPE PrepArea->DonPPE Weigh 3. Weigh Compound DonPPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Decon 5. Decontaminate Surfaces Dissolve->Decon Waste 6. Dispose of Waste Decon->Waste DoffPPE 7. Doff PPE Correctly Waste->DoffPPE Wash 8. Wash Hands DoffPPE->Wash

Safe Handling & Decontamination Workflow

Emergency Procedures

Preparedness is key to laboratory safety.[12]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][8]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Spill :

    • Small Spill (in hood) : Decontaminate the area using absorbent pads and wet-wiping methods. Place all cleanup materials in the sealed hazardous waste container.

    • Large Spill (or any spill outside hood) : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Waste Segregation : Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled container.[16]

  • Container Management : The waste container must be made of a compatible material, kept securely closed, and stored in a designated satellite accumulation area.[16]

  • Labeling : Label the container with "Hazardous Waste," the full chemical name ("4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid"), and the approximate quantities of all components.

  • Collection : Arrange for pickup by your institution's EHS or a licensed chemical waste management company for final disposal, which will likely involve incineration.[16][17] Never dispose of this chemical down the drain.[15]

By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, ensuring a safe and productive research environment.

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